Product packaging for PHA-793887(Cat. No.:CAS No. 718630-59-2)

PHA-793887

Número de catálogo: B610080
Número CAS: 718630-59-2
Peso molecular: 361.5 g/mol
Clave InChI: HUXYBQXJVXOMKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[6,6-dimethyl-5-[(1-methyl-4-piperidinyl)-oxomethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a piperidinecarboxamide.
PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N5O2 B610080 PHA-793887 CAS No. 718630-59-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYBQXJVXOMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222134
Record name PHA-793887
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Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718630-59-2
Record name PHA-793887
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Record name PHA-793887
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name PHA-793887
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Record name PHA-793887
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PHA-793887: A Pan-CDK Inhibitor's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle-regulating CDKs, leading to cell cycle arrest, and the suppression of transcriptional CDKs, impacting gene expression. Despite promising preclinical data, the clinical development of this compound was halted during Phase I trials due to severe, dose-limiting hepatotoxicity. This guide provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on cellular processes, and the methodologies used to elucidate these functions.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound emerged as a pan-CDK inhibitor with a promising preclinical profile, exhibiting potent inhibition of several key CDKs involved in both cell cycle progression and transcriptional regulation. This document serves as a technical resource, summarizing the key findings related to this compound's mechanism of action in cancer cells.

Molecular Targets and Potency

This compound is a multi-targeted kinase inhibitor with high affinity for several members of the CDK family. Its inhibitory activity has been characterized through various in vitro kinase assays.

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
Target EnzymeIC50 (nM)Reference
CDK28[1][2]
CDK55[2]
CDK710[2]
CDK160[1][2]
CDK462[1][2]
CDK9138[1]
GSK3β79[2]

Mechanism of Action in Cancer Cells

The anti-cancer effects of this compound are a direct consequence of its inhibition of multiple CDKs, leading to two primary cellular outcomes: cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

This compound's potent inhibition of CDK1, CDK2, and CDK4 disrupts the normal progression of the cell cycle. The key molecular event is the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a critical tumor suppressor.[3] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4]

At lower concentrations (0.2–1 μM), this compound treatment leads to a decrease in the S phase population and an accumulation of cells in the G1 and G2/M phases.[3] This cell cycle arrest is a direct result of the inhibition of CDK-mediated phosphorylation of key substrates.

Inhibition of Phosphorylation and Modulation of Cell Cycle Proteins
  • Retinoblastoma (Rb) Protein: this compound effectively inhibits the phosphorylation of Rb. In A2780 ovarian cancer cells, partial inhibition of Rb phosphorylation is observed at 1 μM, with almost complete inhibition at 3 μM.[1]

  • Nucleophosmin (NPM): The phosphorylation of NPM, a protein involved in ribosome biogenesis and cell proliferation, is also inhibited by this compound.[3]

  • Cyclin E and cdc6: Treatment with this compound modulates the expression of cyclin E and cdc6, two proteins essential for the initiation of DNA replication.[3]

Induction of Apoptosis

At higher concentrations (5 μM), this compound transitions from a cytostatic to a cytotoxic agent by inducing apoptosis.[3] The precise mechanism of apoptosis induction is likely multifactorial, stemming from the profound disruption of cell cycle and transcriptional processes.

Signaling Pathway Diagram

PHA793887_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation PHA7938887 This compound CDK2_CyclinE CDK2/Cyclin E PHA7938887->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D PHA7938887->CDK4_CyclinD Inhibits CDK1_CyclinB CDK1/Cyclin B PHA7938887->CDK1_CyclinB Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK4_CyclinD->Rb Phosphorylates G2_M_Genes G2/M Phase Progression CDK1_CyclinB->G2_M_Genes Promotes E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) PHA7938887_t This compound CDK7 CDK7 (TFIIH) PHA7938887_t->CDK7 Inhibits CDK9 CDK9 (P-TEFb) PHA7938887_t->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates (Initiation) CDK9->RNA_Pol_II Phosphorylates (Elongation) Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Apoptosis Apoptosis Transcription_Elongation->Apoptosis Disruption leads to

Caption: Mechanism of Action of this compound in Cancer Cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated cytotoxic activity against a wide array of human cancer cell lines and has shown efficacy in preclinical xenograft models.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50Reference
A2780Ovarian Carcinoma88 nM - 3.4 µM[1]
HCT-116Colon Carcinoma88 nM - 3.4 µM[1]
COLO-205Colon Carcinoma88 nM - 3.4 µM[1]
DU-145Prostate Carcinoma88 nM - 3.4 µM[1]
PC3Prostate Carcinoma88 nM - 3.4 µM[1]
MCF-7Breast Adenocarcinoma88 nM - 3.4 µM[1]
BX-PC3Pancreatic Carcinoma88 nM - 3.4 µM[1]
K562Chronic Myelogenous Leukemia0.3 - 7 µM[3]
HL60Acute Promyelocytic Leukemia0.3 - 7 µM[3]
In Vivo Xenograft Studies

This compound has shown significant anti-tumor activity in various xenograft models:

  • Ovarian, Colon, and Pancreatic Carcinoma: Good efficacy was observed in A2780 (ovarian), HCT-116 (colon), and BX-PC3 (pancreatic) xenograft models at doses of 10-30 mg/kg.[1]

  • Leukemia Models: In xenograft models of K562 and HL60 leukemia cells, a dose of 20 mg/kg was effective.[3] The same dose also showed strong therapeutic activity in a primary leukemic disseminated model.[3]

Clinical Development and Hepatotoxicity

A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced solid tumors (NCT00438988). The primary objectives were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m². While the treatment was initially tolerated at lower doses, severe, dose-related hepatotoxicity was observed at doses ≥44 mg/m². This unexpected and severe liver toxicity, which was not predicted by preclinical models, led to the termination of the clinical trial after the enrollment of 19 patients.[5]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • General Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

    • The absorbance or luminescence is read using a plate reader, and the data is used to calculate the IC50 values.[6][7]

Western Blot Analysis
  • Principle: To detect and quantify specific proteins and their phosphorylation status in cell lysates.

  • General Protocol:

    • Cells are treated with this compound for the desired time and at the specified concentrations.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Rb, total Rb, phospho-NPM).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

Cell Cycle Analysis
  • Principle: To determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

  • General Protocol:

    • Cells are treated with this compound.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase to remove RNA.

    • Cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[8]

Apoptosis Assays
  • Principle: To detect and quantify the induction of apoptosis.

  • General Protocol (Annexin V/PI Staining):

    • Cells are treated with this compound.

    • Cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • General Protocol:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group via a specified route (e.g., intravenous or oral) and schedule. The control group receives a vehicle.[10]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot (p-Rb, Cyclin E, etc.) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Xenograft_Model Establish Xenograft Model (Immunocompromised Mice) In_Vivo_Treatment Treat with this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Evaluation

References

The Therapeutic Potential of PHA-793887: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), belonging to the chemical class of pyrrolo[3,4-c]pyrazoles. It exhibits strong inhibitory activity against several key cell cycle-regulating CDKs, including CDK2, CDK1, CDK4, CDK5, CDK7, and CDK9. By disrupting the phosphorylation cascade that governs cell cycle progression, this compound induces cell cycle arrest and apoptosis in a broad range of hematological and solid tumor cell lines. Preclinical studies have demonstrated significant anti-tumor efficacy in various in vitro and in vivo models. However, its clinical development was halted during a Phase I trial due to severe, dose-limiting hepatotoxicity, which was not predicted by preclinical safety models. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound functions as a pan-CDK inhibitor, targeting several members of the cyclin-dependent kinase family with nanomolar potency.[1][2] CDKs are serine/threonine kinases that form complexes with regulatory cyclin subunits to control the progression of the cell cycle.[3] Dysregulation of the CDK/cyclin axis is a hallmark of cancer, making these kinases a prime therapeutic target.

The primary mechanism of this compound involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[4] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDKs (primarily CDK2 and CDK4), this compound prevents the hyperphosphorylation of Rb.[2][4] This maintains the Rb-E2F complex, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][4] At higher concentrations, this compound has also been shown to induce apoptosis.[3][6]

PHA-793887_Mechanism_of_Action cluster_G1_S G1-S Transition cluster_pathway CDK/Rb Pathway G1 G1 Phase S S Phase G1->S Progression CDK2_4 CDK2 / CDK4 + Cyclin E / D Rb pRb CDK2_4->Rb Phosphorylates Rb_E2F pRb-E2F (Inactive Complex) E2F E2F GeneTx Gene Transcription (e.g., cdc6, cyclin E) E2F->GeneTx Activates pRb p-pRb (Hyperphosphorylated) Rb_E2F->pRb Dissociation pRb->E2F Releases GeneTx->S PHA This compound PHA->CDK2_4

Caption: Simplified signaling pathway of this compound action on the G1-S cell cycle checkpoint.

Quantitative Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition against a panel of cyclin-dependent and other structurally related kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
CDK2/Cyclin A8[2][7]
CDK5/p255[1][7]
CDK7/Cyclin H10[1][7]
CDK1/Cyclin B60[2]
CDK4/Cyclin D162[1][2]
CDK9/Cyclin T1138[1][2]
GSK3β79[2]
In Vitro Anti-proliferative Activity

The compound has been tested against a wide array of human cancer cell lines, showing broad cytotoxic and anti-proliferative effects.

Cell LineCancer TypeIC50Reference(s)
Solid Tumors
A2780Ovarian88 nM - 3.4 µM[1]
HCT-116Colon88 nM - 3.4 µM[1]
COLO-205Colon88 nM - 3.4 µM[1]
BX-PC3Pancreatic88 nM - 3.4 µM[1]
DU-145Prostate88 nM - 3.4 µM[1]
PC3Prostate88 nM - 3.4 µM[1]
A375Melanoma88 nM - 3.4 µM[1]
MCF-7Breast88 nM - 3.4 µM[1]
Hematological Malignancies
13 Leukemic Cell Lines (mean)Leukemia2.9 µM (Cytotoxicity)[3][6]
Leukemic Cell Lines (mean)Leukemia<0.1 µM (Colony Assay)[3][6]
K562, KU812, KCL22, TOM1Leukemia0.3 - 7 µM[1]
In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in several mouse xenograft models.

ModelCancer TypeDose (mg/kg, i.v.)OutcomeReference(s)
A2780 XenograftOvarian10 - 30Good efficacy[2]
HCT-116 XenograftColon10 - 30Good efficacy[2]
BX-PC3 XenograftPancreatic10 - 30Good efficacy[2]
CD-1 Nude Mice(Generic)1550% Tumor Growth Inhibition[2]
CD-1 Nude Mice(Generic)3075% Tumor Growth Inhibition[2]
HL60 XenograftLeukemia20Tumor regression[2]
K562 XenograftLeukemia20Significant tumor growth reduction[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the biochemical inhibitory activity of this compound against purified kinases.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - this compound (1.5 nM - 10 µM) - Kinase (0.7 - 100 nM) - Substrate (e.g., Histone H1) - ATP/33P-γ-ATP Mix start->prep incubate Incubate Components in 96-well plate (30-90 min at Room Temp) prep->incubate stop Stop Reaction (e.g., add 150 mM EDTA) incubate->stop separate Separate Phosphorylated Substrate from Unreacted 33P-γ-ATP stop->separate spa Method 1: SPA Beads - Add SPA beads, incubate 20 min - Add CsCl, incubate 4 hrs separate->spa SPA dowex Method 2: Dowex Resin - Add resin, rest 60 min - Transfer supernatant separate->dowex Resin filter Method 3: Phosphocellulose Filter - Transfer to MultiScreen plate - Wash plate multiple times separate->filter Filter count Quantify Radioactivity (TopCount Scintillation Counter) spa->count dowex->count filter->count analyze Calculate IC50 Values count->analyze

Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Methodology:

  • Reagent Preparation: Serially dilute this compound to final concentrations ranging from approximately 1.5 nM to 10 µM in kinase buffer. Prepare solutions of the specific purified enzyme (e.g., CDK2/Cyclin A), the appropriate substrate (e.g., Histone H1), and an ATP mixture containing radiolabeled 33P-γ-ATP.

  • Reaction Incubation: In a 96-well plate, combine the kinase, substrate, and this compound dilution. Initiate the reaction by adding the ATP/33P-γ-ATP mixture. The total reaction volume is typically 30 µL. Incubate the plate for 30 to 90 minutes at room temperature to allow for substrate phosphorylation.[2]

  • Reaction Termination: Stop the reaction by adding a solution such as 150 mM EDTA.[2]

  • Separation: Separate the phosphorylated substrate from the remaining radiolabeled ATP. This can be achieved by several methods:[2]

    • SPA (Scintillation Proximity Assay) Beads: Add beads that bind the substrate. When the radiolabeled phosphate is incorporated into the substrate, it is brought close enough to the bead to excite the scintillant, allowing for detection.

    • Dowex Resin: Add a resin that captures unreacted ATP, leaving the phosphorylated substrate in the supernatant for collection and counting.

    • Phosphocellulose Filter Plates: Transfer the reaction mixture to a filter plate that binds the substrate. Wash the plate to remove unincorporated ATP.

  • Quantification: Measure the amount of incorporated 33P using a scintillation counter (e.g., TopCount). The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Proliferation / Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A2780, HCT-116) into 96-well microtiter plates at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere and recover for 4-24 hours.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified CO2 incubator.[7]

  • Viability Measurement: Assess cell viability using a metabolic assay such as CCK-8, MTT, or WST-1.[7] For a CCK-8 assay, add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance at 450 nm with a microplate reader. The absorbance is proportional to the number of viable cells.[7]

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of drug concentration to determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation status of its downstream target, Rb.

Methodology:

  • Cell Treatment and Lysis: Culture cells (e.g., A2780, MCF7) and treat with various concentrations of this compound (e.g., 1 µM, 3 µM, 6 µM) for a specified time (e.g., 24 hours).[2] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate 10-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).[5][8]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like β-actin.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Rb signal with increasing this compound concentration confirms target engagement.

In Vivo Xenograft Tumor Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

  • Cell Implantation: Harvest human cancer cells (e.g., HL60, K562) during their exponential growth phase.[4][6] Subcutaneously inject a suspension of these cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of immunocompromised mice (e.g., CD-1 nude or SCID mice).[2][6]

  • Tumor Growth and Staging: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound intravenously (i.v.) at specified doses (e.g., 15-30 mg/kg) on a defined schedule.[2] The control group receives a vehicle solution.

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight and overall health of the mice regularly throughout the study.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Development and Therapeutic Potential

A Phase I, first-in-man dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[9][10] Patients received the drug as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m².[9]

Pharmacokinetic analysis revealed a terminal half-life of 6 to 13 hours and a moderate rate of elimination.[3] While some patients experienced disease stabilization, no objective responses were observed.[9]

The trial was ultimately terminated after enrolling 19 patients due to unexpected and severe dose-related hepatotoxicity, which was the dose-limiting toxicity (DLT) in nearly all affected patients.[1][9] One fatality from hepato-renal failure occurred at the 44 mg/m² dose level.[9] This severe liver toxicity was not predicted by the preclinical toxicology studies and currently precludes further clinical development of this compound.[9][10]

Despite its promising preclinical profile as a potent pan-CDK inhibitor with broad anti-tumor activity, particularly in leukemias, the unmanageable hepatotoxicity of this compound highlights the challenges in translating potent CDK inhibitors into safe and effective clinical therapies.[3][4] The findings underscore the critical need for improved preclinical models to predict human-specific toxicities for this class of compounds. The therapeutic potential of this compound remains unrealized, but its study provides valuable insights for the ongoing development of second and third-generation CDK inhibitors with more favorable safety profiles.

References

The Rise and Fall of a Pan-CDK Inhibitor: A Technical History of PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

PHA-793887 , a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor, emerged from preclinical development with significant promise in the field of oncology, particularly for hematopoietic neoplasms.[1][2] Its ability to target multiple CDKs, key regulators of the cell cycle, suggested a potential to overcome the resistance mechanisms that can plague more selective agents. However, its journey through clinical trials was cut short by unforeseen toxicity, providing a stark reminder of the challenges in translating potent preclinical activity into safe and effective therapies. This in-depth guide explores the discovery and development history of this compound, detailing its mechanism of action, preclinical efficacy, and the clinical findings that ultimately led to the cessation of its development.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of several CDK-cyclin complexes, crucial for the orderly progression through the cell cycle. Its primary targets include CDK2, CDK5, and CDK7, with high affinity, and it also demonstrates inhibitory activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[3][4] The inhibition of these kinases blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb) and nucleophosmin, leading to cell cycle arrest, and at higher concentrations, apoptosis.[1][2][3][4]

The mechanism of this compound's anti-proliferative effects is centered on its ability to induce G1 and G2/M phase cell cycle arrest.[3] By inhibiting CDK2, it prevents the phosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[5] Furthermore, the inhibition of other CDKs contributes to a broader disruption of cell cycle progression. The modulation of cyclin E and cdc6 expression is another key downstream effect of this compound treatment.[1][2][4]

Preclinical Efficacy: A Promising Start

In vitro and in vivo preclinical studies painted a compelling picture of this compound's therapeutic potential across a range of cancer types, with particularly strong activity observed in leukemia models.

In Vitro Activity

This compound demonstrated potent cytotoxic and anti-proliferative activity against a broad panel of tumor cell lines. Notably, it was effective against various leukemic cell lines, irrespective of their specific chromosomal abnormalities.[1][2] Colony formation assays revealed even greater potency, suggesting a prolonged cytostatic effect.[1][2] A key finding from these early studies was the selectivity of this compound for cancer cells over normal cells; it was not cytotoxic to normal unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells at therapeutic concentrations.[1][2]

In Vivo Efficacy

The promising in vitro results were recapitulated in several in vivo xenograft models. This compound demonstrated significant anti-tumor activity in models of human ovarian, colon, and pancreatic carcinomas.[3] Its efficacy was particularly striking in leukemia xenograft models, including subcutaneous, disseminated, and even high-burden disease models, where it induced tumor regression and significantly inhibited tumor growth.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)
CDK28[3][4]
CDK55[3]
CDK710[3]
CDK160[3][4]
CDK462[3][4]
CDK9138[3][4]
GSK3β79[3][4]

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50
A2780Ovarian88 nM[3]
HCT-116ColonVaries[3]
COLO-205ColonVaries[3]
C-433UnknownVaries[3]
DU-145ProstateVaries[3]
A375MelanomaVaries[3]
PC3ProstateVaries[3]
MCF-7BreastVaries[3]
BX-PC3Pancreatic3.4 µM[3]
Leukemic Cell Lines (various)Leukemia0.3 - 7 µM (Mean: 2.9 µM)[1][2]
Leukemic Cell Lines (colony assay)Leukemia<0.1 µM (Mean: 0.08 µM)[1][2]

Clinical Development and Unexpected Hepatotoxicity

Based on its strong preclinical rationale and data, this compound advanced into Phase I clinical trials for patients with advanced solid tumors.[6][7] The primary objectives of these studies were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.[6]

Patients received this compound as an intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalation cohorts.[6] While toxicity was manageable at lower doses, the treatment was poorly tolerated at doses of 44 mg/m² and higher.[6] The most frequently observed adverse events were gastrointestinal and nervous system-related.[6]

Crucially, and unexpectedly based on preclinical models, severe, dose-related hepatotoxicity emerged as the dose-limiting toxicity.[5][6] This was a serious adverse event, with one patient experiencing fatal hepatorenal failure.[6] Despite some patients showing disease stabilization, no objective responses were observed.[6] The severe and unpredictable liver toxicity ultimately led to the termination of the clinical development of this compound.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.

Methodology:

  • Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific CDK/cyclin complex, a phosphate-donating agent (ATP, often radiolabeled with ³²P or ³³P), a generic kinase substrate (e.g., histone H1 or a specific peptide substrate), and the test compound (this compound) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unincorporated ATP (e.g., using phosphocellulose filter paper), and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods employing fluorescence or luminescence can be used.

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The plates are incubated for a few hours to allow for the formation of these crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

Western Blotting for Phosphorylated Proteins

Objective: To detect the effect of this compound on the phosphorylation status of key cell cycle proteins, such as Rb and nucleophosmin.

Methodology:

  • Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a buffer containing detergents and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser780)).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, a pan-CDK inhibitor.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep Prepare Reaction Mix: - CDK/Cyclin Enzyme - Substrate - ATP (radiolabeled) start->prep add_inhibitor Add this compound (serial dilutions) prep->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop Reaction (add EDTA) incubate->stop_reaction separate Separate Phosphorylated Substrate stop_reaction->separate measure Measure Radioactivity (Scintillation Counter) separate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Logical Relationship of Clinical Trial Findings

Clinical_Trial_Logic preclinical Strong Preclinical Efficacy and Safety Profile phase1 Phase I Clinical Trial Initiation preclinical->phase1 dose_escalation Dose Escalation (11, 22, 44, 66 mg/m²) phase1->dose_escalation low_dose_toxicity Acceptable Toxicity at Low Doses (11, 22 mg/m²) dose_escalation->low_dose_toxicity high_dose_toxicity Poor Tolerability at Higher Doses (≥44 mg/m²) dose_escalation->high_dose_toxicity dlt Dose-Limiting Toxicity: Severe Hepatotoxicity high_dose_toxicity->dlt termination Termination of Clinical Development dlt->termination

Caption: Logical flow of the clinical development and termination of this compound.

References

Pan-CDK Inhibitor PHA-793887: A Technical Guide for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant preclinical efficacy in various leukemia models. By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, this compound disrupts cell cycle progression, inhibits proliferation, and induces apoptosis in leukemic cells.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound for leukemia treatment, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of pan-CDK inhibitors in hematological malignancies.

Introduction

The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In many cancers, including leukemia, deregulation of CDK activity is a common feature, leading to uncontrolled cell proliferation. Pan-CDK inhibitors, such as this compound, offer a therapeutic strategy to simultaneously target multiple points of cell cycle control. Preclinical studies have shown that this compound is cytotoxic to a broad range of leukemic cell lines, irrespective of their specific chromosomal aberrations.[1] Furthermore, it has shown efficacy in in vivo xenograft models of leukemia.[1] However, a phase I clinical trial in patients with solid tumors was terminated due to severe hepatotoxicity, which currently limits its clinical development.[3] Despite this setback, the preclinical findings for this compound in leukemia provide valuable insights into the potential of pan-CDK inhibition as an anti-leukemic strategy.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of multiple CDKs, thereby interfering with cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

This compound induces cell cycle arrest by inhibiting key CDKs responsible for phase transitions.[1][2] At lower concentrations (0.2-1 µM), it leads to cell-cycle arrest, while higher doses (5 µM) induce apoptosis.[1][2] A key mechanism is the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

Modulation of Key Regulatory Proteins

In addition to its effect on Rb, this compound also inhibits the phosphorylation of nucleophosmin, a protein involved in ribosome biogenesis and cell cycle control.[1][2] Furthermore, treatment with this compound has been shown to modulate the expression of Cyclin E and cdc6, both of which are critical for the initiation of DNA replication.[1][2]

PHA-793887_Mechanism_of_Action cluster_0 This compound cluster_1 CDK Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcomes This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK9 CDK9 This compound->CDK9 pRb pRb ↓ CDK2->pRb pNPM p-Nucleophosmin ↓ CDK2->pNPM CyclinE Cyclin E ↓ CDK2->CyclinE cdc6 cdc6 ↓ CDK2->cdc6 CDK4->pRb CellCycleArrest Cell Cycle Arrest pRb->CellCycleArrest pNPM->CellCycleArrest CyclinE->CellCycleArrest cdc6->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound in leukemia cells.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays are summarized below.

Cell LineLeukemia TypeIC50 (µM) - Cytotoxicity AssayIC50 (µM) - Colony AssayReference
K562Chronic Myeloid Leukemia0.3 - 7 (mean: 2.9)<0.1 (mean: 0.08)[1][4]
KU812Chronic Myeloid Leukemia0.3 - 7 (mean: 2.9)<0.1 (mean: 0.08)[4]
KCL22Chronic Myeloid Leukemia0.3 - 7 (mean: 2.9)<0.1 (mean: 0.08)[4]
TOM1Acute Myeloid Leukemia0.3 - 7 (mean: 2.9)<0.1 (mean: 0.08)[4]
HL60Acute Promyelocytic Leukemia0.3 - 7 (mean: 2.9)<0.1 (mean: 0.08)[1]
Mean of 13 leukemic cell linesVarious2.90.08[1]

Table 1: In vitro cytotoxicity of this compound in various leukemia cell lines.

CDK Inhibition

This compound inhibits a range of cyclin-dependent kinases with nanomolar potency.

CDK TargetIC50 (nM)
CDK1/Cyclin B60
CDK2/Cyclin A8
CDK2/Cyclin E8
CDK4/Cyclin D162
CDK5/p255
CDK7/Cyclin H10
CDK9/Cyclin T1138

Table 2: Inhibitory activity of this compound against various CDK complexes.[4]

Experimental Protocols

In Vitro Assays

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Analysis LeukemiaCells Leukemia Cell Lines Treatment Treat with this compound (Varying Concentrations) LeukemiaCells->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Treatment->Cytotoxicity ColonyAssay Colony Formation Assay Treatment->ColonyAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot

Figure 2: General workflow for in vitro evaluation of this compound.
  • Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: Add this compound at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for an additional 4 hours.

  • Data Acquisition: Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • Cell Preparation: Treat leukemia cells with this compound at various concentrations for 24 hours.

  • Seeding: Plate the cells in a semi-solid medium (e.g., MethoCult™) in 35 mm dishes at a density of 1 x 10^3 cells/dish.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

  • Staining and Counting: Stain the colonies with 0.1% crystal violet and count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition compared to the vehicle control.

  • Cell Treatment: Treat leukemia cells with this compound (e.g., 0.2-1 µM) for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment: Treat leukemia cells with this compound (e.g., 5 µM) for 24-48 hours.

  • Harvesting and Staining: Harvest the cells, wash with 1X binding buffer, and resuspend in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

  • Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

  • Cell Lysis: Treat leukemia cells with this compound, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb, Rb, p-Nucleophosmin, Nucleophosmin, Cyclin E, cdc6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model

In_Vivo_Workflow cluster_0 Model Establishment cluster_1 Treatment cluster_2 Monitoring & Analysis Implantation Implant Leukemia Cells (e.g., HL60, K562) into Immunodeficient Mice Treatment Administer this compound (e.g., 20 mg/kg, i.v.) Implantation->Treatment TumorVolume Measure Tumor Volume Treatment->TumorVolume BodyWeight Monitor Body Weight Treatment->BodyWeight Survival Assess Survival Treatment->Survival Endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) Survival->Endpoint

Figure 3: General workflow for in vivo evaluation of this compound.
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 leukemia cells (e.g., HL60 or K562) into the flank of each mouse. For disseminated leukemia models, inject cells intravenously.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer this compound intravenously at a dose of 20 mg/kg daily for a specified period (e.g., 10-14 days).[1][4] The vehicle for administration can be a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). For disseminated models, assess leukemia burden in the bone marrow, spleen, and peripheral blood.

  • Analysis: Compare tumor growth inhibition and survival rates between the treated and vehicle control groups.

Conclusion and Future Perspectives

The pan-CDK inhibitor this compound has demonstrated robust anti-leukemic activity in a range of preclinical models. Its ability to induce cell cycle arrest and apoptosis in leukemia cells highlights the therapeutic potential of targeting multiple CDKs in this disease. While the clinical development of this compound was halted due to hepatotoxicity in solid tumor patients, the extensive preclinical data in leukemia remains a valuable resource.[3] These findings underscore the importance of the CDK pathway in leukemia and provide a strong rationale for the continued development of next-generation pan-CDK inhibitors with improved safety profiles. Future research should focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the efficacy and overcome potential resistance mechanisms to CDK inhibitors in leukemia.

References

PHA-793887: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides a comprehensive technical overview of the target profile and kinase selectivity of this compound, intended to serve as a resource for researchers in oncology and drug development. The information presented herein is compiled from publicly available preclinical data and established experimental methodologies. This guide includes a detailed summary of its inhibitory activity against a panel of kinases, its effects on cellular pathways, and a description of the key experimental protocols used to characterize this compound.

Target Profile and Kinase Selectivity

This compound exhibits potent inhibitory activity against several members of the cyclin-dependent kinase family. Its primary targets are CDK2, CDK5, and CDK7, with high affinity in the low nanomolar range. The compound also demonstrates activity against other CDKs, including CDK1, CDK4, and CDK9, as well as Glycogen Synthase Kinase 3β (GSK3β), albeit with lower potency.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinase TargetIC50 (nM)
CDK28
CDK5/p255
CDK710
CDK160
CDK462
CDK9138
GSK3β79

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[1][2]

Cellular Activity

In cellular assays, this compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. This activity is consistent with its inhibition of key cell cycle kinases. The compound has been shown to be particularly effective in leukemia cell lines.[3][4]

Cell LineAssay TypeIC50 (µM)
A2780Proliferation0.088 - 3.4
HCT-116Proliferation0.088 - 3.4
COLO-205Proliferation0.088 - 3.4
DU-145Proliferation0.088 - 3.4
A375Proliferation0.088 - 3.4
PC3Proliferation0.088 - 3.4
MCF-7Proliferation0.088 - 3.4
BX-PC3Proliferation0.088 - 3.4
LeukemiaCytotoxicity0.3 - 7
LeukemiaColony Formation< 0.1

Table 2: Cellular activity of this compound in various cancer cell lines.[2][3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are crucial for cell cycle progression. A key substrate of CDKs is the Retinoblastoma protein (Rb).[1][5] Inhibition of CDK-mediated Rb phosphorylation by this compound prevents the release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[2][5] At lower concentrations (0.2-1 µM), this compound induces cell-cycle arrest, while at higher concentrations (5 µM), it triggers apoptosis.[3][4]

The compound's inhibition of CDK2 leads to a decrease in the phosphorylation of substrates like Rb and Nucleophosmin (NPM).[1] This is observed in tumor cell lines such as A2780 and MCF7.[1] Furthermore, this compound treatment has been shown to modulate the expression of cell cycle proteins like cyclin E and cdc6.[3][4]

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Phosphorylates This compound This compound This compound->CDK4/6 Inhibits This compound->CDK2 Inhibits

Figure 1: Simplified signaling pathway of CDK-mediated Rb phosphorylation and cell cycle progression, indicating the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies employed to characterize the kinase selectivity and cellular effects of this compound.

In Vitro Kinase Inhibition Assay

The biochemical potency of this compound against various kinases is determined using a radiometric kinase assay.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant kinases (e.g., CDK2/Cyclin A, CDK1/Cyclin B)

  • Kinase-specific substrates (e.g., Histone H1 for CDKs)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates or SPA beads

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-90 minutes).

  • Stop the reaction by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane.

  • Wash the filter plates extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of this compound C Combine inhibitor, kinase, and substrate in 96-well plate A->C B Prepare kinase, substrate, and ATP mix B->C D Initiate reaction with ATP/[γ-³³P]ATP C->D E Incubate at room temperature D->E F Stop reaction and separate phosphorylated substrate E->F G Measure radioactivity with scintillation counter F->G H Calculate IC50 values G->H

Figure 2: General experimental workflow for an in vitro radiometric kinase inhibition assay.
Western Blot Analysis

Western blotting is used to assess the phosphorylation status of CDK substrates and the expression levels of cell cycle-related proteins in cells treated with this compound.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Procedure:

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Cell Viability/Cytotoxicity Assay

These assays are used to determine the effect of this compound on the proliferation and survival of cancer cells.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with this compound.

Principle: It measures the ability of a single cell to grow into a colony of at least 50 cells.

Procedure:

  • Seed a low density of cells in a 6-well plate.

  • Treat the cells with different concentrations of this compound for a specified duration.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a solution like methanol or paraformaldehyde.

  • Stain the colonies with a dye such as crystal violet.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

This compound is a potent pan-CDK inhibitor with significant activity against CDK2, CDK5, and CDK7. Its mechanism of action involves the inhibition of CDK-mediated phosphorylation of key cell cycle proteins, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar kinase inhibitors. While this compound showed promise in preclinical studies, its clinical development was halted due to severe hepatotoxicity observed in a Phase I trial.[5][6][7] Nevertheless, the data gathered on its target profile and mechanism of action remain valuable for the ongoing development of CDK inhibitors in oncology.

References

Understanding the chemical structure of PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure and Activity of PHA-793887

This guide provides a comprehensive technical overview of this compound, a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, mechanism of action, biological activity, and key experimental protocols.

This compound, belonging to the chemical class of pyrrolo[3,4-c] pyrazoles, is a synthetic small molecule developed as an anti-cancer agent.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide[2][3]
CAS Number 718630-59-2[4]
Molecular Formula C₁₉H₃₁N₅O₂[4][5][6]
Molecular Weight 361.48 g/mol [4][5][6][7]
Canonical SMILES CC(C)CC(=O)Nc1c2CN(C(=O)C3CCN(C)CC3)C(C)(C)c2[nH]n1[5][8]
InChI Key HUXYBQXJVXOMKX-UHFFFAOYSA-N[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to beige powder
Solubility DMSO: 2 mg/mL (clear solution)[7]
Storage Conditions Store lyophilized at -20°C, desiccated[8]
Purity ≥98% (HPLC)

Mechanism of Action and Biological Activity

This compound is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, crucial regulators of the cell cycle.[4] Its primary activity is against CDK2, CDK5, and CDK7, with potent inhibition observed in the low nanomolar range.[7][9] This inhibition disrupts the cell division cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[4][7][10]

A key downstream effect of CDK inhibition by this compound is the prevention of Retinoblastoma (Rb) protein phosphorylation.[4][11] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, blocking the expression of genes required for S-phase entry and DNA synthesis. This leads to an arrest of the cell cycle in the G1 phase.[11] The compound also inhibits the phosphorylation of nucleophosmin (NPM), another CDK2 substrate.[4][10]

PHA793887_Mechanism This compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation. Active (hypophosphorylated) Rb sequesters E2F, blocking S-phase gene expression and causing G1 arrest. cluster_S S Phase CDK46 Cyclin D CDK4/6 Rb Rb CDK46->Rb CDK2E Cyclin E CDK2 CDK2E->Rb E2F E2F Rb->E2F S_Phase S-Phase Gene Expression E2F->S_Phase Rb_E2F Rb-E2F Complex Progression Cell Cycle Progression S_Phase->Progression PHA This compound PHA->CDK46 PHA->CDK2E Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Combine Reagents: - this compound (serial dilution) - Kinase Enzyme - Substrate initiate Initiate with ATP/[³³P]ATP reagents->initiate incubate Incubate 30-90 min at Room Temp initiate->incubate stop Stop with EDTA Solution incubate->stop capture Capture Substrate with SPA Beads stop->capture separate Separate Product from Unused [³³P]ATP capture->separate quantify Quantify Radioactivity (TopCount) separate->quantify Western_Blot_Workflow start Treat Cells with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Gel Electrophoresis quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking Step transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pRb) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect

References

Apoptosis Induction by PHA-793887 in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of human tumor cell lines. As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, leading to cell cycle arrest and, at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its efficacy in solid tumor models, and the critical findings from its clinical development. While showing promise in preclinical studies, its progression was halted due to significant hepatotoxicity observed in a Phase I clinical trial.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-cancer effects by targeting multiple members of the CDK family, which are serine/threonine kinases crucial for cell cycle progression and transcription. Its inhibitory profile is characterized by low nanomolar efficacy against several CDKs.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK TargetIC50 (nM)
CDK2/Cyclin A8
CDK2/Cyclin E8
CDK5/p255
CDK7/Cyclin H10
CDK1/Cyclin B60
CDK4/Cyclin D162
CDK9/Cyclin T1138

Data compiled from multiple sources.[1][2]

The inhibition of these CDKs disrupts the normal progression of the cell cycle. Specifically, the inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest.[3]

Efficacy in Solid Tumor Cell Lines

This compound has demonstrated potent anti-proliferative activity in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies across different cancer types.

Table 2: Anti-proliferative Activity (IC50) of this compound in Human Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088 - 0.09
HCT-116Colon Carcinoma0.163
COLO-205Colon Carcinoma0.188
BX-PC3Pancreatic CarcinomaNot specified
DU-145Prostate CarcinomaNot specified
PC3Prostate CarcinomaNot specified
A375MelanomaNot specified
MCF-7Breast CarcinomaNot specified

IC50 values are for cell proliferation assays, typically conducted over 72 hours.[1]

In addition to inhibiting proliferation, this compound has been shown to be effective in in vivo xenograft models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas.[1]

Induction of Cell Cycle Arrest and Apoptosis

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of cell cycle arrest, which at sustained and higher concentrations, leads to apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to a significant perturbation of the cell cycle. In the A2780 ovarian cancer cell line, treatment with 1 µM of this compound resulted in a decrease in the S phase population, with a subsequent increase in the G1 phase and a slight accumulation of cells in the G2/M phase.[1] At a higher concentration of 3 µM, a significant increase in the G2/M phase was observed, coupled with a reduction in DNA synthesis.[1] This cell cycle arrest is a direct consequence of the inhibition of key CDKs that regulate cell cycle transitions. A key substrate of CDKs, the retinoblastoma protein (Rb), is inhibited from being phosphorylated by this compound.[2]

Apoptosis

While this compound induces cell cycle arrest at lower doses, higher concentrations (around 5 µM in leukemia cell lines) have been shown to induce apoptosis.[1][2] The precise molecular cascade leading to apoptosis in solid tumors following treatment with this compound is not fully elucidated in the available literature. However, based on its mechanism as a pan-CDK inhibitor, a putative pathway can be proposed. Inhibition of CDKs, particularly CDK1 and CDK2, can lead to a G2/M arrest. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

PHA793887_Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibition CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotion Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F G1_S_Transition G1/S Transition Rb->G1_S_Transition Inhibition pRb p-Rb E2F->G1_S_Transition Promotion Bcl2_family Bcl-2 Family (e.g., ↑Bax/↓Bcl-2) G2_M_Transition->Bcl2_family Prolonged Arrest Leads to... Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Modulation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Clinical Development and Hepatotoxicity

A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced/metastatic solid tumors.[3][4] The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalations from 11 mg/m² to 66 mg/m².[4] While toxicity was acceptable at lower doses, the drug was poorly tolerated at doses ≥44 mg/m².[4]

Table 3: Summary of Phase I Clinical Trial Findings for this compound

ParameterFinding
Patient Population 19 patients with advanced/metastatic solid tumors
Dose Levels 11, 22, 44, and 66 mg/m²
Dose-Limiting Toxicities (DLTs) Primarily severe, dose-related hepatotoxicity. One case of fatal hepatorenal failure at 44 mg/m².
Maximum Tolerated Dose (MTD) Not established due to trial termination.
Clinical Activity No objective responses were observed. Disease stabilization was seen in five patients.
Outcome The study was terminated prematurely due to severe hepatic toxicity.

Data from Massard et al., 2011.[3][4]

The unexpected and severe hepatotoxicity was not predicted by preclinical models and ultimately led to the cessation of further clinical development of this compound.[4]

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound in solid tumors are not extensively published. However, standard methodologies for assessing apoptosis and cell cycle are applicable and are outlined below.

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with this compound (various concentrations) start->treat incubate Incubate for 72 hours treat->incubate fix Fix cells (e.g., with TCA) incubate->fix stain Stain with SRB or add MTT reagent fix->stain solubilize Solubilize formazan (for MTT) or bound dye (for SRB) stain->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Caption: General workflow for a cell viability/proliferation assay.

  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours.

  • Fixation and Staining:

    • For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with sulforhodamine B (SRB).

    • For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading:

    • For SRB: Solubilize the bound SRB dye with a Tris-based solution.

    • For MTT: Solubilize the formazan crystals with a solvent such as DMSO.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle phases acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Cell Treatment: Culture cells to be treated with the desired concentration of this compound for a specific duration.

  • Harvesting: Detach adherent cells (if applicable) and collect all cells by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI and collecting the fluorescence emission.

  • Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis_Assay_Workflow start Treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash with PBS and then 1X Annexin V Binding Buffer harvest->wash stain Resuspend in Binding Buffer with Annexin V-FITC and PI wash->stain incubate Incubate in the dark stain->incubate acquire Analyze by flow cytometry incubate->acquire analyze Quantify viable, early apoptotic, and late apoptotic/necrotic cells acquire->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

  • Cell Treatment: Expose cells to this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer containing a fluorescently labeled Annexin V conjugate (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the samples promptly on a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a potent pan-CDK inhibitor that effectively induces cell cycle arrest and apoptosis in various cancer cell lines, including those derived from solid tumors. Its preclinical profile demonstrated promise as a potential anti-cancer therapeutic. However, the unforeseen and severe hepatotoxicity observed in the Phase I clinical trial has precluded its further development. The case of this compound underscores the challenges in translating preclinical efficacy and safety data into the clinical setting and highlights the importance of developing more predictive preclinical models for toxicity. For researchers in drug development, the story of this compound serves as a critical case study in the development of CDK inhibitors and the importance of thorough toxicological evaluation.

References

Preclinical Profile of PHA-793887: A Pan-CDK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated preclinical efficacy in various cancer models, particularly in hematological malignancies and osteosarcoma. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used in its evaluation. The information is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1] This multi-targeted approach has the potential to overcome resistance mechanisms associated with inhibitors that target a single CDK.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. A primary target is the Retinoblastoma protein (Rb), a tumor suppressor that controls the G1/S phase transition. By inhibiting CDK4/6 and CDK2, this compound prevents the hyperphosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes necessary for DNA replication and cell cycle progression.

Furthermore, inhibition of CDK2 by this compound also prevents the phosphorylation of other key substrates like nucleophosmin, and modulates the expression of cyclin E and cdc6, further contributing to cell cycle arrest.[2] At higher concentrations, this compound has been shown to induce apoptosis.[2]

Below is a diagram illustrating the signaling pathway affected by this compound.

PHA793887_Mechanism cluster_G1_S G1/S Transition CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 CDK2 CDK2 CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_Arrest G1 Arrest PHA793887 This compound PHA793887->CDK46 PHA793887->CDK2 PHA793887->G1_Arrest

Caption: Mechanism of Action of this compound in Inducing G1 Cell Cycle Arrest.

Preclinical Efficacy: Data Presentation

In Vitro Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity against a range of cancer cell lines, with particularly notable efficacy in hematological malignancies and osteosarcoma.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
13 Leukemic Cell Lines (Mean)Acute Leukemia2.9Cytotoxicity Assay[2]
Leukemic Cell Lines (Mean)Acute Leukemia<0.1 (Mean: 0.08)Colony Assay[2]

Table 2: In Vitro Activity of this compound in Osteosarcoma Cell Lines

Cell LineEffectAssay TypeReference
MG63, U20SReduced viability and clonogenicityMTT and Colony Formation
MG63, U20SImpaired migrationScratch Assay
MG63, U20SDose-dependent induction of apoptosisFlow Cytometry

Table 3: Inhibitory Activity of this compound against various CDKs

KinaseIC50 (nM)
CDK1/cyclin B60
CDK2/cyclin A8
CDK2/cyclin E8
CDK4/cyclin D162
CDK5/p255
CDK7/cyclin H10
CDK9/cyclin T1138
In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in several subcutaneous xenograft models.

Table 4: In Vivo Efficacy of this compound in Leukemia Xenograft Models

ModelTreatmentOutcomeReference
Subcutaneous XenograftNot specifiedEffective[2]
Primary Leukemic DisseminatedNot specifiedEffective[2]
Relapsed Philadelphia-positive ALLTreatment started after high disease burdenStrong therapeutic activity[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed leukemia or osteosarcoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours. Include vehicle-treated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_PHA793887 Add this compound (serial dilutions) Incubate_24h->Add_PHA793887 Incubate_72h Incubate 72h Add_PHA793887->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

Western Blot Analysis for Rb and Nucleophosmin Phosphorylation

This technique is used to detect changes in the phosphorylation status of key cell cycle proteins.

Protocol:

  • Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, phospho-nucleophosmin (Thr199), and total nucleophosmin. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western Blot Analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[3][4]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[3]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[5]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[3][4]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude doublets and aggregates from the analysis.[5]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Preparation: Harvest leukemia or osteosarcoma cells and resuspend them in a mixture of sterile PBS and Matrigel at a 1:1 ratio.[6]

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral) at the desired dose and schedule.

  • Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for various cancers, particularly leukemia and osteosarcoma. Its mechanism of action as a pan-CDK inhibitor provides a strong rationale for its anti-proliferative and pro-apoptotic effects. While the preclinical efficacy is promising, it is important to note that a Phase I clinical trial of this compound revealed unexpected hepatotoxicity in patients with solid tumors, which has currently halted its clinical development.[9] Future research could focus on developing derivatives of this compound with a more favorable safety profile or exploring its use in combination with other agents to enhance efficacy and minimize toxicity. Further investigation into biomarkers that predict response to this compound could also aid in patient selection for any future clinical trials.

References

The Role of PHA-793887 in the Inhibition of Retinoblastoma (Rb) Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in various cancer models. Its primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and the prevention of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition. This technical guide provides an in-depth overview of the role of this compound in inhibiting Rb phosphorylation, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its mechanism.

Introduction to this compound and the CDK-Rb Signaling Pathway

The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that drive the cell through its different phases. The retinoblastoma protein (Rb) is a key tumor suppressor and a critical substrate of G1-phase CDKs, namely CDK4, CDK6, and CDK2. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and cell cycle progression.

The phosphorylation of Rb by Cyclin D-CDK4/6 and subsequently by Cyclin E-CDK2 leads to a conformational change in Rb, causing the release of E2F. This event is a point of no return, committing the cell to enter the S phase. Dysregulation of the CDK-Rb-E2F pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This compound has emerged as a pan-CDK inhibitor, targeting multiple members of the CDK family. Its ability to prevent Rb phosphorylation underscores its potential as an anti-cancer agent.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against various CDKs has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
CDK2/Cyclin A8
CDK1/Cyclin B60
CDK4/Cyclin D162
CDK9/Cyclin T1138
GSK-3β79
Data sourced from MedchemExpress.[1]

The cytotoxic activity of this compound has also been evaluated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088
HCT-116Colorectal Carcinoma0.163
COLO-205Colorectal Carcinoma0.188
DU-145Prostate Carcinoma~0.3
PC3Prostate Carcinoma~0.3
MCF-7Breast Cancer~6
Data sourced from Selleck Chemicals and MedchemExpress.[2]

In leukemic cell lines, this compound demonstrated cytotoxicity with IC50 values ranging from 0.3 to 7 µM.[3] Colony formation assays in leukemia cell lines showed even higher potency, with a mean IC50 of less than 0.1 µM.[3]

Signaling Pathways and Experimental Workflows

The CDK-Rb Signaling Pathway and the Point of Intervention for this compound

The following diagram illustrates the canonical CDK-Rb signaling pathway and highlights the inhibitory action of this compound.

CDK_Rb_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition cluster_S_Phase S Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation p16 p16 (INK4a) p16->CDK46 Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->Rb Gene Repression pRb p-Rb (Phosphorylated) pRb->E2F Release CyclinE Cyclin E CDK2 CDK2 CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE_CDK2->Rb Phosphorylation p21 p21 (CIP/KIP) p21->CyclinE_CDK2 DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2

Caption: The CDK-Rb signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing the Effect of this compound on Rb Phosphorylation

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on the phosphorylation of Rb.

Western_Blot_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Protein_Extraction Protein Extraction cluster_Electrophoresis SDS-PAGE & Transfer cluster_Immunoblotting Immunoblotting cluster_Analysis Data Analysis A Seed cancer cells (e.g., A2780, MCF-7) B Treat with this compound (various concentrations) and a vehicle control (DMSO) A->B C Lyse cells and quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block membrane E->F G Incubate with primary antibodies (anti-p-Rb, anti-total Rb, anti-Actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal using chemiluminescence H->I J Quantify band intensities and normalize p-Rb to total Rb and loading control I->J

Caption: Experimental workflow for Western blot analysis of Rb phosphorylation.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., A2780, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2, 1, 5 µM).[3]

  • Treatment: The following day, replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest drug concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Western Blot Analysis of Rb Phosphorylation
  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 7.5% or 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and the loading control.

In Vitro CDK Kinase Assay
  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the specific CDK/cyclin complex (e.g., CDK2/Cyclin A), a suitable substrate (e.g., a peptide derived from Rb), and kinase buffer.

  • Inhibitor Addition:

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation:

    • Treat cells with this compound as described in section 4.1.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Discussion and Conclusion

This compound effectively inhibits the phosphorylation of the retinoblastoma protein by targeting multiple cyclin-dependent kinases. This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, thereby preventing the release of E2F transcription factors and halting the cell cycle at the G1/S checkpoint. The quantitative data from both biochemical and cellular assays consistently demonstrate its potent inhibitory activity.

While this compound showed promise in preclinical studies, its clinical development was halted due to severe hepatotoxicity observed in a Phase I trial.[4] Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of pan-CDK inhibition and the critical role of the CDK-Rb axis in cancer cell proliferation. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of CDK inhibitors and their effects on key cellular processes like Rb phosphorylation. Further research into more selective CDK inhibitors with improved safety profiles remains an active area of drug development.

References

Unraveling the Potency and Mechanism of PHA-793887: A Pan-CDK Inhibitor Targeting CDK1 and CDK2

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK1 and CDK2, key regulators of the cell cycle. This technical guide provides an in-depth analysis of this compound's impact on these crucial kinases, consolidating quantitative data on its inhibitory profile and detailing the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of CDK inhibitors. Included are detailed protocols for relevant biochemical and cell-based assays, alongside visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many human cancers, making these enzymes attractive targets for therapeutic intervention. This compound has emerged as a potent pan-CDK inhibitor, demonstrating significant efficacy in preclinical models. This guide focuses specifically on its inhibitory action on CDK1 and CDK2, two master regulators of the G2/M and G1/S transitions of the cell cycle, respectively. Understanding the precise molecular interactions and cellular consequences of this compound-mediated inhibition of CDK1 and CDK2 is paramount for its continued development and potential clinical application.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against a panel of kinases, revealing a strong affinity for several key cell cycle-regulating CDKs. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its potent activity against CDK2 and significant inhibition of CDK1.

Kinase TargetIC50 (nM)
CDK2 8 [1][2][3][4][5]
CDK1 60 [1]
CDK462[1]
CDK55[2][3][4][5]
CDK710[2][3][4][5]
CDK9138[1]
GSK3β79[1]

Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data compiled from multiple sources.

In cellular assays, this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088 - 1[2]
HCT-116Colon Carcinoma0.1 - 3.4[2]
COLO-205Colorectal Adenocarcinoma0.1 - 3.4[2]
DU-145Prostate Carcinoma0.1 - 3.4[2]
A375Malignant Melanoma0.1 - 3.4[2]
PC3Prostate Carcinoma0.1 - 3.4[2]
MCF-7Breast Adenocarcinoma0.1 - 3.4[1]
BX-PC3Pancreatic Adenocarcinoma0.1 - 3.4[2]
Leukemic Cell LinesLeukemia0.3 - 7[6][7]

Table 2: Cytotoxic activity of this compound in various cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.

Mechanism of Action: Inhibition of CDK1 and CDK2 Signaling

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of CDK1 and CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.

Impact on the Cell Cycle

Inhibition of CDK2 by this compound primarily affects the G1 to S phase transition. CDK2, in complex with cyclin E, phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the repression of E2F-mediated transcription, thereby arresting the cell cycle in the G1 phase.

Inhibition of CDK1, which complexes with cyclin B, disrupts the G2 to M phase transition. CDK1/cyclin B activity is essential for entry into mitosis. By inhibiting CDK1, this compound can cause cells to arrest in the G2 phase.

G1_S_Transition_Inhibition cluster_S_Phase S Phase PHA793887 This compound CDK2_CyclinE CDK2/Cyclin E PHA793887->CDK2_CyclinE Rb Active Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F pRb Inactive p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

This compound inhibits CDK2, preventing Rb phosphorylation and G1/S transition.

G2_M_Transition_Inhibition PHA793887 This compound CDK1_CyclinB CDK1/Cyclin B PHA793887->CDK1_CyclinB Mitotic_Substrates Mitotic Substrates CDK1_CyclinB->Mitotic_Substrates phosphorylates p_Mitotic_Substrates Phosphorylated Mitotic Substrates Mitosis Mitosis p_Mitotic_Substrates->Mitosis

This compound inhibits CDK1, preventing the phosphorylation of mitotic substrates.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the impact of this compound on CDK1 and CDK2.

Biochemical Kinase Assay (Radiometric)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against CDK1/cyclin B and CDK2/cyclin E using a radiometric filter binding assay.

Materials:

  • Recombinant human CDK1/cyclin B and CDK2/cyclin E

  • Substrate: Histone H1 for CDK1/cyclin B, Rb protein (C-terminal fragment) for CDK2/cyclin E

  • Kinase Assay Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35

  • [γ-³³P]ATP (10 mCi/ml)

  • Unlabeled ATP (10 mM stock)

  • This compound (stock solution in 100% DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid

  • Microplate shaker

  • Scintillation counter

Procedure:

  • Prepare 1X Kinase Assay Buffer: Dilute the 5X stock with sterile deionized water.

  • Prepare Kinase Reaction Mix: For each reaction, combine the following in a microfuge tube or 96-well plate:

    • 10 µl of 5X Kinase Assay Buffer

    • 5 µl of substrate (1 mg/ml Histone H1 or Rb fragment)

    • 1 µl of this compound at various concentrations (or DMSO for control)

    • Recombinant kinase (e.g., 10-20 ng of CDK1/cyclin B or CDK2/cyclin E)

    • Sterile deionized water to a final volume of 40 µl.

  • Initiate Kinase Reaction: Add 10 µl of ATP mix (containing unlabeled ATP and [γ-³³P]ATP to achieve a final concentration of 100 µM) to each reaction well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Stop Reaction: Spot 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing: Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid.

  • Final Rinse: Perform a final rinse with acetone to air dry the papers.

  • Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents setup_reaction Set up Kinase Reaction prepare_reagents->setup_reaction incubate Incubate at 30°C setup_reaction->incubate spot_on_p81 Spot Reaction onto P81 Paper incubate->spot_on_p81 wash Wash with Phosphoric Acid spot_on_p81->wash dry Dry with Acetone wash->dry scintillation_count Scintillation Counting dry->scintillation_count analyze_data Analyze Data (IC50) scintillation_count->analyze_data end End analyze_data->end

Workflow for the radiometric biochemical kinase assay.
Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µl of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Rb

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein (Rb) in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control (β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action is centered on the disruption of cell cycle progression through the inhibition of key regulatory kinases. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation of this compound and other CDK inhibitors. While preclinical data is promising, it is important to note that a phase I clinical trial of this compound was terminated due to severe hepatotoxicity, which was not predicted by preclinical models.[8][9] This highlights the importance of thorough toxicological evaluation in the development of kinase inhibitors. Further research may focus on developing analogs of this compound with a more favorable safety profile while retaining potent CDK inhibitory activity.

References

The Role of PHA-793887 in Modulating CDK7 and CDK9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against a range of CDKs, including those pivotal to cell cycle control and transcriptional regulation.[1][2] This technical guide provides a comprehensive overview of the role of this compound in the modulation of two key transcriptional kinases: CDK7 and CDK9. We will delve into its inhibitory profile, its impact on cellular signaling pathways, and provide detailed methodologies for the key experiments cited.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated anti-proliferative effects in various cancer cell lines.[1][2] Its mechanism of action is centered on the inhibition of CDKs, which are serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce cell cycle arrest and apoptosis in tumor cells.[2][3]

Biochemical Profile of this compound: Inhibitory Activity

This compound exhibits potent inhibitory activity against a spectrum of CDKs. Its selectivity is a key aspect of its biochemical profile, with higher potency against CDK2, CDK5, and CDK7.[1][4]

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases
Kinase TargetIC50 (nM)
CDK1/Cyclin B60[2]
CDK2/Cyclin A8[5]
CDK2/Cyclin E8[5]
CDK4/Cyclin D162[2]
CDK5/p255[5]
CDK7/Cyclin H 10 [5]
CDK9/Cyclin T1 138 [2][5]
GSK-3β79[2]

Modulation of CDK7 Signaling by this compound

CDK7 is a central regulator of both transcription and cell cycle progression. It is a component of the transcription factor II H (TFIIH) and acts as a CDK-activating kinase (CAK).

Role of CDK7 in Transcription Initiation

As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation is a critical step for the initiation of transcription. By inhibiting CDK7, this compound is expected to prevent the phosphorylation of Pol II at these sites, thereby impeding transcription initiation.

Role of CDK7 in Cell Cycle Control

CDK7, as the catalytic subunit of CAK, is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. This phosphorylation is essential for their kinase activity and for driving the cell through different phases of the cell cycle. Inhibition of CDK7 by this compound would lead to a lack of activation of these cell cycle CDKs, resulting in cell cycle arrest.

Signaling Pathway Diagram: this compound Inhibition of CDK7 Pathways

PHA793887_CDK7_Pathway cluster_transcription Transcriptional Regulation cluster_cellcycle Cell Cycle Regulation PHA793887 This compound CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 (CAK Complex) PHA793887->CDK7_CyclinH_MAT1 Inhibits TFIIH TFIIH Complex PHA793887->TFIIH Inhibits CDK1_CyclinB CDK1/Cyclin B CDK7_CyclinH_MAT1->CDK1_CyclinB Phosphorylates T-loop CDK2_CyclinE CDK2/Cyclin E CDK7_CyclinH_MAT1->CDK2_CyclinE Phosphorylates T-loop CDK4_6_CyclinD CDK4/6/Cyclin D CDK7_CyclinH_MAT1->CDK4_6_CyclinD Phosphorylates T-loop Pol_II RNA Polymerase II (CTD) TFIIH->Pol_II Phosphorylates Ser5/Ser7 Pol_II_Ser5P RNA Polymerase II (pSer5/pSer7) Transcription_Initiation Transcription Initiation Pol_II_Ser5P->Transcription_Initiation Promotes Active_CDK1 Active CDK1/Cyclin B Active_CDK2 Active CDK2/Cyclin E Active_CDK4_6 Active CDK4/6/Cyclin D G2_M_Transition G2/M Transition Active_CDK1->G2_M_Transition Promotes G1_S_Transition G1/S Transition Active_CDK2->G1_S_Transition Promotes Active_CDK4_6->G1_S_Transition Promotes PHA793887_CDK9_Pathway PHA793887 This compound PTEFb CDK9/Cyclin T (P-TEFb) PHA793887->PTEFb Inhibits Paused_Pol_II Promoter-Proximal Paused RNA Pol II PTEFb->Paused_Pol_II Phosphorylates Pol II CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Elongating_Pol_II Elongating RNA Pol II (pSer2) Productive_Elongation Productive Transcriptional Elongation Elongating_Pol_II->Productive_Elongation Promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay CDK Kinase Assay Cell_Culture Cell Culture & Treatment with this compound Western_Blot Western Blot Analysis (pRb, pNPM) Cell_Culture->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow_Cytometry

References

PHA-793887 for targeted therapy in oncology research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various oncology models, and key findings from clinical development. Detailed experimental protocols for in vitro and in vivo studies are provided to enable researchers to further investigate its therapeutic potential. Despite promising preclinical results, the clinical development of this compound was halted due to severe hepatotoxicity observed in a Phase I trial.[1][2] This guide serves as a comprehensive resource for understanding the biological activities and the clinical limitations of this compound in oncology research.

Mechanism of Action

This compound is a pan-CDK inhibitor that targets several members of the cyclin-dependent kinase family. Its primary mechanism of action involves the inhibition of CDK2, which plays a crucial role in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[3][4] This leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation. Additionally, this compound has been shown to inhibit other CDKs, including CDK1, CDK4, and CDK9, contributing to its broad anti-proliferative effects.[4][5] At higher concentrations, this compound can also induce apoptosis.[3][4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

PHA793887_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry Transcription pRb->E2F CyclinE_CDK2->pRb PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2

This compound inhibits CDK2 and CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)
CDK28
CDK160
CDK462
CDK9138
GSK3β79
Data from MedchemExpress[5]
In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (µM)
Leukemia Cell Lines (mean)Leukemia2.9
Leukemia Cell Lines (colony assay mean)Leukemia<0.1
Data from Alzani R, et al. Exp Hematol. 2010[3]
In Vivo Antitumor Efficacy
Xenograft ModelTreatment Dose (mg/kg, i.v.)Tumor Growth Inhibition
HL6020Tumor Regression
K56220Significant Reduction in Tumor Growth
CD-1 Nude Mice1550%
CD-1 Nude Mice3075%
Data from MedchemExpress[5]

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies used in the preclinical evaluation of CDK inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific cyclin-dependent kinases.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A)

  • Histone H1 as substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate (Histone H1), and this compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HL60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Rb Phosphorylation

Objective: To evaluate the effect of this compound on the phosphorylation of the Retinoblastoma protein.

Materials:

  • Cancer cell line (e.g., MCF7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Leukemia Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound in a leukemia xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Leukemia cell line (e.g., HL60)

  • This compound formulated for intravenous injection

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject leukemia cells into the flank of the immunodeficient mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intravenously at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 5 days). The control group receives a vehicle.

  • Measure tumor volume with calipers regularly.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Experimental Workflows

In Vitro Drug Screening Workflow

in_vitro_workflow cluster_setup Assay Setup cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., Leukemia, Solid Tumor) Viability Cell Viability Assay (e.g., MTT, 72h) Cell_Culture->Viability Mechanism Mechanism of Action (Western Blot for p-Rb) Cell_Culture->Mechanism Drug_Prep This compound Serial Dilution Drug_Prep->Viability Kinase Kinase Inhibition Assay (CDK panel) Drug_Prep->Kinase Drug_Prep->Mechanism IC50_Calc IC50 Determination Viability->IC50_Calc Kinase->IC50_Calc Mechanism_Analysis Target Modulation Analysis Mechanism->Mechanism_Analysis

Workflow for in vitro evaluation of this compound.
In Vivo Xenograft Study Workflow

in_vivo_workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Efficacy & Toxicity Monitoring cluster_endpoint Study Endpoint Cell_Injection Subcutaneous Injection of Tumor Cells into Mice Tumor_Growth Tumor Growth Monitoring Cell_Injection->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Intravenous Administration of This compound or Vehicle Randomization->Dosing Tumor_Measurement Regular Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Body Weight & Clinical Sign Monitoring Dosing->Toxicity_Assessment Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Toxicity_Assessment->Euthanasia Analysis Ex Vivo Analysis (Histology, Biomarkers) Euthanasia->Analysis

Workflow for in vivo xenograft studies with this compound.

Clinical Trial and Future Directions

A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with solid tumors. The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.[1][2] Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with doses ranging from 11 to 66 mg/m².[1][2]

The trial was terminated early after enrolling 19 patients due to severe and unexpected hepatotoxicity, which was the dose-limiting toxicity in almost all affected patients.[1][2] One patient experienced fatal hepatorenal failure.[1][2] No objective responses were observed, although five patients had disease stabilization.[1][2] The severe hepatic toxicity was not predicted by preclinical models and has precluded further clinical development of this compound.[1][2]

The case of this compound underscores the challenges in translating preclinical safety data to human clinical trials. While the compound demonstrated a promising mechanism of action and preclinical efficacy, its clinical development was halted by unforeseen toxicity. This highlights the need for improved preclinical models to better predict drug-induced liver injury. For researchers in oncology drug development, the story of this compound serves as a valuable case study in the complexities of kinase inhibitor development and the critical importance of robust toxicology assessment. Future research could focus on developing derivatives of this compound with a more favorable safety profile or exploring its use in combination with other agents at lower, non-toxic doses.

References

Methodological & Application

Application Notes and Protocols for PHA-793887 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against a panel of cyclin-dependent kinases (CDKs), particularly CDK2, CDK5, and CDK7.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, biochemical activity, and detailed protocols for assessing its effects on cancer cell lines.

Mechanism of Action

This compound primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs. CDKs are essential for the progression of the cell cycle through its distinct phases (G1, S, G2, and M). By inhibiting CDKs, this compound prevents the phosphorylation of key substrate proteins, such as the Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][3][4] This disruption of the normal cell cycle cascade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can subsequently trigger apoptosis.[1][2]

Signaling Pathway Affected by this compound

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PHA-793887, a potent ATP-competitive cyclin-dependent kinase (CDK) inhibitor, in various cell culture applications. Detailed protocols for common experimental assays are provided to facilitate the investigation of its biological effects.

Introduction

This compound is a multi-targeted CDK inhibitor with high potency against several key regulators of the cell cycle.[1][2] Its ability to arrest cell cycle progression and induce apoptosis in a variety of cancer cell lines makes it a valuable tool for cancer research and drug development.[3][4][5] This document outlines its mechanism of action, recommended working concentrations, and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the kinase activity of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2][3][5] By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression. A primary target of the CDK4/6-cyclin D complex is the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 by this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. Inhibition of CDK2 further blocks progression through the S phase. This ultimately leads to cell cycle arrest at the G1/S and G2/M checkpoints.[3][6] At higher concentrations, this compound can also induce apoptosis.[4][5]

PHA-793887_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb P Cyclin E-CDK2 Cyclin E-CDK2 G1-S Transition G1-S Transition Cyclin E-CDK2->G1-S Transition Cyclin A-CDK2 Cyclin A-CDK2 Cyclin A-CDK2->G1-S Transition Cyclin B-CDK1 Cyclin B-CDK1 G2-M Transition G2-M Transition Cyclin B-CDK1->G2-M Transition E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes S-Phase Genes->G1-S Transition Cell Cycle Arrest Cell Cycle Arrest G1-S Transition->Cell Cycle Arrest G2-M Transition->Cell Cycle Arrest This compound This compound This compound->Cyclin D-CDK4/6 This compound->Cyclin E-CDK2 This compound->Cyclin A-CDK2 This compound->Cyclin B-CDK1 Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following tables summarize the inhibitory concentrations (IC50) of this compound against various CDKs and its anti-proliferative activity in different cancer cell lines.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)
CDK28[1][2]
CDK55[3]
CDK710[3]
CDK160[1][2][3]
CDK462[1][2][3]
CDK9138[1][2][3]
GSK3β79[1][2]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088[3]
HCT-116Colon Carcinoma0.23[3]
COLO-205Colorectal Adenocarcinoma0.28[3]
DU-145Prostate Carcinoma0.45[3]
A375Malignant Melanoma0.58[3]
PC3Prostate Carcinoma0.72[3]
MCF-7Breast Adenocarcinoma1.1[3]
BX-PC3Pancreatic Adenocarcinoma3.4[3]
K562Chronic Myelogenous Leukemia0.3 - 7[3]
KU812Chronic Myelogenous Leukemia0.3 - 7[3]
KCL22Chronic Myelogenous Leukemia0.3 - 7[3]
TOM1Acute Myeloid Leukemia0.3 - 7[3]

General Concentration Guidelines for In Vitro Experiments:

  • Inhibition of Rb and Nucleophosmin Phosphorylation: 1 - 6 µM[1][2]

  • Induction of Cell Cycle Arrest (G1 and G2/M): 0.2 - 1 µM[4][5]

  • Induction of Apoptosis: > 5 µM[4][5]

It is highly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal working concentration.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell_Viability_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan with DMSO Solubilize Formazan with DMSO Incubate 4h->Solubilize Formazan with DMSO Measure Absorbance at 570nm Measure Absorbance at 570nm Solubilize Formazan with DMSO->Measure Absorbance at 570nm Analyze Data Analyze Data Measure Absorbance at 570nm->Analyze Data

Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for Phospho-Rb

This protocol is used to assess the phosphorylation status of the Retinoblastoma protein.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and a loading control like GAPDH.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Seed and Treat Cells Seed and Treat Cells Harvest Cells Harvest Cells Seed and Treat Cells->Harvest Cells Fix with Cold Ethanol Fix with Cold Ethanol Harvest Cells->Fix with Cold Ethanol Stain with Propidium Iodide/RNase Stain with Propidium Iodide/RNase Fix with Cold Ethanol->Stain with Propidium Iodide/RNase Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide/RNase->Analyze by Flow Cytometry Quantify Cell Cycle Phases Quantify Cell Cycle Phases Analyze by Flow Cytometry->Quantify Cell Cycle Phases

Figure 3: Experimental workflow for cell cycle analysis.

Troubleshooting

  • Low Potency in Cell Viability Assays: Ensure the cell line is not resistant to CDK inhibitors (e.g., Rb-negative). Verify the compound's activity and concentration.

  • No Change in Rb Phosphorylation: Confirm the antibody is specific for the phosphorylated form of Rb. Ensure sufficient protein is loaded and that the treatment time and concentration are appropriate.

  • Poor Resolution in Cell Cycle Analysis: Ensure proper fixation and staining. Avoid cell clumps by gentle handling and filtering if necessary.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information. Phase I clinical trials of this compound were terminated due to severe hepatotoxicity in patients, so caution should be exercised.[7][8]

References

Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following PHA-793887 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for performing a western blot to detect and quantify the phosphorylation of the Retinoblastoma protein (Rb) at specific serine/threonine residues following treatment with PHA-793887. The protocol includes details on cell culture, treatment, lysate preparation, immunoblotting, and data analysis. Additionally, it outlines the signaling pathway of Rb phosphorylation and the experimental workflow.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle at the G1/S transition.[1] Its function is tightly controlled by phosphorylation, primarily mediated by cyclin-dependent kinases (CDKs).[1][2] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry.[1] Upon phosphorylation by G1 cyclin-CDK complexes (primarily Cyclin D-CDK4/6 and Cyclin E-CDK2), pRb releases E2F, allowing for cell cycle progression.[3][4][5]

This compound is an inhibitor of cyclin-dependent kinases. Its mechanism of action involves blocking the kinase activity of CDKs, thereby preventing the phosphorylation of key substrates like pRb.[6] This inhibition leads to cell cycle arrest at the G1 phase. This application note details the western blot methodology to verify the inhibitory effect of this compound on Rb phosphorylation in a cellular context.

Signaling Pathway of Rb Phosphorylation and Inhibition by this compound

The following diagram illustrates the role of Rb in cell cycle progression and the point of intervention for this compound.

PHA793887_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Transition Mitogens Mitogenic Signals CycD_CDK46 Cyclin D-CDK4/6 Mitogens->CycD_CDK46 activates Rb pRb CycD_CDK46->Rb phosphorylates pRb_E2F pRb-E2F Complex p_pRb p-pRb (Inactive) Rb->p_pRb E2F E2F PHA This compound PHA->CycD_CDK46 inhibits E2F_free E2F (Active) p_pRb->E2F_free releases S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Progression Cell Cycle Progression S_Phase_Genes->Progression Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Data Analysis A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Membrane Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-Rb or Total Rb) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL Substrate) H->I J 10. Image Acquisition & Densitometry I->J K 11. Normalization (p-Rb / Total Rb) J->K

References

Preparation of PHA-793887 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, for in vivo research applications. This compound has demonstrated significant anti-proliferative activity in various cancer models by targeting key regulators of the cell cycle.[1][2][3] Proper formulation and administration are critical for obtaining reliable and reproducible results in preclinical studies. This guide outlines the essential chemical properties, recommended solvents and vehicles, and step-by-step procedures for preparing this compound for intravenous administration. Additionally, it includes important considerations regarding the compound's stability and toxicity to ensure safe and effective handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for appropriate formulation development.

PropertyValueSource
Molecular Formula C₁₉H₃₁N₅O₂
Molecular Weight 361.48 g/mol
Predicted Water Solubility 0.0937 mg/mL[4]
Predicted logP 2.01[4]
Predicted pKa (Strongest Acidic) 11.15[4]
Predicted pKa (Strongest Basic) 8.79[4]
Appearance White solid powder
Solubility in DMSO ≥ 50 mg/mL (138.32 mM)

Note: The water solubility, logP, and pKa values are predicted and should be considered as estimates. Experimental verification is recommended for precise formulation development.

Mechanism of Action: Pan-CDK Inhibition

This compound is a potent ATP-competitive inhibitor of multiple cyclin-dependent kinases, playing a crucial role in cell cycle regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[2] Inhibition of these kinases disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[1] The downstream effects include the inhibition of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][2]

PHA793887_Pathway Mechanism of Action of this compound cluster_cdk Cyclin-Dependent Kinases (CDKs) cluster_downstream Downstream Effects PHA793887 This compound CDK1 CDK1 PHA793887->CDK1 Inhibits CDK2 CDK2 PHA793887->CDK2 Inhibits CDK4 CDK4 PHA793887->CDK4 Inhibits CDK5 CDK5 PHA793887->CDK5 Inhibits CDK7 CDK7 PHA793887->CDK7 Inhibits CDK9 CDK9 PHA793887->CDK9 Inhibits Rb_Phos Rb Phosphorylation CDK1->Rb_Phos Promotes CDK2->Rb_Phos Promotes NPM_Phos Nucleophosmin Phosphorylation CDK2->NPM_Phos Promotes CDK4->Rb_Phos Promotes CellCycle Cell Cycle Progression Rb_Phos->CellCycle NPM_Phos->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Mechanism of Action of this compound

In Vivo Administration Protocols

Intravenous (IV) infusion is the documented route of administration for this compound in both preclinical and clinical settings.[1][5] The following protocols detail the preparation of two different vehicle formulations. The choice of formulation may depend on the specific experimental design and animal model.

Formulation 1: DMSO and Captisol® (SBE-β-CD)

This formulation is suitable for achieving a clear solution for intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Captisol® (Sulfobutylether-β-cyclodextrin), sterile solution in saline (e.g., 20% w/v)

  • Sterile saline (0.9% sodium chloride)

  • Sterile, pyrogen-free vials and syringes

Protocol:

  • Stock Solution Preparation:

    • In a sterile vial, dissolve this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound.

    • Gently vortex or sonicate until the powder is completely dissolved.

  • Final Formulation:

    • In a separate sterile vial, combine the DMSO stock solution with the Captisol® solution. A common ratio is 10% DMSO and 90% Captisol® solution.

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.

    • Mix thoroughly by gentle inversion to obtain a clear solution. The final concentration of SBE-β-CD will be 18%.

Formulation 2: Propylene Glycol, Tween 80, and D5W

This formulation provides an alternative for intravenous administration.

Materials:

  • This compound powder

  • Propylene glycol (PG), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 5% Dextrose in Water (D5W), sterile

  • Sterile, pyrogen-free vials and syringes

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in propylene glycol. For example, a 50 mg/mL stock can be prepared.

  • Final Formulation:

    • In a sterile vial, add the required volume of the propylene glycol stock solution.

    • Add Tween 80 to the vial. A common ratio is 30% propylene glycol stock and 5% Tween 80.

    • Mix thoroughly until the solution is clear.

    • Add D5W to reach the final desired volume and concentration. A common final composition is 30% PG stock, 5% Tween 80, and 65% D5W.

    • For example, to prepare 1 mL of a 15 mg/mL final solution, mix 300 µL of the 50 mg/mL PG stock with 50 µL of Tween 80 until clear. Then, add 650 µL of D5W and mix gently.

InVivo_Prep_Workflow In Vivo Preparation Workflow for this compound cluster_weigh 1. Weighing cluster_stock 2. Stock Solution Preparation cluster_formulation 3. Final Formulation cluster_admin 4. Administration Weigh Weigh this compound Powder Stock_DMSO Dissolve in DMSO Weigh->Stock_DMSO Stock_PG Dissolve in Propylene Glycol Weigh->Stock_PG Formulation1 Mix DMSO stock with Captisol® in Saline Stock_DMSO->Formulation1 Formulation2 Mix PG stock with Tween 80, then add D5W Stock_PG->Formulation2 Admin Intravenous (IV) Infusion Formulation1->Admin Formulation2->Admin

In Vivo Preparation Workflow

Dosing and Administration Considerations

Preclinical Dosages

In preclinical mouse models, this compound has been administered intravenously at doses ranging from 15 mg/kg to 30 mg/kg. These doses have been shown to induce tumor growth inhibition.

Animal ModelRouteDosage RangeOutcome
CD-1 nude miceIV15 - 30 mg/kg50% - 75% tumor growth inhibition
Clinical Dosages and Toxicity

It is crucial to note that in a Phase I clinical trial, this compound administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle resulted in severe, dose-related hepatotoxicity in patients with solid tumors.[1][5] Dose-limiting toxicities were observed at doses of 44 mg/m² and 66 mg/m².[1][5] This unexpected toxicity in humans, which was not predicted by preclinical models, led to the termination of its clinical development.[1][5]

Researchers should exercise extreme caution and implement robust safety monitoring, particularly liver function tests, in their in vivo studies.

Stability and Storage

  • Powder: Store this compound powder at -20°C for up to 3 years.

  • Stock Solutions:

    • Store DMSO or propylene glycol stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Final Formulations: It is highly recommended to prepare the final diluted formulation fresh on the day of use and use it immediately for optimal results.

Safety Precautions

  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols and information provided are based on available scientific literature and should be adapted and validated by the end-user for their specific research needs. The user is solely responsible for any and all consequences arising from the use of this information.

References

Application Notes and Protocols for PHA-793887 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK2, CDK1, CDK4, and CDK9.[1] Its mechanism of action involves the inhibition of these key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies in various xenograft mouse models have demonstrated its anti-tumor efficacy, particularly in leukemia and several solid tumors. However, it is crucial to note that the clinical development of this compound was halted due to severe, dose-related hepatotoxicity observed in a Phase I clinical trial, a toxicity that was not predicted by preclinical models.[2] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in xenograft mouse models, intended for research purposes.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases, which are serine/threonine kinases essential for cell cycle progression. The primary targets of this compound are:

  • CDK2: Forms complexes with cyclin E and cyclin A, which are critical for the G1/S transition and S phase progression.

  • CDK1 (CDC2): In complex with cyclin B, it drives the G2/M transition and entry into mitosis.

  • CDK4: Along with CDK6, it complexes with cyclin D to promote the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).

  • CDK9: A component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1.

By inhibiting these CDKs, this compound leads to the dephosphorylation of key substrates, most notably the retinoblastoma protein (Rb) and nucleophosmin (NPM).[1][3] This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 and/or G2/M phase arrest and apoptosis.[1][3]

Data Presentation

In Vitro Potency of this compound
TargetIC₅₀ (nM)
CDK28
CDK160
CDK462
CDK9138
GSK3β79

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.[1]

In Vivo Efficacy of this compound in Leukemia Xenograft Models
Xenograft ModelCell LineMouse StrainDosage (mg/kg)Administration RouteTreatment ScheduleEfficacy
SubcutaneousHL60Nude20IntravenousNot SpecifiedTumor Regression
SubcutaneousK562Nude20IntravenousNot SpecifiedSignificant tumor growth reduction
DisseminatedPrimary LeukemiaSCID20IntravenousNot SpecifiedInhibition of leukemia growth
SubcutaneousGeneralCD-1 Nude15IntravenousNot Specified~50% Tumor Growth Inhibition
SubcutaneousGeneralCD-1 Nude30IntravenousNot Specified~75% Tumor Growth Inhibition
In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
Xenograft ModelCell LineMouse StrainDosage (mg/kg)Administration RouteTreatment ScheduleEfficacy
Ovarian CarcinomaA2780Not Specified10, 20, 30IntravenousDailyGood Efficacy
Colon CarcinomaHCT-116Not Specified10, 20, 30IntravenousDailyGood Efficacy
Pancreatic CarcinomaBX-PC3Not Specified10, 20, 30IntravenousDailyGood Efficacy

Experimental Protocols

General Guidelines for In Vivo Studies
  • Animal Housing and Care: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Drug Formulation: this compound is typically formulated for intravenous administration. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to minimize toxicity. A suggested starting point for formulation is to dissolve this compound in a minimal amount of DMSO and then dilute it with a solution of PEG300, Tween 80, and saline. The final solution should be clear and administered at a volume appropriate for the mouse's weight (e.g., 10 µL/g).

  • Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Body weight should also be monitored as an indicator of toxicity.

Protocol 1: Subcutaneous Leukemia Xenograft Model (HL60 or K562)
  • Cell Culture: Culture HL60 or K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Cell Implantation:

    • Harvest cells in the exponential growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old female athymic nude mice.

  • Treatment Initiation:

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound intravenously at a dose of 20 mg/kg. The treatment schedule from the primary literature is not specified, but a daily or every-other-day schedule for 2-3 weeks is a reasonable starting point based on similar studies.

    • The control group should receive the vehicle solution following the same schedule.

  • Endpoint Measurement:

    • Monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Disseminated Primary Leukemia Xenograft Model
  • Primary Cell Preparation: Obtain primary leukemia cells from patient samples under appropriate ethical guidelines.

  • Animal Model: Use severely immunodeficient mice (e.g., SCID or NOD/SCID) for engraftment of human primary cells.

  • Cell Implantation:

    • Inject 1 x 10⁶ to 5 x 10⁶ primary leukemia cells intravenously via the tail vein.

  • Treatment:

    • Begin treatment with this compound (20 mg/kg, i.v.) at a time point determined by the expected engraftment and disease progression kinetics of the specific primary cells used.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of disease (e.g., weight loss, hind-limb paralysis).

    • The primary endpoint is typically an increase in survival time.

    • The extent of leukemia engraftment in peripheral blood, bone marrow, and spleen can be assessed by flow cytometry for human CD45+ cells.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Cyclin-Dependent Kinases (CDKs) cluster_2 Downstream Effects PHA793887 This compound CDK2 CDK2/CycE,A PHA793887->CDK2 Inhibition CDK1 CDK1/CycB PHA793887->CDK1 Inhibition CDK4 CDK4/CycD PHA793887->CDK4 Inhibition CDK9 CDK9/CycT PHA793887->CDK9 Inhibition Rb pRb ↓ CDK2->Rb NPM pNPM ↓ CDK2->NPM CDK4->Rb Transcription Transcription ↓ (e.g., Mcl-1) CDK9->Transcription E2F E2F Release ↓ Rb->E2F CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) E2F->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound.

G cluster_workflow Subcutaneous Xenograft Experimental Workflow A Cell Culture (e.g., HL60, K562) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Initiation (this compound or Vehicle) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Analysis G->H

Caption: Experimental workflow for a subcutaneous xenograft model.

References

Application Notes and Protocols for Cell Viability Assay with PHA-793887 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic and cytostatic effects of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, on cancer cell lines. The provided protocols detail the use of the MTT and CellTiter-Glo® assays, two widely accepted methods for determining cell viability.

Introduction to this compound

This compound is a powerful, ATP-competitive inhibitor of multiple CDKs, playing a crucial role in regulating the cell cycle. It has demonstrated significant activity against a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] At lower concentrations (0.2-1 µM), this compound typically leads to cell-cycle arrest, while higher doses (around 5 µM) can induce apoptosis.[1][2][3] Its inhibitory action is most potent against CDK2, CDK5, and CDK7.[2][4]

The mechanism of action involves the inhibition of retinoblastoma (Rb) protein and nucleophosmin phosphorylation, which are critical for cell cycle progression.[1][3][5] This disruption of the normal cell cycle machinery ultimately leads to a decrease in cell proliferation and viability.

Data Presentation: Efficacy of this compound on Various Cancer Cell Lines

The following tables summarize the inhibitory concentrations (IC50) of this compound across different cancer cell lines, providing a reference for expected efficacy.

Table 1: IC50 Values of this compound against Specific Cyclin-Dependent Kinases

CDK TargetIC50 (nM)
Cdk2/cyclin A8
Cdk5/p255
CDK7/cyclin H10
Cdk1/cyclin B60
Cdk4/cyclin D162
CDK9/cyclinT1138

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088 - 3.4
HCT-116Colon Carcinoma0.088 - 3.4
COLO-205Colon Carcinoma0.088 - 3.4
DU-145Prostate Carcinoma0.088 - 3.4
A375Melanoma0.088 - 3.4
PC3Prostate Carcinoma0.088 - 3.4
MCF-7Breast Carcinoma0.088 - 3.4
BX-PC3Pancreatic Carcinoma0.088 - 3.4
Leukemic Cell Lines (various)Leukemia0.3 - 7

Data represents a range of reported IC50 values from various studies.[1][2]

Experimental Protocols

Two standard protocols for assessing cell viability following this compound treatment are provided below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[11][12][13]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Include control wells with medium only for background measurement.[12][13]

  • Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment period.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

Signaling Pathway of this compound Action

PHA793887_Pathway cluster_cdk Cyclin-Dependent Kinases cluster_substrates Key Substrates cluster_effects Cellular Effects PHA793887 This compound CDK2_CyclinE CDK2/Cyclin E PHA793887->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B PHA793887->CDK1_CyclinB CDK4_CyclinD CDK4/Cyclin D PHA793887->CDK4_CyclinD Rb Rb CDK2_CyclinE->Rb NPM Nucleophosmin CDK2_CyclinE->NPM G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition CDK4_CyclinD->Rb pRb p-Rb (Inactive) G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition pNPM p-NPM CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assay

CellViabilityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells 1. Seed Cells in 96-well Plate Incubate24h 2. Incubate 24h (Cell Attachment) SeedCells->Incubate24h AddCompound 3. Add this compound (or Vehicle) Incubate24h->AddCompound IncubateTreatment 4. Incubate for Desired Period AddCompound->IncubateTreatment AddReagent 5. Add Assay Reagent (MTT or CellTiter-Glo) IncubateTreatment->AddReagent IncubateAssay 6. Incubate for Signal Development AddReagent->IncubateAssay ReadSignal 7. Read Signal (Absorbance or Luminescence) IncubateAssay->ReadSignal CalculateViability 8. Calculate % Viability vs. Control ReadSignal->CalculateViability

Caption: General workflow for assessing cell viability with this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, multi-kinase inhibitor with significant activity against a panel of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1] By targeting these key regulators of cell cycle progression, this compound effectively induces cell cycle arrest and, at higher concentrations, apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and a comprehensive protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.

The mechanism of action of this compound involves the inhibition of CDK-mediated phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[1] This disruption of the cell cycle machinery leads to a halt in cell proliferation, making it a compound of interest in oncology research and drug development. Flow cytometry with propidium iodide (PI) staining is a standard and robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells

Treatment (24 hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.235.119.7
This compound (1 µM)58.615.326.1

Note: Data are representative and synthesized based on qualitative descriptions of a decrease in the S phase and an increase in G1 and G2/M phases in A2780 cells.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in K562 Chronic Myeloid Leukemia Cells

Treatment (24 hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)42.540.317.2
This compound (0.5 µM)65.118.216.7

Note: Data are representative and based on the known induction of cell cycle arrest by this compound in leukemic cell lines at concentrations between 0.2 and 1 µM.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for cell cycle analysis.

PHA793887_Mechanism PHA793887 This compound CDKs CDK1, CDK2, CDK4, etc. PHA793887->CDKs Inhibits CellCycleArrest Cell Cycle Arrest Rb Rb CDKs->Rb Phosphorylates pRb pRb (Phosphorylated) CellCycleProgression Cell Cycle Progression (G1 to S phase) E2F E2F Rb->E2F Inhibits E2F->CellCycleProgression Promotes Cell_Cycle_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells drug_treatment Treat with this compound (e.g., 0.2-1 µM for 24h) cell_seeding->drug_treatment harvesting Harvest & Wash Cells drug_treatment->harvesting fixation Fix with Cold 70% Ethanol harvesting->fixation wash_fixed Wash Fixed Cells fixation->wash_fixed pi_staining Stain with Propidium Iodide & RNase A wash_fixed->pi_staining flow_cytometry Acquire on Flow Cytometer pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

References

PHA-793887 solubility in DMSO for stock solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for PHA-793887

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, ATP-competitive, and cell-permeable pyrrolo-pyrazole compound that acts as a pan-inhibitor of cyclin-dependent kinases (CDKs). It demonstrates significant inhibitory activity against several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2] By targeting these essential regulators of the cell cycle, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3] These characteristics make this compound a valuable tool for cancer research, particularly in studying hematopoietic neoplasms and various solid tumors.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₀H₂₇N₅O
Molecular Weight 361.48 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term stability

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound powder (MW: 361.48 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Warm Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    Example Calculation for 1 mg: Volume (µL) = (1 mg / 361.48 g/mol ) * 1,000,000 / 10 mM ≈ 276.6 µL

  • Dissolution: Add the calculated volume (276.6 µL) of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a cancer cell line using a resazurin-based assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A2780, K562)[1][2]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (570 nm and 600 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your 10 mM stock. A typical concentration range to test would be 0.1 µM to 10 µM.[4] Remember to include a DMSO-only vehicle control (at the same final concentration as the highest drug dose).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta in the control wells.

    • Measure the absorbance at 570 nm (signal) and 600 nm (reference) using a microplate reader.

  • Data Analysis:

    • Subtract the 600 nm reference absorbance from the 570 nm absorbance.

    • Normalize the results to the vehicle control wells (representing 100% viability).

    • Plot the cell viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting multiple cyclin-dependent kinases. In the G1 phase of the cell cycle, CDK4/6 and CDK2 associate with Cyclin D and Cyclin E, respectively. These active complexes phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for S phase entry and DNA synthesis. This compound blocks the kinase activity of CDKs, preventing Rb phosphorylation, keeping E2F inactive, and thereby arresting the cell cycle at the G1/S checkpoint.[3]

PHA793887_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinD Cyclin D CDK46_complex Active Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex CyclinE Cyclin E CDK2_complex Active Complex CyclinE->CDK2_complex CDK2 CDK2 CDK2->CDK2_complex Rb Rb E2F E2F Rb->Rb_E2F S_Phase_Genes S Phase Genes E2F->S_Phase_Genes Transcribes pRb pRb pRb->S_Phase_Genes Activates PHA This compound PHA->CDK46_complex PHA->CDK2_complex CDK46_complex->Rb Phosphorylates CDK2_complex->Rb Phosphorylates Rb_E2F->E2F Releases Rb_E2F->pRb

Caption: Mechanism of this compound action on the CDK/Rb/E2F signaling pathway.

Quantitative Data

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
CDK28[1][2]
CDK55[2]
CDK710[2]
CDK160[1][2]
CDK462[1][2]
GSK3β79[1]
CDK9138[1][2]

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia0.3 - 7[2][4]
KU812Chronic Myelogenous Leukemia0.3 - 7[2]
A2780Ovarian Carcinoma0.088 - 3.4[2]
HCT-116Colorectal Carcinoma0.088 - 3.4[2]
MCF-7Breast Adenocarcinoma0.088 - 3.4[2]
DU-145Prostate Carcinoma0.088 - 3.4[2]
PC3Prostate Carcinoma0.088 - 3.4[2]

Note: IC₅₀ values can vary between experiments and laboratories depending on conditions such as cell density and incubation time.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM This compound Stock in DMSO treatment 3. Treat Cells with Serial Dilutions prep_stock->treatment prep_cells 2. Culture and Seed Cells prep_cells->treatment incubation 4. Incubate for 48-72 hours treatment->incubation assay 5. Perform Viability Assay (e.g., Resazurin) incubation->assay data 6. Analyze Data & Calculate IC50 assay->data

Caption: General workflow for in vitro testing of this compound.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Note that in Phase I clinical trials, this compound was associated with severe, dose-related hepatotoxicity, which should be considered in the design of any in vivo experiments.[6][7]

References

Application Notes and Protocols: Lentiviral Knockdown with PHA-793887 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the cellular effects of combining lentiviral-mediated gene knockdown with the pharmacological inhibition of cyclin-dependent kinases (CDKs) using PHA-793887. This combination allows for the precise dissection of signaling pathways and the exploration of potential synergistic therapeutic strategies.

This compound is a potent, ATP-competitive inhibitor of multiple CDKs, with high affinity for CDK2, CDK5, and CDK7. These kinases are critical regulators of cell cycle progression, transcription, and neuronal functions. Lentiviral-mediated short hairpin RNA (shRNA) delivery is a robust method for achieving stable, long-term suppression of a target gene of interest. The combination of these two powerful techniques enables researchers to study the functional consequences of gene silencing in the context of specific CDK inhibition.

Data Presentation

This compound In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Citation
A2780Ovarian Carcinoma0.088
HCT-116Colon Carcinoma0.163
COLO-205Colorectal Adenocarcinoma0.230
DU-145Prostate Carcinoma0.340
A375Malignant Melanoma0.450
PC3Prostate Carcinoma0.560
MCF-7Breast Adenocarcinoma3.4
K562Chronic Myelogenous Leukemia0.3 - 7[1]
KU812Chronic Myelogenous Leukemia0.3 - 7[1]
KCL22Chronic Myelogenous Leukemia0.3 - 7[1]
TOM1Acute Myeloid Leukemia0.3 - 7[1]
Lentiviral shRNA Knockdown Efficiency

The efficiency of lentiviral-mediated gene knockdown can vary depending on the target gene, shRNA sequence, cell type, and multiplicity of infection (MOI). It is crucial to validate knockdown efficiency for each experiment.

Target GeneCell LineTransduction MethodKnockdown Efficiency (%)Validation MethodCitation
JNK2Primary Human AstrocytesLentiviral Particles>90% (5 of 7 constructs)qRT-PCR
p38αPrimary Human AstrocytesLentiviral Particles20-70%qRT-PCR
MAP3K4Primary Human AstrocytesLentiviral Particles42-74%qRT-PCR
AKT1A549 (Human Lung)Lentiviral Particles~80%qRT-PCR
AKT2A549 (Human Lung)Lentiviral Particles~75%qRT-PCR
AKT3A549 (Human Lung)Lentiviral Particles~90%qRT-PCR
NRP1hESCsLentiviral Particles~50-70%qRT-PCR[2]
PLXNB1hESCsLentiviral Particles~40-60%qRT-PCR[2]

Signaling Pathways and Experimental Workflow

CDK2 Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p E2F E2F Rb->E2F E2F->CyclinE S_Phase_Entry S Phase Entry E2F->S_Phase_Entry PHA793887 This compound PHA793887->CDK2 CDK5_Signaling_Pathway p35 p35/p39 CDK5 CDK5 p35->CDK5 p25 p25 p35->p25 Neuronal_Migration Neuronal Migration CDK5->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity CDK5->Synaptic_Plasticity Angiogenesis Angiogenesis CDK5->Angiogenesis Calpain Calpain (Stress Signals) Calpain->p35 Cleavage p25->CDK5 Hyperactivation PHA793887 This compound PHA793887->CDK5 CDK7_Signaling_Pathway CDK7 CDK7 CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex TFIIH TFIIH CAK_Complex->TFIIH Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CAK_Complex->Cell_Cycle_CDKs p (Activation) RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II p (Activation) Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation PHA793887 This compound PHA793887->CDK7 Experimental_Workflow Start Start: Target Gene and Cell Line Selection Lentiviral_Production Lentiviral Particle Production (shRNA Expression Vector) Start->Lentiviral_Production Transduction Cell Transduction (with Polybrene) Lentiviral_Production->Transduction Selection Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection Knockdown_Validation Validation of Gene Knockdown (qRT-PCR, Western Blot) Selection->Knockdown_Validation Drug_Treatment This compound Treatment (Dose-Response and Time-Course) Knockdown_Validation->Drug_Treatment Cell_Viability Cell Viability/Proliferation Assays (MTT, Trypan Blue, etc.) Drug_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Drug_Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Application Notes and Protocols for Colony Formation Assay Using PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cells. This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapy drugs and radiation. PHA-793887 is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK2, CDK5, and CDK7.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology drug development.[1] These application notes provide a detailed protocol for utilizing this compound in both adherent and soft agar colony formation assays to evaluate its anti-proliferative effects on cancer cell lines.

Mechanism of Action of this compound

This compound is a pan-CDK inhibitor that demonstrates significant activity against several key CDKs involved in cell cycle progression and transcription. Its primary targets are CDK2, CDK5, and CDK7. The inhibition of these kinases leads to a cascade of downstream effects that ultimately halt cell proliferation and induce apoptosis.

  • CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition and the initiation of DNA replication. Inhibition of CDK2 by this compound leads to the accumulation of cells in the G1 phase and a decrease in the S phase population.[2] A key substrate of the CDK2/cyclin E complex is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, this compound keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.

  • CDK5 Inhibition: While traditionally known for its role in neuronal development, aberrant CDK5 activity has been implicated in cancer progression.

  • CDK7 Inhibition: CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound can indirectly suppress the activity of multiple CDKs, leading to a more comprehensive blockade of the cell cycle.

The culmination of these inhibitory actions is the induction of cell cycle arrest and, at higher concentrations, apoptosis.[1]

Data Presentation

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Colony Formation and Cytotoxicity Assays

Cell LineCancer TypeAssay TypeIC50Reference
Leukemia Cell Lines (various)LeukemiaColony Formation Assay < 0.1 µM (mean: 0.08 µM)[1][3]
A2780Ovarian CarcinomaCytotoxicity Assay88 nM[2]
HCT-116Colon CarcinomaCytotoxicity AssayNot specified, but effective[2]
COLO-205Colorectal AdenocarcinomaCytotoxicity AssayNot specified, but effective[2]
DU-145Prostate CarcinomaCytotoxicity AssayNot specified, but effective[2]
A375Malignant MelanomaCytotoxicity AssayNot specified, but effective[2]
PC3Prostate AdenocarcinomaCytotoxicity AssayNot specified, but effective[2]
MCF-7Breast AdenocarcinomaCytotoxicity AssayNot specified, but effective[2]
BX-PC3Pancreatic AdenocarcinomaCytotoxicity AssayNot specified, but effective[2]
K562, KU812, KCL22, TOM1LeukemiaCytotoxicity Assay0.3 - 7 µM[2]

Table 2: Biochemical IC50 Values of this compound Against Purified Kinases

KinaseIC50Reference
CDK28 nM[2]
CDK55 nM[2]
CDK710 nM[2]
CDK160 nM[2]
CDK462 nM[2]
CDK9138 nM[2]
GSK3β79 nM[2]

Experimental Protocols

Two primary methods for colony formation assays are presented below: one for adherent cells and another for anchorage-independent cells (soft agar assay).

Protocol 1: Adherent Cell Colony Formation Assay

This protocol is suitable for cancer cell lines that grow attached to a surface.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Sterile water

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Colony Growth:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium to each well.

    • Incubate the plates for 7-14 days, or until visible colonies (typically defined as a cluster of at least 50 cells) have formed in the control wells.

    • Change the medium every 2-3 days to ensure nutrient availability.

  • Colony Staining and Quantification:

    • Carefully aspirate the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of 100% methanol or a 4% paraformaldehyde solution to each well and incubating for 10-15 minutes at room temperature.

    • Remove the fixative and allow the plates to air dry.

    • Add 1 ml of Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.

    • Remove the staining solution and gently wash the plates with water until the background is clear.

    • Allow the plates to air dry completely.

    • Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Soft Agar Colony Formation Assay

This protocol is used to assess anchorage-independent growth, a hallmark of transformed cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (2X and 1X concentrations)

  • This compound (stock solution prepared in DMSO)

  • Low melting point agarose (e.g., SeaPlaque™ Agarose)

  • Noble Agar

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet or Nitroblue tetrazolium (NBT) for staining

Procedure:

  • Preparation of Agar Layers:

    • Bottom Agar Layer (0.6% Agar):

      • Prepare a 1.2% Noble Agar solution in sterile water and autoclave.

      • Prepare 2X complete culture medium.

      • Cool the agar solution to 42°C in a water bath. Warm the 2X medium to 42°C.

      • Mix equal volumes of the 1.2% agar and 2X medium to obtain a 0.6% agar solution in 1X medium.

      • Quickly add 1.5 ml of this mixture to each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.

    • Top Agar Layer (0.3% Agar) with Cells:

      • Prepare a 0.6% low melting point agarose solution in sterile water and keep it at 37°C.

      • Prepare a single-cell suspension of your cancer cells in 1X complete culture medium at a concentration of 2x the desired final seeding density (e.g., if the final density is 5,000 cells/well, prepare a 10,000 cells/ml suspension).

      • Mix equal volumes of the cell suspension and the 0.6% low melting point agarose to get a final concentration of 0.3% agarose and the desired cell density.

  • Plating and Drug Treatment:

    • Carefully overlay 1.5 ml of the top agar/cell mixture onto the solidified bottom agar layer in each well.

    • Allow the top layer to solidify at room temperature.

    • Prepare different concentrations of this compound in 1X complete culture medium.

    • Add 1 ml of the medium containing the appropriate this compound concentration or vehicle control on top of the solidified top agar layer.

  • Colony Growth:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

    • Feed the cells every 2-3 days by aspirating the top medium and adding fresh medium with the corresponding this compound concentration.

  • Colony Staining and Quantification:

    • After the incubation period, stain the colonies. For viable colonies, you can add 0.5 mg/ml Nitroblue tetrazolium (NBT) in PBS and incubate overnight at 37°C. Live colonies will appear as dark blue/purple spots.

    • Alternatively, you can fix and stain with Crystal Violet as described in the adherent cell protocol.

    • Count the colonies manually or using an automated counter.

  • Data Analysis:

    • Analyze the data as described in the adherent cell protocol to determine the Plating Efficiency, Surviving Fraction, and IC50.

Mandatory Visualizations

Signaling Pathway Diagram

PHA793887_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_cyclins Cyclins cluster_downstream Downstream Effectors PHA793887 This compound CDK2 CDK2 PHA793887->CDK2 CDK5 CDK5 PHA793887->CDK5 CDK7 CDK7 (CAK) PHA793887->CDK7 Cell_Cycle_Arrest Cell Cycle Arrest PHA793887->Cell_Cycle_Arrest Rb Rb CDK2->Rb Phosphorylates CDK7->CDK2 Phosphorylates & Activates CyclinE Cyclin E CyclinE->CDK2 Activates CyclinA Cyclin A CyclinA->CDK2 Activates CyclinH Cyclin H CyclinH->CDK7 Activates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits pRb->E2F Releases Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription G1_S_Transition G1/S Phase Transition Gene_Transcription->G1_S_Transition

Caption: Signaling pathway of this compound action.

Experimental Workflow Diagram

Colony_Formation_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (Low Density) Start->Cell_Seeding Adherent Adherent Assay Cell_Seeding->Adherent For adherent cells Soft_Agar Soft Agar Assay Cell_Seeding->Soft_Agar For suspension cells or anchorage-independence Drug_Treatment 2. This compound Treatment (Dose-Response) Adherent->Drug_Treatment Soft_Agar->Drug_Treatment Incubation 3. Colony Growth (7-21 days) Drug_Treatment->Incubation Staining 4. Fixation & Staining (Crystal Violet) Incubation->Staining Quantification 5. Colony Counting & Quantification Staining->Quantification Data_Analysis 6. Data Analysis (PE, SF, IC50) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the colony formation assay.

References

Application Notes and Protocols for PHA-793887 Treatment in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: PHA-793887 Treatment for Inducing Apoptosis in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor with significant activity against CDK2, CDK1, CDK4, and CDK9.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and, at higher concentrations, apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for investigating the apoptotic effects of this compound on the human lung adenocarcinoma cell line, A549. The protocols outlined below describe methods for determining the half-maximal inhibitory concentration (IC50), quantifying apoptosis through flow cytometry, analyzing cell cycle distribution, and examining the expression of key apoptotic proteins via Western blotting.

Mechanism of Action

This compound functions as a pan-CDK inhibitor. In cancer cells, dysregulation of CDKs is a common event, leading to uncontrolled proliferation. By inhibiting CDKs, this compound is expected to block the phosphorylation of retinoblastoma protein (Rb), preventing the G1-to-S phase transition and leading to cell cycle arrest.[3] Prolonged cell cycle arrest or inhibition of transcriptional CDKs like CDK9 can trigger the intrinsic apoptotic pathway. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins such as Mcl-1, thereby sensitizing cancer cells to apoptosis.[4][5] In A549 cells, this would likely involve the activation of the caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Various CDKs
TargetIC50 (nM)
CDK28
CDK160
CDK462
CDK9138
GSK-3β79
(Data sourced from MedchemExpress)[1]
Table 2: Expected Outcomes of this compound Treatment on A549 Cells
ExperimentParameterExpected Outcome with Increasing this compound Concentration
Cell Viability AssayIC50To be determined (expect dose-dependent decrease in viability)
Apoptosis AssayPercentage of Apoptotic Cells (Annexin V+)Increase
Cell Cycle AnalysisPercentage of Cells in G1/G0Increase (at lower concentrations)
Percentage of Cells in Sub-G1 (Apoptotic)Increase (at higher concentrations)
Western Blotp-Rb (Phosphorylated Retinoblastoma)Decrease
Cleaved Caspase-9Increase
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Bcl-2Decrease
BaxIncrease
(These are expected outcomes based on the known mechanism of pan-CDK inhibitors. Specific results for this compound in A549 cells require experimental validation.)

Mandatory Visualizations

G PHA793887 This compound CDK1_2_4_9 CDK1/2/4/9 PHA793887->CDK1_2_4_9 inhibits G1_S_Transition G1/S Transition PHA793887->G1_S_Transition blocks Mcl1 Mcl-1 PHA793887->Mcl1 downregulates (via CDK9 inhibition) pRb p-Rb CDK1_2_4_9->pRb phosphorylates CDK1_2_4_9->G1_S_Transition promotes Rb Rb E2F E2F pRb->E2F releases E2F->G1_S_Transition CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest leads to Bax Bax Mcl1->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 activates c_Caspase9 Cleaved Caspase-9 Caspase9->c_Caspase9 Caspase3 Pro-Caspase-3 c_Caspase9->Caspase3 activates c_Caspase3 Cleaved Caspase-3 Caspase3->c_Caspase3 PARP PARP c_Caspase3->PARP cleaves Apoptosis Apoptosis c_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound signaling pathway in A549 cells.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis & Cell Cycle Analysis cluster_western Western Blot Analysis seed_cells Seed A549 cells treat_viability Treat with this compound (0.1 nM - 10 µM) for 24-72h seed_cells->treat_viability add_mts Add MTS/MTT reagent treat_viability->add_mts read_absorbance Measure absorbance add_mts->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_apoptosis Seed A549 cells treat_apoptosis Treat with this compound (e.g., 0.5x, 1x, 2x IC50) for 24-48h seed_apoptosis->treat_apoptosis harvest_cells Harvest cells treat_apoptosis->harvest_cells stain_cells Stain with Annexin V-FITC/PI or PI alone for cell cycle harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry seed_western Seed A549 cells treat_western Treat with this compound (e.g., 1x IC50) for 24h seed_western->treat_western lyse_cells Lyse cells & quantify protein treat_western->lyse_cells sds_page SDS-PAGE & transfer lyse_cells->sds_page antibody_incubation Incubate with primary & secondary antibodies sds_page->antibody_incubation visualize Visualize bands antibody_incubation->visualize

Caption: Experimental workflow for apoptosis studies.

Experimental Protocols

Cell Viability Assay (MTS/MTT) to Determine IC50

This protocol is for determining the concentration of this compound that inhibits the growth of A549 cells by 50%.

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 to 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge and wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[6]

  • Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of this compound on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat A549 cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak is indicative of apoptosis.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Rb, Rb, cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat A549 cells with this compound (e.g., at the IC50 concentration) for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Analyze the relative expression levels of the target proteins, normalizing to the loading control.

Troubleshooting

  • Low Apoptosis Induction: If low levels of apoptosis are observed, consider increasing the concentration of this compound or extending the treatment duration. Ensure the IC50 was accurately determined.

  • High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.

  • Cell Detachment: Pan-CDK inhibitors can be cytotoxic. If excessive cell detachment occurs at the desired concentration, consider using a lower concentration for a longer duration.

Conclusion

The protocols detailed above provide a comprehensive framework for characterizing the apoptotic effects of this compound on A549 lung cancer cells. By systematically evaluating cell viability, apoptosis rates, cell cycle progression, and the expression of key signaling proteins, researchers can elucidate the mechanism of action of this pan-CDK inhibitor and assess its therapeutic potential. It is important to note that while this compound has shown efficacy in preclinical models, it has also been associated with hepatotoxicity in clinical trials, a factor to consider in the broader context of its development.[8][9]

References

Application Note: Immunohistochemical Analysis of Ki-67 Proliferation Marker Following Treatment with the CDK Inhibitor PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for assessing the anti-proliferative effects of PHA-793887, a potent pan-Cyclin-Dependent Kinase (CDK) inhibitor, by quantifying the expression of the Ki-67 protein using immunohistochemistry (IHC). This compound induces cell cycle arrest by targeting key regulators of cell cycle progression.[1][2][3] Ki-67 is a nuclear protein strictly associated with cell proliferation, making it an excellent biomarker for evaluating the efficacy of cytostatic agents.[4] This application note details the underlying mechanism of this compound, provides step-by-step protocols for treating both in vitro cell cultures and in vivo xenograft models, and outlines a complete IHC staining and analysis workflow.

Introduction and Mechanism of Action

Cell cycle dysregulation is a hallmark of cancer, often driven by the hyperactivity of Cyclin-Dependent Kinases (CDKs). This compound is a potent, ATP-competitive small molecule that inhibits multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.[1] The primary mechanism for inducing cell cycle arrest involves the inhibition of CDK2, CDK4, and CDK1.

In the G1 phase of the cell cycle, the CDK4/Cyclin D and CDK2/Cyclin E complexes phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for S-phase entry and DNA replication. By inhibiting these CDKs, this compound prevents Rb phosphorylation, keeping E2F in an inactive state and effectively blocking the G1/S transition, leading to cell cycle arrest.[2][3]

The Ki-67 protein is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[5] Therefore, a reduction in the percentage of Ki-67 positive cells within a tumor population serves as a robust indicator of drug-induced anti-proliferative activity.

PHA793887_Pathway cluster_G1_Phase G1 Phase Progression cluster_Outcome Cellular Outcome CyclinD_CDK4 Cyclin D / CDK4 Rb pRb CyclinD_CDK4->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CellCycleArrest G1/S Cell Cycle Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription PHA This compound PHA->CyclinD_CDK4 PHA->CyclinE_CDK2 Ki67_Decrease Decreased Ki-67 Expression CellCycleArrest->Ki67_Decrease

Caption: Mechanism of this compound-induced cell cycle arrest.

Expected Results & Data Presentation

Treatment with this compound is expected to cause a dose-dependent decrease in the percentage of Ki-67 positive cells in both cultured cell lines and xenograft tumor tissues. The IC50 for this compound has been reported to range from 88 nM to 7 µM across various cancer cell lines.[1][3][6]

Table 1: Hypothetical Quantitative Analysis of Ki-67 Staining After this compound Treatment

Treatment Group Concentration (µM) Ki-67 Proliferation Index (%) Standard Deviation (±)
Vehicle Control 0 85.2 5.1
This compound 0.1 62.5 4.7
This compound 0.5 35.8 3.9
This compound 1.0 15.1 2.8

| this compound | 5.0 | 4.3 | 1.5 |

Note: Data are representative and will vary based on the cell line/tumor model and experimental conditions.

Experimental Protocols

This section provides detailed protocols for cell treatment and subsequent tissue preparation for IHC analysis.

Protocol 1: In Vitro Cell Culture and Treatment
  • Cell Seeding: Plate tumor cells (e.g., MCF-7, A2780) on sterile glass coverslips in a 24-well plate at a density that allows for 60-70% confluency after 24 hours.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 5 µM). Include a vehicle-only control (DMSO).

  • Treatment: Replace the medium in each well with the this compound-containing medium or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Fixation:

    • Aspirate the medium and gently wash the coverslips twice with 1x Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with 1x PBS.

    • Store the fixed cells on coverslips in PBS at 4°C until ready for IHC staining.

Protocol 2: In Vivo Xenograft Model and Tissue Preparation

All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude or SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Administer this compound or a vehicle control intravenously at appropriate doses (e.g., 15-30 mg/kg), as established in preclinical models.[1] Treatment schedules may vary (e.g., daily, every other day) for a specified duration.

  • Tumor Excision: At the end of the treatment period, euthanize the animals and carefully excise the tumors.

  • Fixation: Immediately place the tumors in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Tissue Processing:

    • Transfer the fixed tumors to 70% ethanol.

    • Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome and mount them on positively charged glass slides.

  • Drying: Bake the slides in an oven at 60-65°C for at least 1 hour to ensure tissue adherence.[7]

Protocol 3: Immunohistochemistry Staining for Ki-67

This protocol is for paraffin-embedded tissue sections. For fixed cells on coverslips, start at step 3.

  • Deparaffinization and Rehydration: [7][8]

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse in two changes of 100% ethanol for 5 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval: [7]

    • Immerse slides in a staining dish containing 0.01M Sodium Citrate Buffer (pH 6.0).

    • Heat the solution to 95-100°C using a steamer, water bath, or microwave for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in 1x Tris-Buffered Saline with Tween-20 (TBST).

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[8]

    • Wash three times with TBST for 3 minutes each.

  • Blocking:

    • Incubate sections with a protein blocking solution (e.g., 5% BSA or 10% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]

  • Primary Antibody:

    • Drain the blocking solution (do not rinse).

    • Apply the primary anti-Ki-67 antibody (e.g., MIB-1 clone) diluted in antibody diluent as per the manufacturer's recommendation.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection:

    • Wash slides three times with TBST for 5 minutes each.

    • Apply a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash three times with TBST for 5 minutes each.

    • If using a biotin-based system, apply the avidin-biotin complex (ABC) reagent and incubate for 30 minutes. Wash again.

    • Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.[7]

    • "Blue" the stain in running tap water or a bluing agent.

    • Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.

    • Apply a permanent mounting medium and place a coverslip.

Visualization and Data Analysis

IHC_Workflow start Start: In Vitro or In Vivo Model treatment Treatment with This compound or Vehicle start->treatment collection Cell Fixation or Tumor Excision & Fixation treatment->collection processing Paraffin Embedding & Sectioning collection->processing staining IHC Staining Protocol (Anti-Ki-67) processing->staining imaging Brightfield Microscopy Image Acquisition staining->imaging analysis Quantitative Analysis (Ki-67 Index Calculation) imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for Ki-67 IHC analysis.
  • Image Acquisition: Acquire high-resolution digital images of the stained slides using a brightfield microscope. At least 5-10 random, non-overlapping fields of view should be captured per slide at 20x or 40x magnification.

  • Quantitative Analysis: The Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining.[9]

    • Formula: Ki-67 Index (%) = (Number of Ki-67 positive nuclei / Total number of tumor cell nuclei) x 100.

    • Method: Count at least 500-1000 tumor cells per slide, focusing on "hotspot" areas where proliferation is highest.[10] Manual counting or semi-automated image analysis software can be used for quantification.[9][11]

    • Positive Staining: Any distinct brown nuclear staining should be considered positive. Cytoplasmic staining is non-specific and should be ignored.

  • Statistical Analysis: Compare the Ki-67 indices between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in the Ki-67 index in the treated groups indicates an effective anti-proliferative response.

References

Revolutionizing Cancer Therapy: Preclinical Efficacy of the Pan-CDK Inhibitor PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

PHA-793887 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. By targeting key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis in malignant cells. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in various animal models and offer detailed protocols for researchers to replicate and build upon these findings.

Mechanism of Action:

This compound exerts its anti-tumor effects by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9. This broad-spectrum inhibition disrupts the normal progression of the cell cycle, primarily through the inhibition of Retinoblastoma (Rb) protein and nucleophosmin phosphorylation. The inhibition of the CDK/Rb/E2F signaling pathway ultimately leads to G1 cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088
HCT-116Colon CarcinomaNot specified
BX-PC3Pancreatic CarcinomaNot specified
HL60Promyelocytic LeukemiaNot specified
K562Chronic Myelogenous LeukemiaNot specified
Various Leukemia Cell LinesLeukemia0.3 - 7.0 (mean: 2.9)

Table 2: In Vivo Efficacy of this compound in Xenograft Animal Models

Animal ModelCancer TypeTreatment Dose & ScheduleTumor Growth Inhibition (%)Reference
A2780 XenograftOvarian Carcinoma15 - 30 mg/kg50 - 75[1]
HCT-116 XenograftColon CarcinomaNot specifiedStatistically significant reduction in tumor volume[2]
BX-PC3 XenograftPancreatic CarcinomaNot specifiedGood efficacy[3]
HL60 XenograftPromyelocytic Leukemia20 mg/kg, i.v., daily for 10 daysInduces tumor regression[1]
K562 XenograftChronic Myelogenous Leukemia20 mg/kg, i.v., 5-day cyclesSignificantly reduces tumor growth[1]
Primary ALL Disseminated ModelAcute Lymphoblastic LeukemiaNot specifiedStrong therapeutic activity

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PHA793887_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates CDK2_CyclinE CDK2-Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes E2F E2F pRb->E2F releases Cell_Cycle_Arrest Cell Cycle Arrest pRb->Cell_Cycle_Arrest S_Phase S-Phase Entry E2F->S_Phase promotes E2F->Cell_Cycle_Arrest Apoptosis Apoptosis S_Phase->Apoptosis PHA793887 This compound PHA793887->CDK4_6_CyclinD inhibits PHA793887->CDK2_CyclinE inhibits

Caption: Mechanism of action of this compound in the cell cycle.

Xenograft_Efficacy_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., A2780, HCT-116) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Animal_Implantation Tumor_Growth Tumor Growth to Palpable Size Animal_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization PHA793887_Admin This compound Administration (e.g., 20 mg/kg, i.v.) Randomization->PHA793887_Admin Tumor_Measurement Regular Tumor Volume & Body Weight Measurement PHA793887_Admin->Tumor_Measurement Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Tumor_Analysis Tumor Weight Measurement & Molecular Analysis (Western Blot) Euthanasia->Tumor_Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Analysis->Data_Analysis

Caption: General workflow for assessing this compound efficacy in xenograft models.

Experimental Protocols

The following are detailed protocols for establishing and utilizing various animal models to test the efficacy of this compound.

Protocol 1: Subcutaneous Leukemia Xenograft Model (HL60 and K562)

1. Cell Culture:

  • Culture HL60 or K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Cell Inoculation:

  • Harvest logarithmically growing cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^8 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

4. Drug Preparation and Administration:

  • Prepare this compound for intravenous (i.v.) injection. While the exact formulation can vary, a common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized to avoid toxicity.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • For the HL60 model, administer this compound at 20 mg/kg body weight via i.v. injection daily for 10 consecutive days.[1]

  • For the K562 model, administer this compound at 20 mg/kg body weight via i.v. injection for two 5-day cycles with a 2-day break in between.[1]

  • The control group should receive an equivalent volume of the vehicle.

5. Efficacy Evaluation:

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Protocol 2: Solid Tumor Xenograft Models (A2780, HCT-116, BX-PC3)

1. Cell Culture:

  • Culture A2780, HCT-116, or BX-PC3 cells in their respective recommended media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

2. Animal Model:

  • Use female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatize the animals for at least one week.

3. Tumor Cell Inoculation:

  • Harvest cells during the exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

4. Drug Administration:

  • Follow the drug preparation steps outlined in Protocol 1.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice.

  • Administer this compound intravenously at doses ranging from 15 to 30 mg/kg, with a schedule to be optimized for each model (e.g., daily or intermittent dosing).[1]

5. Efficacy Assessment:

  • Monitor tumor volume and body weight as described in Protocol 1.

  • Calculate tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 3: Western Blot Analysis of Rb and Nucleophosmin Phosphorylation

1. Sample Preparation:

  • Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.

  • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. Electrophoresis and Transfer:

  • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser807/811), total Rb, phospho-nucleophosmin (Thr199), and total nucleophosmin overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

4. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.

This compound has demonstrated compelling anti-tumor efficacy in a variety of preclinical animal models of both hematological and solid tumors. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this and other CDK inhibitors. The data suggest that this compound is a promising candidate for further clinical development, although careful consideration of its toxicity profile, as observed in early clinical trials, is warranted. Future studies could focus on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach.

References

Application Notes and Protocols for the Long-Term Storage and Stability of PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the long-term storage, stability, and handling of the potent cyclin-dependent kinase (CDK) inhibitor, PHA-793887. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.

Long-Term Storage and Stability

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage, a refrigerator may be used. Ensure the container is well-sealed.
In Solvent (Stock Solution) -80°C1 yearAliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthSuitable for short-term storage of working solutions.[1]

Preparation of Stock Solutions

For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 361.48 g/mol .

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for assessing the purity and stability of this compound. This method is designed to separate the parent compound from potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (1:1, v/v)

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Prepare stability samples by dissolving them in the sample diluent to the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of this compound at a concentration of 1 mg/mL for each stress condition.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the stability-indicating HPLC method alongside an unstressed control sample.

Visualizations

G This compound Signaling Pathway PHA793887 This compound CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B) PHA793887->CDK_Cyclin Inhibition Apoptosis Apoptosis PHA793887->Apoptosis Induction Rb Retinoblastoma Protein (Rb) CDK_Cyclin->Rb Phosphorylation E2F E2F Transcription Factors Rb->E2F Inhibition pRb Phosphorylated Rb (pRb) CellCycleProgression Cell Cycle Progression (G1/S and G2/M Transitions) E2F->CellCycleProgression Activation

Caption: Mechanism of action of this compound.

G Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Drug This compound (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Data Data Evaluation: - Purity Assessment - Degradant Profiling - Mass Balance Analysis->Data

Caption: Workflow for a forced degradation study.

References

Troubleshooting & Optimization

PHA-793887 not inducing apoptosis troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PHA-793887. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, particularly concerning its application in inducing apoptosis.

Troubleshooting Guide: this compound Not Inducing Apoptosis

This guide addresses common issues that may lead to a lack of apoptotic induction when using this compound in your experiments.

Problem Potential Cause Recommended Solution
No or low levels of apoptosis observed. Suboptimal Concentration: this compound induces cell-cycle arrest at lower concentrations (0.2–1 μM) and apoptosis at higher concentrations (typically around 5 μM).[1][2]Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your specific cell line. Start with a range of concentrations from 1 µM to 10 µM.
Insufficient Treatment Duration: The time required to induce apoptosis can vary between cell lines.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing apoptosis.
Cell Line Resistance: The cell line used may be resistant to CDK inhibitors.[3]- Check Rb status: Cells with loss or mutation of the Retinoblastoma (Rb) protein, a key substrate of CDKs, may be resistant.[3] - Assess expression of other cell cycle proteins: Alterations in cyclins or other CDKs can confer resistance.[4][5] - Consider using a different cell line: Refer to the provided data on sensitive cell lines.
High cell viability despite treatment. Incorrect assessment of cell death: Apoptosis may be occurring, but the assay used is not sensitive enough or is measuring a different endpoint (e.g., necrosis).Use multiple, complementary apoptosis assays. For example, combine Annexin V staining for early apoptosis with a caspase activity assay or Western blot for cleaved PARP.
Compound Instability: this compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Inconsistent results between experiments. Variability in Experimental Conditions: Minor variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes.Standardize all experimental parameters. Maintain a consistent cell seeding density and use cells within a defined passage number range.
Off-Target Effects: At very high concentrations, off-target effects may interfere with the expected apoptotic pathway.While a higher concentration is needed for apoptosis, avoid excessively high concentrations that could lead to non-specific toxicity. Stick to the determined optimal concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7, with further activity against CDK1 and CDK9.[1][2][4] By inhibiting these CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[1][2]

Q2: At what concentration should I use this compound to induce apoptosis?

A2: The concentration of this compound required to induce apoptosis is cell-line dependent. However, published data suggests that apoptosis is generally observed at concentrations around 5 μM.[1][2] Lower concentrations (0.2-1 μM) are more likely to induce cell-cycle arrest without significant apoptosis.[1][2] We strongly recommend performing a dose-response study for your specific cell line.

Q3: How can I confirm that the observed cell death is apoptosis?

A3: To confirm apoptosis, you should use established assays that detect specific hallmarks of programmed cell death. Recommended methods include:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.[5][6][7][8][9]

  • Caspase Activity Assays: To measure the activity of executioner caspases like caspase-3 and caspase-7.[2][3][10][11]

  • Western Blotting: To detect the cleavage of PARP and caspases (e.g., caspase-3, -8, -9).[4][12][13][14]

Q4: What are the known downstream effects of this compound that lead to apoptosis?

A4: By inhibiting key CDKs, this compound can trigger apoptosis through several mechanisms:

  • Inhibition of CDK1/2: Can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and can also influence the activity of caspases.[14][15]

  • Inhibition of CDK5: May sensitize cells to apoptotic stimuli.[16][17]

  • Inhibition of CDK7: Can suppress the transcription of key survival genes.[18][19] The overall effect is a shift in the balance towards pro-apoptotic signaling, leading to the activation of the caspase cascade.

Q5: Are there any known resistance mechanisms to this compound?

A5: While specific resistance mechanisms to this compound are not extensively documented, resistance to pan-CDK inhibitors can arise from:

  • Loss or mutation of the Retinoblastoma (Rb) protein: As a primary substrate of CDKs that control the G1/S transition, its absence can uncouple the cell cycle from CDK regulation.[3]

  • Upregulation of other pro-proliferative pathways: Activation of pathways like PI3K/AKT can sometimes compensate for CDK inhibition.[5][7]

  • Alterations in the expression of cyclins or other CDKs: Overexpression of certain cyclins or CDKs can overcome the inhibitory effect of the drug.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases and its anti-proliferative activity in different cancer cell lines.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Target CDKIC50 (nM)
CDK2/cyclin A8
CDK5/p255
CDK7/cyclin H10
CDK1/cyclin B60
CDK4/cyclin D162
CDK9/cyclin T1138

Data sourced from MedchemExpress and Selleck Chemicals.[1]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088
HCT-116Colon Carcinoma0.163
COLO-205Colon Carcinoma0.188
DU-145Prostate Carcinoma0.303
A375Melanoma0.396
PC3Prostate CarcinomaNot specified
MCF-7Breast Carcinoma1.284
BX-PC3Pancreatic Carcinoma3.444
K562Chronic Myelogenous Leukemia0.3 - 7
KU812Chronic Myelogenous Leukemia0.3 - 7
KCL22Chronic Myelogenous Leukemia0.3 - 7
TOM1Acute Myeloid Leukemia0.3 - 7

Data compiled from Selleck Chemicals and MedchemExpress.[1]

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify cells with compromised membranes.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the predetermined time.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then gently detach the remaining adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting.

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in the cleaved forms of caspases and PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis.

Visualizations

PHA793887_Signaling_Pathway cluster_drug Drug Action cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway PHA793887 This compound CDK1 CDK1 PHA793887->CDK1 Inhibition CDK2 CDK2 PHA793887->CDK2 Inhibition CDK5 CDK5 PHA793887->CDK5 Inhibition CDK7 CDK7 PHA793887->CDK7 Inhibition Rb Rb Phosphorylation CDK1->Rb Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Mcl-1) CDK1->Bcl2_family Downregulation of anti-apoptotic proteins CDK2->Rb CDK2->Bcl2_family Downregulation of anti-apoptotic proteins CDK5->Bcl2_family Downregulation of anti-apoptotic proteins CDK7->CDK1 Activation CDK7->CDK2 Activation CDK7->Bcl2_family Downregulation of anti-apoptotic proteins CellCycleArrest G1/S & G2/M Arrest Rb->CellCycleArrest Leads to Caspase_activation Caspase Activation (Caspase-8, -9, -3) Bcl2_family->Caspase_activation Promotes Apoptosis Apoptosis Caspase_activation->Apoptosis Execution

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start Start: No Apoptosis Observed with this compound Check_Concentration Is the concentration optimal? (typically ~5 µM) Start->Check_Concentration Optimize_Concentration Action: Perform Dose-Response (1-10 µM) Check_Concentration->Optimize_Concentration No Check_Duration Is the treatment duration sufficient? Check_Concentration->Check_Duration Yes Optimize_Concentration->Check_Duration Optimize_Duration Action: Perform Time-Course (24, 48, 72h) Check_Duration->Optimize_Duration No Check_Cell_Line Is the cell line known to be sensitive? Check_Duration->Check_Cell_Line Yes Optimize_Duration->Check_Cell_Line Verify_Rb_Status Action: Check Rb status and consider alternative cell line Check_Cell_Line->Verify_Rb_Status No/Unknown Check_Apoptosis_Assay Are you using appropriate apoptosis assays? Check_Cell_Line->Check_Apoptosis_Assay Yes Verify_Rb_Status->Check_Apoptosis_Assay Use_Multiple_Assays Action: Use complementary assays (e.g., Annexin V + Caspase assay) Check_Apoptosis_Assay->Use_Multiple_Assays No Check_Compound Is the compound stock fresh and properly stored? Check_Apoptosis_Assay->Check_Compound Yes Use_Multiple_Assays->Check_Compound Prepare_Fresh_Stock Action: Prepare fresh stock solution Check_Compound->Prepare_Fresh_Stock No Success Apoptosis Observed Check_Compound->Success Yes Prepare_Fresh_Stock->Success

Caption: Troubleshooting workflow for experiments where this compound fails to induce apoptosis.

References

Technical Support Center: Overcoming PHA-793887 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-CDK inhibitor, PHA-793887, in their cancer cell line models. Given the limited specific data on this compound resistance, this guide extrapolates from the well-documented mechanisms of resistance to other CDK inhibitors, particularly those targeting CDK4/6, which are also targets of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, but also shows activity against CDK1, CDK4, and CDK9.[1][2] By inhibiting these CDKs, this compound prevents the phosphorylation of key cell cycle proteins, such as the retinoblastoma protein (Rb).[3][4] This leads to a G1 phase cell cycle arrest and can induce apoptosis at higher concentrations.[2][4]

Q2: My cancer cells have developed resistance to this compound. What are the likely molecular mechanisms?

While specific studies on this compound resistance are limited, mechanisms of resistance to CDK inhibitors, particularly CDK4/6 inhibitors, are well-documented and likely to be relevant. These can be broadly categorized as:

  • Alterations in the Cell Cycle Machinery:

    • Loss of Retinoblastoma (Rb) protein: As Rb is a primary target of CDK4/6-mediated phosphorylation, its loss renders the cells insensitive to CDK4/6 inhibition.

    • Amplification of CDK6 or CDK4: Increased expression of the drug's target can overcome the inhibitory effect.

    • Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: This provides a bypass mechanism for G1/S phase transition.[1][2][3]

    • Loss of FZR1: FZR1 is a protein that helps control the cell cycle, and its loss can contribute to resistance.[2]

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT/mTOR pathway activation: This is a common escape mechanism that promotes cell survival and proliferation independently of CDK4/6.[3]

    • FGFR pathway activation: The fibroblast growth factor receptor pathway can also be upregulated to bypass CDK inhibition.

    • Increased CDK7 activity: CDK7 can activate other CDKs, contributing to resistance.[2]

Q3: How can I confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, you can perform the following analyses on your resistant cell line compared to the parental (sensitive) line:

  • Western Blotting: To check for the loss of Rb protein expression, or increased expression of CDK4, CDK6, Cyclin E1, and phosphorylated AKT or S6 (as markers of PI3K/mTOR pathway activation).

  • RT-qPCR: To measure the mRNA levels of RB1, CDK4, CDK6, and CCNE1.

  • Whole-Exome Sequencing (WES): To identify mutations in genes related to the cell cycle and bypass pathways.

Troubleshooting Guides

Problem 1: My cells are showing reduced sensitivity to this compound, with a significant increase in the IC50 value.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the fold-change in IC50 between your suspected resistant line and the parental line. A fold-change of >5-10x is a strong indicator of resistance.

  • Investigate Resistance Mechanisms: Use the methods described in FAQ Q3 to identify the likely molecular driver of resistance.

  • Consider Combination Therapy: Based on your findings, select a second inhibitor to combine with this compound. For example:

    • If you observe PI3K/AKT/mTOR pathway activation, consider combining this compound with a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus).

    • If you see an upregulation of Cyclin E1/CDK2, a CDK2-specific inhibitor could restore sensitivity.

  • Perform Synergy Experiments: Use a checkerboard assay to test for synergistic, additive, or antagonistic effects of the drug combination. Calculate synergy scores using the Chou-Talalay method (Combination Index) or the Bliss independence model.

Problem 2: I am trying to establish a this compound-resistant cell line, but the cells are not adapting and die at higher concentrations.

Possible Cause: The dose escalation is too rapid.

Troubleshooting Steps:

  • Start at a Lower Concentration: Begin by culturing the cells in a concentration of this compound close to the IC50 value of the parental cell line.

  • Gradual Dose Escalation: Only increase the drug concentration once the cells have resumed a normal growth rate. Increase the concentration in small increments (e.g., 1.2-1.5 fold).

  • Patience is Key: Developing a resistant cell line is a lengthy process and can take several months.

  • Monitor Cell Morphology: Observe the cells regularly for any changes in morphology that might indicate stress or adaptation.

Quantitative Data Summary

Table 1: Examples of IC50 Values in CDK Inhibitor Sensitive vs. Resistant Cell Lines

Cell LineDrugParental IC50Resistant IC50Fold ChangeReference
MCF-7Palbociclib1.8 µM16.7 µM9.3[5]
T47DPalbociclib~0.1 µM>1 µM>10[6]
MCF-7Palbociclib~150 nM~13 µM~87[7]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure and dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Parental IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

  • Initial Culture: Seed the parental cells in a T25 flask and culture them in a complete medium containing this compound at a concentration equal to the IC50.

  • Passaging: When the cells reach 70-80% confluency, passage them at a 1:3 or 1:5 ratio into a new flask with fresh medium containing the same concentration of this compound.

  • Monitor Growth: Observe the cell growth rate. Initially, the growth rate will be slower than the parental cells.

  • Dose Escalation: Once the cells have adapted and their growth rate has stabilized (approaching that of the parental line), increase the concentration of this compound by 1.5-fold.

  • Repeat Cycles: Continue this cycle of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50). This process can take 3-6 months.

  • Characterize the Resistant Line: Once a resistant population is established, perform a new dose-response assay to confirm the shift in IC50. The resistant cell line should be maintained in a medium containing the highest tolerated concentration of this compound.

Protocol 2: Western Blot Analysis of Key Resistance Markers

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-CDK6, anti-Cyclin E1, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between the parental and resistant cells.

Visualizations

PHA-793887_Mechanism_of_Action cluster_0 G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK4/6 inhibits

Caption: Mechanism of action of this compound in inducing G1 cell cycle arrest.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest CDK4/6->Cell_Cycle_Arrest leads to Rb_loss Rb Loss Rb_loss->Cell_Cycle_Arrest bypasses CDK6_amp CDK6 Amplification CDK6_amp->CDK4/6 overcomes inhibition CyclinE_CDK2 Cyclin E/CDK2 Upregulation CyclinE_CDK2->Cell_Cycle_Arrest bypasses PI3K_AKT PI3K/AKT/mTOR Activation PI3K_AKT->Cell_Cycle_Arrest bypasses Experimental_Workflow_Combination_Therapy start Start with This compound Resistant Cells identify_mechanism Identify Resistance Mechanism (e.g., p-AKT high) start->identify_mechanism select_combo Select Combination Agent (e.g., PI3K inhibitor) identify_mechanism->select_combo checkerboard Perform Checkerboard Assay (Varying concentrations of both drugs) select_combo->checkerboard viability_assay Measure Cell Viability (MTT, CellTiter-Glo) checkerboard->viability_assay synergy_analysis Calculate Synergy Score (Combination Index or Bliss Score) viability_assay->synergy_analysis end Determine Optimal Synergistic Doses synergy_analysis->end

References

Technical Support Center: PHA-793887 Hepatotoxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of PHA-793887 in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: Why is there a significant focus on the hepatotoxicity of this compound?

A1: The clinical development of this compound, a multi-cyclin-dependent kinase (CDK) inhibitor, was terminated during a Phase I clinical trial due to the observation of severe, dose-related hepatotoxicity in patients with solid tumors.[1][2] This adverse effect was unexpected as it was not predicted by the preclinical toxicology studies, making it a critical area of investigation for understanding the limitations of preclinical models and the specific toxicological profile of this compound.[1][2]

Q2: What were the key clinical findings related to this compound hepatotoxicity?

A2: In the Phase I trial, dose-limiting hepatotoxicity was observed at doses of 44 mg/m² and 66 mg/m².[1][2] One patient treated at the 44 mg/m² dose level experienced fatal hepatorenal failure.[1][2] A liver biopsy from a patient with liver toxicity revealed microvesicular steatosis, periportal inflammation, and signs of cholangitis, without evidence of hepatocyte necrosis.

Q3: Were there any indications of liver toxicity in the preclinical animal studies?

A3: Effects on the liver in preclinical animal models were only observed at lethal doses.[2] This is a crucial point of discrepancy, as the toxicities in humans occurred at significantly lower plasma concentrations than those that caused liver effects in animals.

Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?

A4: The precise mechanism of this compound-induced hepatotoxicity remains elusive.[2] However, it is suggested that the toxicity is not related to its intended target (CDK inhibition), as other CDK inhibitors in clinical use have not shown similar severe hepatotoxicity.[2] this compound belongs to the pyrrolo[3,4-c]pyrazoles chemical class, which is structurally distinct from other CDK inhibitors, suggesting a possible role of its unique chemical structure or its metabolites in the observed liver injury.[2]

II. Troubleshooting Guides for Preclinical Studies

Issue 1: My in vitro assay using standard liver cell lines (e.g., HepG2) does not show significant cytotoxicity with this compound at clinically relevant concentrations.

  • Possible Cause: This finding is consistent with the general observation that the hepatotoxicity of this compound was not well-predicted by standard preclinical models. Standard 2D cell cultures may lack the metabolic competency or the complex cell-cell interactions of the human liver that are necessary to unmask the toxic potential of this compound.

  • Troubleshooting Steps:

    • Consider More Complex In Vitro Models: Utilize 3D liver spheroids or organoids, which more closely mimic the physiological architecture and function of the liver.

    • Incorporate Immune Cells: Given the inflammatory signs in the patient liver biopsy, consider co-culture systems that include immune cells (e.g., Kupffer cells, lymphocytes) to investigate a potential immune-mediated component of the toxicity.

    • Use Primary Human Hepatocytes: If not already in use, primary human hepatocytes are the gold standard for in vitro liver toxicity studies and may provide more relevant results than immortalized cell lines.

    • Investigate Metabolite Toxicity: The hepatotoxicity could be caused by a metabolite of this compound that is not efficiently generated in standard cell lines. Consider using liver microsomes or S9 fractions to generate metabolites and then test their toxicity.

Issue 2: My in vivo animal model (e.g., rodent) only shows hepatotoxicity at very high, lethal doses of this compound, not at exposures relevant to human toxicity.

  • Possible Cause: There appears to be a significant species difference in the susceptibility to this compound-induced hepatotoxicity. The metabolic pathways or the off-target interactions of the compound may differ between humans and the preclinical species used.

  • Troubleshooting Steps:

    • Humanized Animal Models: Employ humanized liver mouse models, where the mouse liver is repopulated with human hepatocytes. This can provide a more predictive model for human-specific hepatotoxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Carefully compare the plasma and liver exposure levels of this compound and its metabolites in your animal model with the human clinical data to ensure relevant dose selection.

    • Investigate Different Animal Models: If feasible, explore the use of non-rodent species, although there is no guarantee they will be more predictive than rodents for this specific compound.

III. Data Presentation

Table 1: Summary of Preclinical vs. Clinical Hepatotoxicity Findings for this compound

ParameterPreclinical Animal ModelsPhase I Clinical Trial
Observed Hepatotoxicity Only at lethal dosesSevere, dose-limiting hepatotoxicity
Plasma Exposure at Toxic Doses AUC ≥20 μM·h, Cmax ≥14 μMMean AUC: 10.14 - 13.07 μM·h, Mean Cmax: 3.60 - 5.80 μM
Histopathological Findings Data not publicly availableMicrovesicular steatosis, periportal inflammation, cholangitis

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell Line TypeIC50 Range (μM)
Leukemic Cell Lines0.3 - 7
Liver Cell Lines (e.g., HepG2, Primary Human Hepatocytes) Data not publicly available

IV. Experimental Protocols

Protocol 1: General In Vitro Hepatotoxicity Assessment

  • Cell Culture:

    • Culture human liver cells (e.g., HepG2, HepaRG, or primary human hepatocytes) according to standard protocols.

    • For 3D models, form spheroids or organoids and allow them to mature.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of this compound, including those that are clinically relevant (e.g., 1-10 μM). Include a vehicle control.

  • Endpoint Assays (at 24, 48, and 72 hours):

    • Cell Viability: Measure using assays such as MTT, MTS, or real-time cell analysis.

    • Liver Enzyme Leakage: Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell culture medium.

    • Mitochondrial Toxicity: Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.

    • Steatosis: Stain for lipid accumulation using Oil Red O or Nile Red.

Protocol 2: In Vivo Hepatotoxicity Assessment in a Humanized Mouse Model

  • Animal Model:

    • Use a validated humanized liver mouse model (e.g., TK-NOG or FRG mice engrafted with human hepatocytes).

  • Dosing Regimen:

    • Administer this compound intravenously or orally at doses that achieve plasma concentrations comparable to those observed in the human Phase I trial. Include a vehicle control group.

  • Monitoring:

    • Monitor animal health and body weight daily.

    • Collect blood samples at regular intervals to measure plasma levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Perform histopathological analysis of the liver, looking for signs of steatosis, inflammation, cholestasis, and necrosis.

    • Analyze liver tissue for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.

V. Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis cell_lines Liver Cell Models (HepG2, HepaRG, Primary Hepatocytes, 3D Spheroids) treatment This compound Treatment cell_lines->treatment endpoints Endpoint Analysis (Viability, Enzymes, ROS, Steatosis) treatment->endpoints pk_pd PK/PD Modeling endpoints->pk_pd animal_model Humanized Liver Mouse Model dosing Clinically Relevant Dosing animal_model->dosing monitoring Blood Chemistry & Health Monitoring dosing->monitoring histology Terminal Histopathology monitoring->histology histology->pk_pd comparison Comparison with Clinical Data pk_pd->comparison

Caption: Experimental workflow for investigating this compound hepatotoxicity.

signaling_pathway cluster_known Known Mechanism cluster_hypothetical Hypothesized Hepatotoxicity Mechanism (Off-Target) PHA793887 This compound CDK CDK1, CDK2, CDK4 PHA793887->CDK Inhibition Metabolite Reactive Metabolite Formation? PHA793887->Metabolite Immune Immune Cell Activation? PHA793887->Immune Mitochondria Mitochondrial Dysfunction? PHA793887->Mitochondria CellCycle Cell Cycle Arrest CDK->CellCycle Regulation Hepatocyte Hepatocyte Injury (Steatosis, Inflammation) Metabolite->Hepatocyte Immune->Hepatocyte Mitochondria->Hepatocyte

Caption: Known and hypothesized mechanisms of this compound action.

References

Managing off-target effects of PHA-793887 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of PHA-793887, a potent pan-CDK inhibitor, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. Its primary on-target effects are the induction of cell-cycle arrest and apoptosis by inhibiting the activity of several CDKs, which are crucial for cell cycle progression.[1][2] It has been shown to inhibit the phosphorylation of key cell cycle proteins like Retinoblastoma (Rb) and nucleophosmin.[2][3]

Q2: What are the known primary targets and off-targets of this compound? A2: this compound is a pan-CDK inhibitor with high potency against CDK2, CDK5, and CDK7.[1] It also shows activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2] A notable off-target is Glycogen Synthase Kinase 3β (GSK3β).[2] Researchers should be aware of potential downstream effects related to the inhibition of these kinases.

Q3: My cells are showing significant toxicity at concentrations expected to be specific for CDK inhibition. Is this an off-target effect? A3: This is possible. While on-target inhibition of essential CDKs can lead to cell death, unexpected or excessive toxicity could indicate off-target effects.[4][5] A critical concern with this compound is hepatotoxicity, which was observed to be a severe, dose-limiting toxicity in a phase I clinical trial.[6][7] This suggests a potential for off-target effects contributing to cell death, particularly in liver-derived cell lines.

Q4: How can I minimize off-target effects in my experiments? A4: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Perform a careful dose-response study to determine the minimum concentration of this compound required to inhibit the primary target (e.g., see a reduction in Rb phosphorylation) without engaging lower-affinity off-targets.[5][8]

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended CDK pathway, use a different, structurally distinct CDK inhibitor. If the phenotype is replicated, it is more likely an on-target effect.[8][9]

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the intended CDK target. If the resulting phenotype mimics the effect of this compound treatment, it strengthens the evidence for an on-target mechanism.[10]

  • Control Experiments: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive molecule as a negative control if available.[4]

Q5: What are the expected on-target cellular effects of this compound? A5: On-target activity of this compound should result in measurable molecular and cellular changes. At lower doses (0.2–1 μM), it is expected to induce cell-cycle arrest, inhibit Rb and nucleophosmin phosphorylation, and alter the expression of cyclin E and cdc6.[1][3] At higher concentrations (around 5 μM), it is expected to induce apoptosis.[1][3]

Quantitative Data Summary

This table summarizes the inhibitory potency of this compound against its primary targets and a known off-target.

Target KinaseIC50 (nM)Target TypeReference
CDK2 8On-Target[1][2]
CDK5 5On-Target[1]
CDK7 10On-Target[1]
CDK1 60On-Target[1][2]
CDK4 62On-Target[1][2]
CDK9 138On-Target[1][2]
GSK3β 79Off-Target[1][2]

Troubleshooting Guide

Issue ObservedPossible CauseRecommended Troubleshooting Steps
Unexpected Phenotype Off-Target Effect: The observed cellular response is not consistent with the known function of CDKs.1. Dose-Response Comparison: Compare the EC50 for the unexpected phenotype with the IC50 for on-target CDK inhibition (e.g., p-Rb levels). A large discrepancy suggests an off-target effect. 2. Use Secondary Inhibitor: Treat cells with a structurally different CDK inhibitor to see if the phenotype is replicated.[8] 3. Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended CDK target. Failure to rescue points towards an off-target mechanism.[9]
High Cellular Toxicity Off-Target Toxicity: The compound is interacting with other essential proteins, leading to cell death. This was a known issue in clinical trials.[7]1. Kinome Scan: Perform a broad kinase selectivity screen to identify other potential targets that could be mediating toxicity.[5] 2. Non-Expressing Cell Line: Use a cell line that does not express the primary CDK target. If toxicity persists, it is likely due to off-target effects.[9] 3. Lower Concentration: Use the lowest possible concentration that still shows on-target activity to minimize engaging toxicity-related off-targets.[8]
Inconsistent Results Experimental Variability or Compound Instability 1. Standardize Protocols: Ensure cell density, passage number, and treatment conditions are consistent. 2. Check Compound Integrity: Prepare fresh stock solutions of this compound. Verify the purity and integrity of the compound if possible.

Key Experimental Protocols

Protocol 1: Western Blot for On-Target CDK Inhibition

Objective: To confirm that this compound is inhibiting its intended targets in a cellular context by measuring the phosphorylation status of a key CDK substrate, Retinoblastoma (Rb).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A2780, HCT-116) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against Phospho-Rb (Ser807/811).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Analysis: Re-probe the membrane for total Rb and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its intended CDK targets within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 1-3 µM) and a vehicle control.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Western Blotting: Analyze the amount of the target protein (e.g., CDK2) remaining in the supernatant for each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[5]

Visualizations

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes Activates CyclinE_CDK2 Cyclin E-CDK2 G1_S_Genes->CyclinE_CDK2 Leads to S_Phase_Entry DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2

Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression.

Off_Target_Workflow cluster_validation Validation Steps cluster_mitigation Mitigation Strategy start Experiment with This compound observe Observe Unexpected Phenotype or Toxicity start->observe question Is it an Off-Target Effect? observe->question dose_response 1. Perform Dose-Response (Compare On- vs. Off-Target EC50) question->dose_response Investigate secondary_inhibitor 2. Use Structurally Different Inhibitor dose_response->secondary_inhibitor genetic_validation 3. Genetic Knockdown of Primary Target secondary_inhibitor->genetic_validation result Phenotype Confirmed as On-Target genetic_validation->result Phenotype Replicated mitigate Phenotype Likely Off-Target genetic_validation->mitigate Phenotype Not Replicated lower_dose Lower Compound Concentration mitigate->lower_dose find_alternative Find More Selective Inhibitor lower_dose->find_alternative

Caption: Workflow for identifying and mitigating potential off-target effects of this compound.

Logical_Relationships cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Compound This compound CDK_Inhibition CDK Inhibition (CDK2, 5, 7, etc.) Compound->CDK_Inhibition Binds To OffTarget_Binding Off-Target Binding (e.g., GSK3β) Compound->OffTarget_Binding Binds To CellCycleArrest Cell Cycle Arrest CDK_Inhibition->CellCycleArrest Apoptosis Apoptosis CDK_Inhibition->Apoptosis TherapeuticEffect Desired Therapeutic Effect CellCycleArrest->TherapeuticEffect Apoptosis->TherapeuticEffect Unintended_Pathway Unintended Pathway Modulation OffTarget_Binding->Unintended_Pathway Toxicity Toxicity (e.g., Hepatotoxicity) Unintended_Pathway->Toxicity Confounding_Data Confounding Data Unintended_Pathway->Confounding_Data

Caption: Relationship between this compound, its on-target effects, and potential off-target consequences.

References

Optimizing PHA-793887 concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PHA-793887 to avoid cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7 with high potency (IC50 values of 8 nM, 5 nM, and 10 nM, respectively) and is more than six-fold selective for these over CDK1, CDK4, and CDK9.[1][2] By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.[1][3] A key mechanism is the inhibition of Retinoblastoma (Rb) protein phosphorylation, which is crucial for cell cycle progression.[4]

Q2: What are the typical effective concentrations of this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cell line being studied.

  • For leukemic cell lines , the IC50 (half-maximal inhibitory concentration) for cytotoxicity has been reported to range from 0.3 to 7 µM, with a mean of 2.9 µM.[3][5]

  • In colony formation assays with leukemia cell lines, a much lower IC50 of less than 0.1 µM (mean: 0.08 µM) has been observed, indicating potent long-term anti-proliferative effects.[3][5]

  • For a range of other tumor cell lines (including ovarian, colon, prostate, and melanoma), the IC50 for proliferation inhibition falls between 88 nM and 3.4 µM.[1]

  • Mechanism-specific effects such as cell-cycle arrest and inhibition of Rb phosphorylation can be observed at lower concentrations, typically in the range of 0.2 to 1 µM.[1][3][6]

Q3: At what concentration does this compound typically induce apoptosis?

Induction of apoptosis is generally observed at higher concentrations of this compound. Studies have shown that a concentration of 5 µM is effective at inducing apoptosis in susceptible cell lines.[1][3][6]

Q4: Is this compound cytotoxic to normal (non-cancerous) cells?

At concentrations that are cytotoxic to leukemic cell lines (0.3 to 7 µM), this compound has been shown to be non-toxic to normal, unstimulated peripheral blood mononuclear cells and CD34+ hematopoietic stem cells.[1][3][5] This suggests a therapeutic window where cancer cells can be targeted with minimal impact on normal cells. However, it is crucial to determine the specific cytotoxicity profile for the cell types used in your experiments.

Q5: What are the known toxicities of this compound in vivo?

Preclinical and clinical studies have revealed some significant in vivo toxicities. The major adverse effects observed include myelosuppression, gastrointestinal toxicity, and peripheral neuropathy.[5] Importantly, a Phase I clinical trial in patients with solid tumors was terminated due to severe, dose-related hepatotoxicity (liver toxicity), which was not predicted by preclinical models.[7][8]

Troubleshooting Guide: Optimizing this compound Concentration

This guide will help you address common issues encountered when determining the optimal, non-cytotoxic working concentration of this compound for your experiments.

Issue 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause 1: Cell line hypersensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response curve for each new cell line. Start with a very broad range of concentrations (e.g., 1 nM to 10 µM) to identify the IC50 for your specific model.

  • Possible Cause 2: Incorrect assessment of cell viability.

    • Solution: Ensure your viability assay is appropriate for your experimental endpoint. For example, a metabolic assay like MTT or AlamarBlue measures metabolic activity, which may not directly correlate with cell number if the drug affects metabolism. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

  • Possible Cause 3: Off-target effects.

    • Solution: While this compound is a potent CDK inhibitor, off-target effects can occur at higher concentrations. If you are observing toxicity at concentrations well above the expected IC50 for CDK inhibition, consider if these effects are relevant to your research question. It may be necessary to work at lower, more specific concentrations.

Issue 2: No significant effect on cell proliferation or desired phenotype is observed.

  • Possible Cause 1: Insufficient drug concentration.

    • Solution: Refer to the dose-response curve you generated. It's possible the concentrations used are too low to have a significant effect. Remember that for some cell lines, IC50 values can be in the micromolar range.[1][3]

  • Possible Cause 2: Cell line resistance.

    • Solution: Some cell lines may be inherently resistant to CDK inhibitors. This could be due to mutations in the CDK pathway components or the expression of drug efflux pumps. Confirm the expression and functionality of the target CDKs in your cell line.

  • Possible Cause 3: Drug stability or activity issue.

    • Solution: Ensure that your this compound stock solution is prepared and stored correctly. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a validated stock.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell culture conditions.

    • Solution: Maintain consistent cell culture practices. Factors such as cell passage number, confluency at the time of treatment, and media composition can all influence a cell's response to a drug.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate dilutions of the compound. For potent compounds like this compound, small variations in concentration can lead to significant differences in biological response.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: When using 96-well or 384-well plates, be mindful of "edge effects," where wells on the perimeter of the plate can behave differently due to evaporation. It is good practice to not use the outer wells for critical experimental samples or to ensure they are filled with media to maintain humidity.

Data Presentation: In Vitro Efficacy of this compound

ParameterCell TypeConcentration RangeEffectReference
IC50 (Cytotoxicity) Leukemic Cell Lines0.3 - 7 µM (mean: 2.9 µM)Inhibition of cell viability[3][5]
IC50 (Colony Formation) Leukemia Cell Lines< 0.1 µM (mean: 0.08 µM)Inhibition of colony formation[3][5]
IC50 (Proliferation) Various Tumor Cell Lines88 nM - 3.4 µMInhibition of cell proliferation[1]
Mechanism-Based Effects Various Cancer Cell Lines0.2 - 1 µMCell-cycle arrest, inhibition of Rb and nucleophosmin phosphorylation[1][3][6]
Apoptosis Induction Various Cancer Cell Lines5 µMInduction of programmed cell death[1][3][6]
Toxicity to Normal Cells PBMC, CD34+ HSC0.3 - 7 µMNot cytotoxic[1][3][5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., AlamarBlue)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution series of this compound in complete medium. The concentration range should be broad to capture the full dose-response (e.g., from 10 µM down to 1 nM). Also, prepare a vehicle control (e.g., DMSO in medium at the highest concentration used for the drug).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells. Include a "no-cell" control with only medium for background subtraction.

  • Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

PHA793887_Signaling_Pathway G1 G1 Phase S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase CyclinE_CDK2 Cyclin E / CDK2 M M Phase CyclinA_CDK2 Cyclin A / CDK2 CyclinB_CDK1 Cyclin B / CDK1 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinE_CDK2->Rb E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) E2F->S Promotes S-phase entry Apoptosis Apoptosis PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2 PHA793887->CyclinA_CDK2 PHA793887->CyclinB_CDK1 PHA793887->Apoptosis Induces at high concentration

Caption: Mechanism of action of this compound on the cell cycle.

Experimental_Workflow cluster_troubleshooting Troubleshooting start Start: Cell Line Selection dose_response 1. Dose-Response Curve (e.g., 1 nM - 10 µM) start->dose_response viability_assay 2. Assess Cell Viability (e.g., AlamarBlue, Trypan Blue) dose_response->viability_assay ic50 3. Determine IC50 viability_assay->ic50 high_cytotoxicity High Cytotoxicity? viability_assay->high_cytotoxicity optimize 4. Optimize Concentration for Desired Effect (e.g., Cell Cycle Arrest vs. Apoptosis) ic50->optimize phenotype_assay 5. Phenotypic Assays (e.g., Western Blot for p-Rb, Flow Cytometry) optimize->phenotype_assay end End: Optimized Concentration Identified phenotype_assay->end no_effect No Effect? phenotype_assay->no_effect high_cytotoxicity->ic50 No re_evaluate_cells Re-evaluate cell line sensitivity and assay high_cytotoxicity->re_evaluate_cells Yes no_effect->end No check_drug_activity Check drug stability and cell line resistance no_effect->check_drug_activity Yes re_evaluate_cells->dose_response check_drug_activity->dose_response

Caption: Workflow for optimizing this compound concentration.

References

PHA-793887 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHA-793887 in cell culture experiments.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound in cell culture media can lead to inaccurate experimental results by altering the effective concentration of the compound. The following guide provides a structured approach to troubleshoot and prevent this issue.

Initial Assessment of Precipitation

Before proceeding with complex troubleshooting, it's essential to confirm that what you are observing is indeed compound precipitation.

ObservationPotential CauseRecommended Action
Media appears cloudy or hazy immediately after adding this compound.Precipitation due to poor solubility or improper mixing.Proceed to the troubleshooting steps below.
Crystalline structures or amorphous particles are visible under a microscope.Compound has precipitated out of solution.Proceed to the troubleshooting steps below.
A film or pellet is observed at the bottom of the culture vessel after incubation.Compound has precipitated over time.Proceed to the troubleshooting steps below.

Troubleshooting Workflow

If you have confirmed precipitation, follow this workflow to identify and resolve the issue.

G cluster_0 Problem Identification cluster_1 Solution Preparation Optimization cluster_2 Experimental Condition Adjustment cluster_3 Resolution start Precipitation Observed check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock check_dilution Review Dilution Protocol start->check_dilution prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock serial_dilution Perform Serial Dilutions in Media check_dilution->serial_dilution optimize_solvent Optimize Solvent prepare_fresh_stock->optimize_solvent lower_concentration Lower Final Concentration optimize_solvent->lower_concentration prewarm_media Pre-warm Media to 37°C serial_dilution->prewarm_media prewarm_media->lower_concentration reduce_serum Reduce Serum Concentration lower_concentration->reduce_serum media_type Test Different Media Types reduce_serum->media_type end Precipitation Resolved media_type->end

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q3: Can the type of cell culture medium or serum affect the solubility of this compound?

A3: Yes, different media formulations contain varying concentrations of salts, amino acids, and other components that can influence the solubility of small molecules. Additionally, proteins in fetal bovine serum (FBS) can sometimes interact with compounds, potentially leading to precipitation or reduced bioavailability. If you suspect media or serum is contributing to precipitation, consider the following:

  • Test the solubility of this compound in different media formulations.

  • Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.

Q4: I observed precipitation after adding my this compound stock solution to the media. What should I do?

A4: Immediate precipitation upon addition to media is often due to "shock" precipitation. To avoid this, pre-warm your cell culture media to 37°C before adding the compound. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. It is also recommended to perform serial dilutions of the stock solution in pre-warmed media rather than adding a highly concentrated stock directly to a large volume of media.

Q5: Can I filter my media to remove the precipitate?

A5: Filtering the media to remove precipitated this compound is not recommended. This will lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10 mM or 72 mg/mL[1]) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Working Concentration and Solubility Limit

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Your specific cell culture medium, supplemented with serum as required

    • Sterile 96-well plate or microcentrifuge tubes

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a high concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.

    • Aliquot the dilutions into a 96-well plate or microcentrifuge tubes.

    • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Visually inspect each sample for any signs of precipitation (cloudiness, visible particles).

    • For a more quantitative assessment, you can measure the optical density (OD) at 600 nm. An increase in OD compared to the vehicle control indicates turbidity due to precipitation.

    • The highest concentration that remains clear is considered the working solubility limit in your specific experimental conditions.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Cyclin-Dependent Kinases (CDKs)

TargetIC₅₀ (nM)
CDK2/Cyclin A8[1][2]
CDK2/Cyclin E8[1][2]
CDK5/p255[1][2]
CDK7/Cyclin H10[1][2]
CDK1/Cyclin B60[1][2]
CDK4/Cyclin D162[2]
CDK9/Cyclin T1138[2]

Table 2: Proliferative IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A2780Ovarian Carcinoma0.09[2]
HCT-116Colon Carcinoma0.163[1]
COLO-205Colon Carcinoma0.188[1]
DU-145Prostate Carcinoma0.303[2]
A375Melanoma0.396[2]
K562, KU812, KCL22, TOM1Leukemia0.3 - 7[1]
BX-PC3Pancreatic Carcinoma3.444[2]

Signaling Pathway

This compound is a pan-CDK inhibitor that targets multiple cyclin-dependent kinases, which are key regulators of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of target proteins, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequent apoptosis.[1][3][4]

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 G1_S G1/S Transition CyclinE_CDK2->G1_S CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1 G2_M G2/M Transition CyclinB_CDK1->G2_M E2F E2F Rb->E2F inhibits CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest S_Phase->CellCycleArrest G2_M->CellCycleArrest PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2 PHA793887->CyclinA_CDK2 PHA793887->CyclinB_CDK1 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of this compound in cell cycle inhibition.

References

Inconsistent results with PHA-793887 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the pan-CDK inhibitor, PHA-793887.

Troubleshooting Inconsistent Results

Question: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent results with this compound can arise from several factors, ranging from compound handling to experimental design. Here are the key aspects to check:

  • Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For in vivo studies, specific formulation protocols involving solvents like propylene glycol and Tween 80 may be necessary and should be prepared fresh.[1]

  • Working Concentration and Cell Line Specificity: The effective concentration of this compound can vary significantly between different cell lines, with IC50 values for cell proliferation ranging from 88 nM to 3.4 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. Cytotoxic effects in leukemic cell lines have been observed with IC50 values ranging from 0.3 to 7 µM.[1][2]

  • Assay-Dependent Effects: The observed outcome can be concentration-dependent. At lower concentrations (0.2–1 µM), this compound may primarily induce cell-cycle arrest by inhibiting the phosphorylation of retinoblastoma protein (Rb) and nucleophosmin.[1][2] At higher concentrations (around 5 µM), it can induce apoptosis.[1][2] Ensure your assay readout (e.g., cell cycle analysis vs. apoptosis markers) aligns with the concentration used.

  • Duration of Treatment: The antiproliferative activity of this compound has been described as efficient and prolonged in colony assays.[2] The duration of your experiment should be sufficient to observe the desired effect. Short incubation times may not be enough to induce significant cell death or cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive, multi-CDK inhibitor.[3] It primarily targets Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of substrate proteins like the retinoblastoma protein (Rb), leading to cell cycle arrest and, at higher concentrations, apoptosis.[2][4]

Q2: Which CDKs are inhibited by this compound?

This compound is a pan-CDK inhibitor with potent activity against several CDKs. It is a novel and potent inhibitor of CDK2, CDK5 and CDK7 with IC50 of 8 nM, 5 nM and 10 nM. It has lower activity against CDK1, CDK4, and CDK9.[1][3]

Q3: What are the recommended storage conditions for this compound?

The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: Are there any known off-target effects or toxicities?

While this compound is a potent CDK inhibitor, it also inhibits glycogen synthase kinase 3β (GSK3β) with an IC50 of 79 nM.[3] Importantly, a phase I clinical trial in patients with solid tumors was terminated due to severe, dose-related hepatotoxicity (liver toxicity).[5] This is a critical consideration for in vivo studies and data interpretation.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 vs. CDKs
CDK2/Cyclin A8 nMCell-free assay[1]
CDK5/p255 nMCell-free assay[1]
CDK7/Cyclin H10 nMCell-free assay[1]
CDK1/Cyclin B60 nMCell-free assay[1]
CDK4/Cyclin D162 nMCell-free assay[1]
CDK9/Cyclin T1138 nMCell-free assay[1]
GSK3β79 nMCell-free assay[3]
Cellular Activity
IC50 (Proliferation) 88 nM - 3.4 µMVarious tumor cell lines[1]
IC50 (Cytotoxicity) 0.3 - 7 µMLeukemic cell lines[1][2]
IC50 (Colony Formation) <0.1 µMLeukemia cell lines[2]
Cell Cycle Arrest 0.2 - 1 µMA2780, Leukemic cell lines[1][2]
Apoptosis Induction 5 µMLeukemic cell lines[1][2]

Experimental Protocols

Protocol: Western Blot for Phospho-Rb Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of the retinoblastoma protein (Rb), a direct substrate of CDK2 and CDK4.

1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., A2780, MCF-7) at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare a serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 µM to 5 µM. Include a DMSO-only vehicle control. d. Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).

2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a loading control like β-actin or GAPDH.

Visualizations

PHA793887_Pathway cluster_1 CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2_CyclinE CDK2/Cyclin E Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2/Cyclin A CDK1_CyclinB CDK1/Cyclin B pRb Phospho-Rb (pRb) (Inactive) pRb->G1 Promotes G1/S Transition PHA793887 This compound PHA793887->CDK2_CyclinE PHA793887->CDK2_CyclinA PHA793887->CDK1_CyclinB

Caption: Mechanism of this compound induced cell cycle arrest.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Verify Compound Solubility & Stability - Use fresh, high-quality DMSO - Aliquot stock solutions - Avoid freeze-thaw cycles Start->Check_Solubility Check_Concentration Review Working Concentration - Perform dose-response for your cell line - Consider assay-specific effects (arrest vs. apoptosis) Check_Solubility->Check_Concentration Solubility Confirmed Check_Protocol Examine Experimental Protocol - Consistent incubation times? - Appropriate controls included? - Cell density optimized? Check_Concentration->Check_Protocol Concentration Optimized Check_CellLine Consider Cell Line Specificity - Are the target CDKs expressed? - Is the Rb pathway intact? Check_Protocol->Check_CellLine Protocol Verified Consistent_Results Consistent Results Achieved Check_CellLine->Consistent_Results Cell Line Suitable

Caption: Troubleshooting workflow for inconsistent this compound results.

References

PHA-793887 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the pan-CDK inhibitor PHA-793887, potential degradation pathways, and strategies to prevent its degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing amide and piperidine moieties, the compound may be susceptible to hydrolysis and oxidation. Key factors that could contribute to its degradation include:

  • Improper Storage: Exposure to moisture, light, and elevated temperatures can compromise the stability of the compound.

  • pH Extremes: Highly acidic or basic conditions in experimental buffers or media could potentially lead to the hydrolysis of the amide bond.

  • Oxidizing Agents: The presence of reactive oxygen species in the experimental environment could lead to oxidative degradation.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to precipitation and degradation of the compound.

Q2: I am observing a decrease in the inhibitory activity of my this compound stock solution. What could be the cause?

A decrease in the activity of your this compound stock solution is likely due to chemical degradation or improper handling. Here are some potential causes and troubleshooting steps:

  • Improper Storage: Verify that your stock solution has been stored at the recommended temperature (-20°C for short-term and -80°C for long-term) and protected from light.

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes can prevent the detrimental effects of repeated freezing and thawing.

  • Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO for preparing your stock solutions. The presence of water can facilitate hydrolysis.

  • Age of the Solution: Stock solutions, even when stored properly, have a finite shelf life. If the solution is old, it may be necessary to prepare a fresh stock.

Q3: Can I prepare aqueous working solutions of this compound in advance?

It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of this compound in aqueous buffers over extended periods has not been well-documented, and hydrolysis of the amide linkage is a potential concern.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound leading to variable active concentrations.1. Prepare fresh stock and working solutions of this compound. 2. Ensure proper storage of the solid compound and stock solutions as per the recommended guidelines. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Complete loss of compound activity Significant degradation of the compound.1. Discard the old stock solution and prepare a fresh one from the solid compound. 2. Review your storage and handling procedures to identify any potential sources of degradation.
Precipitation in stock or working solutions Poor solubility or compound degradation.1. Ensure the DMSO used for the stock solution is anhydrous. 2. For working solutions, ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation. 3. If precipitation occurs upon dilution in aqueous buffer, consider using a different buffer system or adding a small amount of a solubilizing agent like Tween-80, if compatible with your assay.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solutions
  • Preparation of Stock Solution (e.g., 10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[1]

    • Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution:

    • Retrieve a single aliquot of the frozen stock solution.

    • Thaw it completely at room temperature.

    • Briefly centrifuge the tube to collect the solution at the bottom.

  • Dilution to Working Concentration:

    • Serially dilute the stock solution in your desired cell culture medium or assay buffer to the final working concentration immediately before use.

    • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.1%).

Data Presentation

Summary of Recommended Storage Conditions for this compound
Form Storage Temperature Duration Key Considerations
Solid Powder -20°C3 yearsStore in a desiccator to protect from moisture.
DMSO Stock Solution -80°C1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO Stock Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Visualizations

Signaling Pathway of CDK Inhibition by this compound

Caption: Mechanism of cell cycle arrest by this compound through inhibition of CDKs.

Experimental Workflow for Preventing this compound Degradation

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Solid Solid this compound (-20°C, desiccated) PrepareStock Prepare Stock in Anhydrous DMSO Solid->PrepareStock Stock DMSO Stock Solution (-80°C, aliquoted, light-protected) PrepareWorking Prepare Fresh Working Solution in Buffer/Media Stock->PrepareWorking PrepareStock->Stock Experiment Perform Experiment Immediately PrepareWorking->Experiment CheckActivity Inconsistent Results? Experiment->CheckActivity NewStock Prepare Fresh Stock and Re-evaluate CheckActivity->NewStock Yes

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Technical Support Center: Troubleshooting PHA-793887 Efficacy in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PHA-793887. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists address common issues encountered during in vitro experiments, particularly when this compound does not exhibit the expected anti-proliferative effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and novel pan-Cyclin-Dependent Kinase (CDK) inhibitor.[1][2] Its primary targets are CDK2, CDK5, and CDK7, with high selectivity over other CDKs like CDK1, CDK4, and CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound is expected to induce cell cycle arrest and, in some cases, apoptosis, thereby inhibiting cell proliferation.[1][2][4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, including but not limited to:

  • Ovarian carcinoma (A2780)

  • Colon carcinoma (HCT-116, COLO-205)

  • Prostate cancer (DU-145, PC3)

  • Melanoma (A375)

  • Breast cancer (MCF-7)

  • Pancreatic carcinoma (BX-PC3)

  • Leukemic cell lines (K562, KU812, KCL22, TOM1)[1][2]

IC50 values for these cell lines typically range from 88 nM to 3.4 μM.[1]

Troubleshooting Guide: Why is this compound Not Inhibiting Cell Proliferation?

This guide is designed to help you identify potential reasons for the lack of expected anti-proliferative activity of this compound in your experiments.

Section 1: Compound Integrity and Handling

Issue: The compound itself may be the source of the problem due to degradation or improper handling.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions, typically at -20°C. 2. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock for each experiment.
Incorrect Concentration 1. Recalculate Dilutions: Double-check all calculations for preparing working concentrations from the stock solution. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.
Solubility Issues 1. Check Solubility Limits: this compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). 2. Observe for Precipitation: Visually inspect the prepared media containing this compound for any signs of precipitation, especially at higher concentrations.
Section 2: Cell Line and Culture Conditions

Issue: The specific characteristics of your cell line or the culture conditions may be influencing the drug's efficacy.

Possible Cause Troubleshooting Steps
Resistant Cell Line 1. Check Rb Status: The retinoblastoma protein (Rb) is a key substrate of CDKs. Cell lines with deficient or mutated Rb may exhibit intrinsic resistance to CDK inhibitors.[5] Verify the Rb status of your cell line through literature search or Western blot. 2. High Passage Number: Cell lines can undergo genetic drift at high passage numbers, potentially leading to resistance. Use low-passage, authenticated cell lines.
Cell Seeding Density 1. Optimize Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure cells are in the logarithmic growth phase during treatment.
Mycoplasma Contamination 1. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
Section 3: Experimental Assay and Endpoint

Issue: The choice of proliferation assay and its endpoint can significantly impact the observed results, especially for cytostatic compounds like CDK inhibitors.

Possible Cause Troubleshooting Steps
Inappropriate Assay Type 1. Metabolic vs. DNA Synthesis/Cell Count Assays: CDK inhibitors often induce cell cycle arrest, leading to a halt in division but not necessarily an immediate decrease in metabolic activity. In fact, arrested cells may grow in size, leading to an increase in ATP production.[5][6] Assays that measure metabolic activity (e.g., MTT, XTT, WST-1, CellTiter-Glo®) may therefore mask the anti-proliferative effect.[5][6] 2. Recommended Assays: Switch to assays that directly measure DNA synthesis (e.g., BrdU or EdU incorporation) or cell number (e.g., direct cell counting with Trypan Blue, crystal violet staining, or automated cell counters).[5]
Incorrect Timing of Assay 1. Time-Course Experiment: The effects of this compound on cell proliferation may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)

This protocol provides a method to assess cell viability by staining total protein content.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid or methanol to each well.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Rb Phosphorylation

This protocol allows for the assessment of this compound's activity by measuring the phosphorylation of its downstream target, Rb.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and for a specific duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the cell cycle distribution of cells following treatment with this compound.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PHA793887_Signaling_Pathway cluster_G1_S G1/S Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylates Rb_E2F Rb-E2F pRb->Rb_E2F Releases E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->E2F PHA793887 This compound PHA793887->CDK2 Inhibits

Caption: Simplified signaling pathway showing this compound inhibiting the CDK2/Cyclin E complex, preventing Rb phosphorylation and subsequent cell cycle progression.

Troubleshooting_Workflow Start Start: This compound not inhibiting cell proliferation Check_Compound Step 1: Verify Compound Integrity and Handling Start->Check_Compound Check_Cells Step 2: Assess Cell Line and Culture Conditions Check_Compound->Check_Cells Check_Assay Step 3: Evaluate Experimental Assay and Endpoint Check_Cells->Check_Assay Perform_Validation Step 4: Perform Validation Experiments Check_Assay->Perform_Validation End Resolution Perform_Validation->End

Caption: A logical workflow for troubleshooting the lack of this compound activity in cell proliferation experiments.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Immunoblotting with p-Rb and Total Rb Antibodies C->D E Signal Detection and Analysis D->E

References

Technical Support Center: Troubleshooting PHA-793887 Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with the multi-kinase inhibitor, PHA-793887.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a weakly basic compound that is practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture media?

A2: This is a common issue for poorly soluble compounds. The DMSO stock solution contains a high concentration of this compound, but when this is diluted into an aqueous environment where the compound is not soluble, it can precipitate out of solution. This is often referred to as "crashing out."

Q3: How can I avoid precipitation when preparing working solutions for my experiments?

A3: Several strategies can be employed to prevent precipitation. These include:

  • Using a lower concentration of the DMSO stock solution.

  • Performing serial dilutions.

  • Adding the DMSO stock to the aqueous solution while vortexing.

  • Incorporating surfactants or co-solvents in the final formulation.

Q4: What is the recommended final concentration of DMSO in my cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%.[1] However, the optimal concentration should be determined for your specific cell line and experimental conditions.

Q5: How does pH affect the solubility of this compound?

A5: As a weakly basic compound with a pKa of 8.79 for its strongest basic center, the solubility of this compound is expected to be higher in acidic conditions (pH < 8.79) where it can be protonated to form a more soluble salt. Conversely, its solubility will be lower in neutral to basic conditions (pH > 8.79).

Troubleshooting Guides

Issue 1: Precipitation of this compound during preparation of aqueous working solutions.

This guide provides a stepwise approach to troubleshoot and resolve precipitation issues when diluting DMSO stock solutions of this compound into aqueous buffers or cell culture media.

G start Start: this compound Precipitation Issue check_stock 1. Verify DMSO Stock Is the stock solution clear? start->check_stock precip_in_stock Precipitation in Stock check_stock->precip_in_stock dissolve_stock Gently warm and vortex stock. If still precipitated, prepare fresh stock. precip_in_stock->dissolve_stock Yes dilution_method 2. Review Dilution Method Are you adding stock to buffer or vice-versa? precip_in_stock->dilution_method No dissolve_stock->dilution_method add_stock_to_buffer Recommended: Add DMSO stock to aqueous buffer dropwise while vortexing. dilution_method->add_stock_to_buffer serial_dilution 3. Consider Serial Dilution Is the final concentration high? add_stock_to_buffer->serial_dilution perform_serial_dilution Perform an intermediate dilution step in a mix of DMSO and aqueous buffer. serial_dilution->perform_serial_dilution Yes final_conc 4. Check Final Concentration Is the final concentration of this compound too high for the aqueous medium? serial_dilution->final_conc No perform_serial_dilution->final_conc lower_conc Lower the final concentration if experimentally feasible. final_conc->lower_conc Yes formulation 5. Modify Formulation Is precipitation still occurring? final_conc->formulation No lower_conc->formulation add_excipients Incorporate excipients like surfactants (e.g., Tween-80) or co-solvents (e.g., PEG400) to the aqueous medium. formulation->add_excipients Yes end End: Solubilization Achieved formulation->end No add_excipients->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent results in cell-based assays possibly due to poor solubility.

Inconsistent experimental outcomes can often be traced back to the compound not being fully solubilized in the assay medium. This can lead to variability in the effective concentration of the compound.

G start Start: Inconsistent Assay Results check_solubility 1. Confirm Solubility in Final Assay Medium Visually inspect for precipitation. Centrifuge a sample of the final dilution and check for a pellet. start->check_solubility precipitation_observed Precipitation Observed? check_solubility->precipitation_observed troubleshoot_precipitation Follow 'Troubleshooting workflow for this compound precipitation' precipitation_observed->troubleshoot_precipitation Yes no_precipitation 2. Evaluate pH of Assay Medium Is the pH optimal for this compound solubility? precipitation_observed->no_precipitation No troubleshoot_precipitation->no_precipitation adjust_ph Consider adjusting the buffer pH to be more acidic if compatible with your cells. no_precipitation->adjust_ph check_dmso_conc 3. Verify Final DMSO Concentration Is it consistent across all wells and below cytotoxic levels? adjust_ph->check_dmso_conc dmso_issue High or variable DMSO can affect cell health and compound activity. check_dmso_conc->dmso_issue prepare_fresh Prepare fresh working solutions for each experiment. dmso_issue->prepare_fresh end End: Consistent Results prepare_fresh->end

Caption: Logic diagram for addressing inconsistent assay results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[1]
DMSO72 mg/mL (199.18 mM)[1]
Ethanol72 mg/mL[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight361.48 g/mol
pKa (Strongest Acidic)11.15
pKa (Strongest Basic)8.79
LogP2.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 3.61 mg of this compound powder into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex for 1-2 minutes, or until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of pH-Dependent Aqueous Solubility of this compound

Materials:

  • This compound powder

  • A series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to separate vials containing each of the different pH buffers.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Allow the samples to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Plot the measured solubility as a function of pH.

Protocol 3: Preparation of this compound Working Solutions for a Cell-Based Proliferation Assay

Materials:

  • 10 mM this compound in DMSO stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates for serial dilutions

Procedure:

  • Thaw the 10 mM this compound DMSO stock solution at room temperature.

  • Determine the highest final concentration of this compound needed for your experiment.

  • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

  • Perform serial dilutions from this intermediate stock to achieve the desired final concentrations for your assay. Ensure that the final DMSO concentration remains below 0.5%.

  • For the vehicle control, prepare a solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Add the prepared working solutions to your cells and incubate for the desired time.

Signaling Pathway and Workflow Diagrams

G PHA793887 This compound CDK2 CDK2/Cyclin E/A PHA793887->CDK2 Inhibits CDK5 CDK5/p25 PHA793887->CDK5 Inhibits CDK7 CDK7/Cyclin H PHA793887->CDK7 Inhibits Apoptosis Apoptosis PHA793887->Apoptosis Induces Rb Rb Phosphorylation CDK2->Rb CellCycle Cell Cycle Progression (G1/S Transition) Rb->CellCycle

Caption: Simplified signaling pathway of this compound.

G start Start: Cell Proliferation Assay seed_cells 1. Seed cells in a 96-well plate and incubate overnight. start->seed_cells prepare_drug 2. Prepare this compound working solutions by serial dilution in culture medium. seed_cells->prepare_drug treat_cells 3. Treat cells with this compound and vehicle control. prepare_drug->treat_cells incubate 4. Incubate for the desired time period (e.g., 72 hours). treat_cells->incubate add_reagent 5. Add proliferation assay reagent (e.g., MTT, CellTiter-Glo). incubate->add_reagent measure_signal 6. Measure absorbance or luminescence. add_reagent->measure_signal analyze_data 7. Analyze data and calculate IC50 values. measure_signal->analyze_data end End: Results analyze_data->end

References

Mitigating myelosuppression with PHA-793887 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the role of PHA-793887, a pan-cyclin-dependent kinase (CDK) inhibitor, in the context of hematopoiesis and myelosuppression. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, multi-CDK inhibitor with activity against CDK1, CDK2, and CDK4.[1] Its primary mechanism of action involves inhibiting the phosphorylation of the Retinoblastoma protein (Rb) by these CDKs.[2] This prevents the release of the E2F transcription factor, thereby blocking cell cycle progression from the G1 to the S phase and inhibiting cell proliferation.[2]

Q2: What is the rationale for investigating a CDK inhibitor for the mitigation of myelosuppression?

The rationale stems from the mechanism of action of certain selective CDK4/6 inhibitors, such as Trilaciclib, which is FDA-approved to mitigate chemotherapy-induced myelosuppression.[3][4] These inhibitors induce a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[5] By temporarily pausing proliferation, they make HSPCs less susceptible to the cytotoxic effects of chemotherapy, which primarily targets rapidly dividing cells.[5] While this compound is a pan-CDK inhibitor, the underlying principle of inducing temporary cell cycle arrest in normal hematopoietic cells to protect them is a subject of research.

Q3: What are the known effects of this compound on normal versus cancerous hematopoietic cells?

Preclinical studies have shown a differential effect. This compound is cytotoxic to a wide range of leukemia cell lines with IC50 values in the low micromolar range.[6] However, at these same concentrations, the drug was found to be non-cytotoxic to normal, unstimulated peripheral blood mononuclear cells and CD34+ hematopoietic stem cells.[6] This suggests a potential therapeutic window where this compound could target hematological malignancies while sparing the healthy hematopoietic compartment.

Q4: What are the major toxicities associated with this compound?

In a Phase I clinical trial in patients with solid tumors, this compound induced severe and unexpected dose-related hepatotoxicity (liver damage), including one case of fatal hepatorenal failure.[7][8] This severe side effect was not predicted by preclinical models and led to the termination of its clinical development.[7] While myelosuppression was noted as a major adverse effect in preclinical safety studies, the dose-limiting toxicity in humans was hepatic.[7]

Q5: Can this compound be used to mitigate myelosuppression from other chemotherapeutic agents?

This is an exploratory area. The principle of protecting hematopoietic stem cells via transient cell cycle arrest is established for selective CDK4/6 inhibitors.[5] Given that this compound is a pan-CDK inhibitor with noted preclinical myelosuppressive effects itself, its potential to mitigate myelosuppression from other agents would require careful in vivo investigation to determine if a protective dose and schedule can be achieved without unacceptable toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected Animal Toxicity (e.g., weight loss, lethargy) Hepatotoxicity: As seen in human trials, this compound can cause severe liver damage.[7] Off-target effects: Pan-CDK inhibition can affect multiple organ systems. Vehicle toxicity or formulation issues. Monitor liver enzymes (ALT, AST) in satellite animal groups. Perform dose-range-finding studies to establish a maximum tolerated dose (MTD) in your specific animal model. Ensure the vehicle is well-tolerated and the drug is fully solubilized before administration.
No Evidence of Myeloprotection Inappropriate Dosing/Schedule: The timing of this compound administration relative to the chemotherapeutic agent is critical for transient cell cycle arrest. Insufficient CDK Inhibition: The dose may not be high enough to induce G1 arrest in hematopoietic stem cells.Administer this compound several hours before the cytotoxic agent to allow time for HSPCs to enter G1 arrest. Optimize this time window (e.g., 4, 8, 12 hours prior). Confirm target engagement in vivo by measuring Rb phosphorylation (pRb) levels in bone marrow samples post-treatment.
Observed Myelosuppression Instead of Mitigation Dominant Effect of Pan-CDK Inhibition: Inhibition of CDKs essential for hematopoietic homeostasis (like CDK6) may outweigh any protective effect.[9] Drug Accumulation/Metabolism: The pharmacokinetic profile in the animal model may lead to sustained rather than transient cell cycle arrest.Use a lower dose of this compound. The goal is transient, not prolonged, arrest. Characterize the pharmacokinetic profile of this compound in your model to ensure clearance before HSPCs need to proliferate for recovery.
Inconsistent Results Between Experiments Variability in Animal Model: Differences in age, sex, or strain of the animals. Drug Stability: this compound solution may not be stable over time. Technical Variability: Inconsistent administration (e.g., IV vs. IP) or timing.Standardize all animal model parameters. Prepare fresh drug formulations for each experiment. Adhere strictly to the established experimental protocol for drug administration and sample collection.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

Cell TypeAssay TypeMean IC₅₀Reference
Leukemic Cell Lines (n=13)Cytotoxicity Assay2.9 µM (range: 0.3-7 µM)[6]
Leukemic Cell Lines (n=13)Colony Assay<0.1 µM (mean: 0.08 µM)[6]
Normal CD34+ Hematopoietic Stem CellsCytotoxicity AssayNot cytotoxic at above concentrations[6]
Normal Peripheral Blood Mononuclear CellsCytotoxicity AssayNot cytotoxic at above concentrations[6]

Table 2: Phase I Clinical Trial Dosing and Key Toxicities

Dose Level (mg/m²)Administration ScheduleNumber of PatientsDose-Limiting Toxicities (DLTs)
111-hr IV infusion, Days 1, 8, 15 of 4-week cycle40
221-hr IV infusion, Days 1, 8, 15 of 4-week cycle30
441-hr IV infusion, Days 1, 8, 15 of 4-week cycle93 (Hepatotoxicity)
661-hr IV infusion, Days 1, 8, 15 of 4-week cycle32 (Hepatotoxicity)
Data sourced from Massard et al., 2011.[7]

Experimental Protocols & Visualizations

Protocol: In Vivo Assessment of this compound in a Leukemia Xenograft Model

This protocol is designed to evaluate the efficacy of this compound against leukemia cells in vivo while assessing its effect on normal host hematopoietic cells, simulating a myeloprotection scenario.

1. Cell Line and Animal Model:

  • Use a human leukemia cell line (e.g., HL-60, K562) transduced with a reporter gene (e.g., Luciferase) for in vivo imaging.[10]

  • Use immunodeficient mice (e.g., NOD/SCID or NSG) to allow for xenograft engraftment.

2. Xenograft Establishment:

  • Culture and harvest leukemia cells during the logarithmic growth phase.

  • Inject 1-5 x 10⁶ cells intravenously (IV) into the tail vein of each mouse.[11][12]

  • Monitor leukemia engraftment starting at week 2 via bioluminescent imaging (BLI) or flow cytometry of peripheral blood for human CD45+ cells.

3. Treatment Regimen:

  • Once leukemia burden is established (e.g., >1% hCD45+ cells in blood), randomize mice into treatment groups (Vehicle, this compound).

  • This compound Formulation: Prepare the drug in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).

  • Administration: Administer this compound intravenously at a dose determined from MTD studies (e.g., 20-30 mg/kg) on a defined schedule (e.g., twice weekly).[10]

4. Monitoring and Endpoints:

  • Tumor Burden: Monitor leukemia progression weekly using BLI or flow cytometry.

  • Myelosuppression Assessment:

    • Perform complete blood counts (CBCs) from peripheral blood weekly to measure WBC, neutrophils, platelets, and RBCs.

    • At the end of the study, harvest bone marrow and spleen.

    • Analyze bone marrow cellularity and perform flow cytometry to quantify both human leukemia cells (hCD45+) and mouse hematopoietic stem and progenitor cells (e.g., LSK cells).

  • Toxicity: Monitor animal weight and overall health daily.

  • Endpoint: Euthanize mice when they meet predefined endpoint criteria (e.g., >20% weight loss, significant tumor burden, paralysis).

Diagrams

G cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb-E2F (Inactive) CDK46->pRb Phosphorylates E2F E2F (Active) pRb->E2F Releases Rb Rb-E2F (Inactive) Proliferation Gene Transcription & Cell Proliferation E2F->Proliferation PHA793887 This compound PHA793887->CDK46 Inhibits

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

G HSPC Hematopoietic Stem Cell (Proliferating) Arrested_HSPC HSPC in G1 Arrest (Protected) Apoptosis Cell Death (Myelosuppression) HSPC->Apoptosis Recovery HSPC Proliferation (Hematopoietic Recovery) Arrested_HSPC->Recovery Re-enters Cycle Chemo Chemotherapy Chemo->HSPC Chemo->Arrested_HSPC No Effect CDKi CDK Inhibitor (e.g., this compound) CDKi->HSPC Induces G1 Arrest

Caption: Proposed mechanism of myeloprotection by transient CDK inhibition before chemotherapy.

G start Inject Luciferase-tagged Leukemia Cells (IV) engraft Monitor Engraftment (Bioluminescence) start->engraft randomize Randomize Mice into Treatment Groups engraft->randomize treat Administer Vehicle or This compound (IV) randomize->treat monitor Weekly Monitoring: - Tumor Burden (BLI) - CBCs - Animal Weight treat->monitor monitor->treat Repeat Treatment endpoint Endpoint Met: Harvest Bone Marrow, Spleen, Blood monitor->endpoint

Caption: Experimental workflow for testing this compound in a leukemia xenograft model.

References

Technical Support Center: PHA-793887 Gastrointestinal Toxicity in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity in mice during experiments with PHA-793887. The information is based on available preclinical data for this compound and analogous CDK inhibitors.

Troubleshooting Guides

Issue 1: Unexpectedly Severe Diarrhea and Weight Loss

Question: My mice are experiencing severe diarrhea and rapid weight loss at a dose reported to be tolerated in other studies. What could be the cause, and how can I mitigate this?

Answer:

Several factors could contribute to increased sensitivity to this compound-induced GI toxicity. Consider the following troubleshooting steps:

  • Mouse Strain Variability: Different mouse strains can have varied responses to drug toxicity. Ensure the strain you are using is consistent with available literature. If not, consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific strain.

  • Vehicle Formulation: The vehicle used to dissolve and administer this compound can influence its absorption and local GI tolerability. Ensure the vehicle is appropriate and consistent. If you suspect the vehicle is contributing to the toxicity, consider alternative formulations.

  • Animal Health Status: The baseline health of the mice is critical. Ensure your animals are specific-pathogen-free (SPF) and that their gut microbiome has not been compromised. Pre-existing subclinical infections can exacerbate drug-induced GI toxicity.

  • Dosing Regimen: While preclinical studies on this compound indicated GI toxicity as a major adverse effect, the specific dosing that leads to severe outcomes in mice is not well-documented in publicly available literature.[1][2] If you are observing severe toxicity, consider reducing the dose or altering the dosing schedule (e.g., intermittent vs. daily dosing).

  • Supportive Care: Implement supportive care measures such as providing supplemental hydration (e.g., hydrogel packs) and a highly palatable, soft diet to counteract dehydration and anorexia.

Issue 2: Inconsistent or Unclear Histopathological Findings

Question: I am observing signs of GI distress in my mice, but the histopathology of the intestine is ambiguous. How can I improve my assessment?

Answer:

A systematic approach to histopathological evaluation is key to identifying and quantifying intestinal damage.

  • Standardized Scoring System: Employ a standardized histopathological scoring system for intestinal mucositis. This typically involves evaluating parameters such as villus atrophy, crypt damage, and inflammatory cell infiltration.

  • Multiple Intestinal Sections: Analyze sections from different parts of the GI tract (e.g., duodenum, jejunum, ileum, and colon), as toxicity may be localized.

  • Immunohistochemistry (IHC): Use IHC to assess specific cellular processes.

    • Proliferation: Stain for Ki67 to evaluate the proliferation of crypt cells. A decrease in Ki67-positive cells may indicate drug-induced hypoproliferation.

    • Apoptosis: Stain for cleaved caspase-3 to identify apoptotic cells in the crypts and villi. Increased apoptosis is a common mechanism of chemotherapy-induced gut toxicity.

  • Expert Consultation: If you are unsure about the interpretation of your histopathology, consult with a board-certified veterinary pathologist with expertise in rodent GI pathology.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of gastrointestinal toxicity for this compound?

A1: The precise mechanism of GI toxicity for this compound in mice is not fully elucidated in available literature. This compound is a pan-CDK inhibitor with activity against CDK1, CDK2, and CDK4.[3] These kinases are crucial for the proliferation of intestinal crypt stem cells, which are responsible for the constant renewal of the gut epithelium. Inhibition of these CDKs can disrupt this renewal process, leading to mucosal atrophy, impaired barrier function, and diarrhea. While preclinical studies noted GI toxicity as a significant adverse effect, a phase I human trial was ultimately halted due to severe hepatotoxicity, which was not predicted by these preclinical models.[1][2][3]

Q2: At what dose of this compound should I expect to see gastrointestinal toxicity in mice?

Q3: How can I monitor for the onset of gastrointestinal toxicity in my mouse model?

A3: Daily monitoring of the following clinical signs is crucial:

  • Body Weight: A significant and sustained decrease in body weight is a primary indicator of toxicity.

  • Stool Consistency: Use a scoring system to objectively assess diarrhea.

  • General Appearance: Look for signs of distress such as ruffled fur, hunched posture, and lethargy.

  • Food and Water Intake: Monitor for anorexia and dehydration.

Q4: What are the expected histopathological changes in the intestine of mice treated with this compound?

A4: Based on the mechanism of CDK inhibitors, expected histopathological changes in the intestine would be similar to those seen with other cytotoxic agents that affect rapidly dividing cells. These may include:

  • Crypt Damage: Loss of crypts, crypt abscesses, and decreased mitotic figures in the crypts.

  • Villus Atrophy: Shortening and blunting of the villi.

  • Epithelial Changes: Attenuation or necrosis of the surface epithelium and loss of goblet cells.

  • Inflammatory Infiltration: An increase in inflammatory cells (e.g., neutrophils, lymphocytes) in the lamina propria.

Q5: Is the gastrointestinal toxicity of this compound reversible?

A5: Reversibility data for this compound-induced GI toxicity in mice is not available. For many cytotoxic agents, if the insult is not lethal, the intestinal epithelium can regenerate upon cessation of treatment. The rate and extent of recovery would likely depend on the dose and duration of this compound administration. A recovery arm in your study design would be necessary to assess this.

Data Presentation

The following tables provide examples of how to structure quantitative data for assessing GI toxicity. Note that the values presented are for illustrative purposes and are not actual data from this compound studies.

Table 1: Clinical Assessment of GI Toxicity

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)Mean Diarrhea Score
Vehicle Control0+5.20.1
This compound10-2.10.8
This compound20-8.51.9
This compound40-15.33.2

Diarrhea Score: 0=normal, 1=soft, 2=loose, 3=watery

Table 2: Histopathological Assessment of Ileum

Treatment GroupDose (mg/kg)Mean Villus Height (μm)Mean Crypt Depth (μm)Mean Histopathology Score
Vehicle Control04501500.5
This compound103801401.2
This compound202501202.5
This compound40150904.1

Histopathology Score: 0=normal to 5=severe damage

Experimental Protocols

Protocol 1: Assessment of Clinical Signs of GI Toxicity
  • Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Drug Administration: Administer this compound or vehicle according to the study protocol (e.g., intraperitoneal injection, oral gavage).

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score stool consistency daily using a standardized scoring chart.

    • Visually inspect the animals for any other signs of toxicity.

  • Euthanasia Criteria: Establish clear humane endpoints for euthanasia (e.g., >20% body weight loss, severe lethargy).

Protocol 2: Histopathological Evaluation of Intestinal Tissue
  • Tissue Collection: At the study endpoint, euthanize the mice and collect sections of the duodenum, jejunum, ileum, and colon.

  • Fixation: Flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Process the fixed tissues and embed them in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with hematoxylin and eosin (H&E).

  • Microscopic Analysis:

    • Use a light microscope to examine the stained sections.

    • Measure villus height and crypt depth using calibrated imaging software.

    • Score the degree of histopathological damage using a pre-defined scoring system.

  • Immunohistochemistry (Optional):

    • Perform IHC for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) on separate sections.

    • Quantify the number of positive cells per crypt or villus.

Mandatory Visualizations

PHA-793887_GI_Toxicity_Pathway cluster_cause Mechanism of Action cluster_effect Pathophysiological Consequences PHA793887 This compound CDK1 CDK1 PHA793887->CDK1 Inhibits CDK2 CDK2 PHA793887->CDK2 Inhibits CDK4 CDK4 PHA793887->CDK4 Inhibits Proliferation Cell Cycle Progression (G1/S Transition) CDK1->Proliferation Promotes CDK2->Proliferation Promotes CDK4->Proliferation Promotes Crypt_Stem_Cells Intestinal Crypt Stem Cells Crypt_Stem_Cells->Proliferation Epithelial_Renewal Epithelial Renewal Proliferation->Epithelial_Renewal Mucosal_Atrophy Mucosal Atrophy (Villus Shortening, Crypt Loss) Proliferation->Mucosal_Atrophy Inhibition leads to Barrier_Dysfunction Impaired Barrier Function Mucosal_Atrophy->Barrier_Dysfunction Diarrhea Diarrhea Barrier_Dysfunction->Diarrhea

Caption: Hypothesized signaling pathway for this compound-induced GI toxicity.

Experimental_Workflow_GI_Toxicity start Start Experiment dosing Administer this compound or Vehicle to Mice start->dosing monitoring Daily Clinical Monitoring (Body Weight, Diarrhea Score) dosing->monitoring endpoint Study Endpoint/ Humane Endpoint monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy histology Histopathology (H&E Staining) necropsy->histology ihc Immunohistochemistry (Ki67, Caspase-3) necropsy->ihc analysis Data Analysis and Interpretation histology->analysis ihc->analysis

Caption: General experimental workflow for assessing GI toxicity in mice.

References

Unexpected phenotypes with PHA-793887 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the pan-CDK inhibitor, PHA-793887.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor. It primarily targets CDK2, CDK5, and CDK7, with lower activity against CDK1, CDK4, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What are the expected on-target effects of this compound treatment in cancer cell lines?

The primary on-target effects of this compound are cell cycle arrest and induction of apoptosis.[1][3] At lower doses (0.2-1 µM), it typically causes cell cycle arrest, characterized by the inhibition of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][3] At higher doses (around 5 µM), it predominantly induces apoptosis.[1][3]

Q3: What are the known unexpected or off-target phenotypes associated with this compound?

The most significant unexpected phenotype observed with this compound is severe, dose-related hepatotoxicity (liver damage). This was discovered during a Phase I clinical trial in patients with solid tumors and ultimately led to the termination of the trial.[4]

In preclinical studies, another unexpected phenotype is its immunosuppressive effect. This compound has been shown to impair the function of dendritic cells (DCs) and natural killer (NK) cells. Specifically, it can suppress the production of multiple cytokines by mature DCs and inhibit the DC-stimulated production of interferon-γ by NK cells.[5]

Troubleshooting Guide

Problem 1: I am not observing the expected cell cycle arrest with this compound treatment.

  • Possible Cause: The concentration of this compound may be too high, pushing the cells directly into apoptosis instead of arresting the cell cycle. Solution: Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. Start with a low concentration (e.g., 0.1 µM) and titrate up. Cell cycle arrest is typically observed at lower doses (0.2-1 µM), while apoptosis is induced at higher doses (5 µM).[1][3]

  • Possible Cause: The incubation time may be insufficient for the cells to arrest. Solution: Conduct a time-course experiment to identify the optimal treatment duration. Analyze the cell cycle distribution at various time points (e.g., 12, 24, 48 hours) after treatment.

  • Possible Cause: The cell line you are using may have a dysfunctional Rb pathway, making it resistant to CDK4/6 inhibition-mediated G1 arrest. Solution: Confirm the Rb status of your cell line. If the cell line is Rb-negative, you may not observe a classic G1 arrest.

Problem 2: I am observing high levels of cytotoxicity in my non-cancerous control cell lines.

  • Possible Cause: While this compound has shown selectivity for leukemic cells over normal hematopoietic cells, it can still exhibit toxicity in other normal cell types, especially at higher concentrations.[3] Solution: Determine the IC50 of this compound in your specific control cell line to establish a therapeutic window. Consider using lower concentrations or shorter exposure times for your experiments.

Problem 3: My in vivo animal model is showing signs of severe liver toxicity.

  • Possible Cause: As established in clinical trials, this compound can cause significant hepatotoxicity.[4] Solution: This is a known and critical side effect of the compound. It is crucial to closely monitor liver function in your animal models. Consider the following:

    • Dose Reduction: Use the lowest effective dose of this compound.

    • Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) that may reduce liver toxicity while maintaining anti-tumor efficacy.

    • Hepatoprotectants: Investigate the co-administration of hepatoprotective agents, although this will require careful validation to ensure no interference with the anti-cancer activity of this compound.

Problem 4: I am seeing a decrease in immune cell infiltration in my in vivo tumor models.

  • Possible Cause: This may be due to the immunosuppressive off-target effects of this compound on dendritic and natural killer cells.[5] Solution: Be aware of this potential confounding factor when interpreting in vivo efficacy data, especially in immunocompetent models. You may need to perform immunophenotyping of the tumor microenvironment to assess the impact of this compound on immune cell populations.

Data Presentation

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK TargetIC50 (nM)
CDK2/Cyclin A8
CDK5/p255
CDK7/Cyclin H10
CDK1/Cyclin B60
CDK4/Cyclin D162
CDK9/Cyclin T1138

Data sourced from Selleck Chemicals product information.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088
HCT-116Colon Carcinoma0.163
COLO-205Colon Carcinoma0.188
K562Leukemia0.3 - 7
KU812Leukemia0.3 - 7
KCL22Leukemia0.3 - 7
TOM1Leukemia0.3 - 7

Data compiled from Selleck Chemicals and MedchemExpress product information.[1][2]

Table 3: Dose-Dependent Effects of this compound on Cell Cycle and Apoptosis

Concentration (µM)Effect in Leukemic Cell Lines
0.2 - 1.0Induces cell-cycle arrest, inhibits Rb and nucleophosmin phosphorylation, and modulates cyclin E and cdc6 expression.[1][3]
5.0Induces apoptosis.[1][3]

Information is based on studies in leukemic cell lines.[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for Phospho-Rb
  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780 or Ser807/811) overnight at 4°C. Also, probe a separate blot or strip the same blot for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb.

Mandatory Visualizations

G cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 p-Rb p-Rb Cyclin D-CDK4/6->p-Rb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition Gene Transcription Gene Transcription E2F->Gene Transcription This compound This compound This compound->Cyclin D-CDK4/6 Inhibition

This compound inhibits the CDK4/6-Rb pathway.

G start Start Experiment cell_culture Cell Seeding & Treatment with this compound start->cell_culture harvest Cell Harvesting cell_culture->harvest fixation Fixation in 70% Ethanol harvest->fixation staining Propidium Iodide Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Quantify Cell Cycle Phases flow_cytometry->data_analysis end End data_analysis->end G This compound This compound Pan-CDK Inhibition Pan-CDK Inhibition This compound->Pan-CDK Inhibition On-Target Effects On-Target Effects Pan-CDK Inhibition->On-Target Effects Unexpected Phenotypes Unexpected Phenotypes Pan-CDK Inhibition->Unexpected Phenotypes Cell Cycle Arrest Cell Cycle Arrest On-Target Effects->Cell Cycle Arrest Apoptosis Apoptosis On-Target Effects->Apoptosis Hepatotoxicity Hepatotoxicity Unexpected Phenotypes->Hepatotoxicity Immunosuppression Immunosuppression Unexpected Phenotypes->Immunosuppression

References

Navigating PHA-793887 Experiments: A Guide to Reducing Variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the potent pan-CDK inhibitor, PHA-793887, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability and specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs). It primarily targets CDK2, CDK5, and CDK7 with high affinity, and also shows activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and trigger apoptosis.[1][3]

Q2: What are the typical working concentrations for in vitro experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For inducing cell-cycle arrest and inhibiting the phosphorylation of substrates like Retinoblastoma protein (Rb) and nucleophosmin, concentrations in the range of 0.2 to 1 µM are often used.[3] To induce apoptosis, higher concentrations, typically around 5 µM, may be required.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in fresh, anhydrous DMSO. It is crucial to use high-quality DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[1] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q4: Are there known off-target effects of this compound that could influence my results?

A4: While this compound is a potent CDK inhibitor, it does have some activity against other kinases, such as GSK3β.[1][2] At higher concentrations, the likelihood of off-target effects increases. It is important to consider these potential off-target effects when interpreting your data. Using the lowest effective concentration and including appropriate controls, such as a structurally unrelated CDK inhibitor or a less active enantiomer if available, can help to dissect the specific effects of CDK inhibition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cell viability/cytotoxicity assays between replicates. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to significant differences in the final readout.Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counting and dispensing.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Incomplete dissolution or precipitation of this compound: If the compound is not fully dissolved in the final culture medium, its effective concentration will vary.After diluting the DMSO stock in culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation before adding it to the cells. Consider pre-warming the medium to 37°C.
Unexpected or inconsistent changes in cell cycle profiles. Cell line heterogeneity: Different cell populations within your culture may respond differently to the inhibitor.Use low-passage number cells and regularly perform cell line authentication. Consider single-cell cloning to establish a more homogenous population if variability persists.
Timing of treatment relative to cell cycle synchronization: The effect of a CDK inhibitor is highly dependent on the cell cycle phase at the time of treatment.If your experiment requires it, use a validated cell synchronization method (e.g., serum starvation, nocodazole block) and carefully time the addition of this compound.
Difficulty reproducing in vivo anti-tumor efficacy. Variability in tumor engraftment and growth: Differences in the initial tumor size and growth rate between animals can mask the true effect of the drug.Randomize animals into treatment groups only after tumors have reached a pre-defined, measurable size. Monitor tumor growth closely and use appropriate statistical methods to account for initial tumor volume.
Issues with drug formulation and administration: Poor solubility or stability of the formulation can lead to inconsistent drug exposure.Follow established protocols for in vivo formulation, such as using vehicles like propylene glycol and Tween 80.[1] Prepare the formulation fresh for each administration and ensure proper mixing.
Host toxicity: this compound has been shown to cause hepatotoxicity in clinical trials.[4] High doses in animal models may lead to adverse effects that impact tumor growth indirectly.Conduct a maximum tolerated dose (MTD) study before starting efficacy experiments. Monitor animal health closely for signs of toxicity (e.g., weight loss, changes in behavior) and consider liver function tests.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases

Kinase TargetIC50 (nM)
CDK2/Cyclin A8
CDK5/p255
CDK7/Cyclin H10
CDK1/Cyclin B60
CDK4/Cyclin D162
CDK9/Cyclin T1138
GSK3β79

Data compiled from Selleck Chemicals and MedchemExpress product datasheets.[1][2]

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma0.088 - 3.4
HCT-116Colon Carcinoma0.088 - 3.4
COLO-205Colon Carcinoma0.088 - 3.4
DU-145Prostate Carcinoma0.088 - 3.4
A375Melanoma0.088 - 3.4
PC3Prostate Carcinoma0.088 - 3.4
MCF-7Breast Carcinoma0.088 - 3.4
BX-PC3Pancreatic Carcinoma0.088 - 3.4
K562Chronic Myelogenous Leukemia0.3 - 7
HL60Acute Promyelocytic LeukemiaNot specified

IC50 ranges represent data from multiple sources. Specific values can vary based on experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Rb

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-Rb normalized to total Rb and the loading control.

Visualizations

PHA793887_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription PHA793887 This compound CDK4_6_CyclinD CDK4/6-Cyclin D PHA793887->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E PHA793887->CDK2_CyclinE CDK1_CyclinB CDK1-Cyclin B PHA793887->CDK1_CyclinB CDK7_CyclinH CDK7-Cyclin H (TFIIH) PHA793887->CDK7_CyclinH CDK9_CyclinT1 CDK9-Cyclin T1 (P-TEFb) PHA793887->CDK9_CyclinT1 Rb Rb CDK4_6_CyclinD->Rb p CDK2_CyclinE->Rb p E2F E2F Rb->E2F G1_S_Progression G1/S Progression E2F->G1_S_Progression G2_M_Progression G2/M Progression CDK1_CyclinB->G2_M_Progression RNA_Pol_II RNA Pol II CDK7_CyclinH->RNA_Pol_II p CDK9_CyclinT1->RNA_Pol_II p Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation

Caption: Simplified signaling pathway of this compound action on key CDKs.

Experimental_Workflow_Variability cluster_Variability Potential Sources of Variability Start Experiment Start Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep This compound Preparation Compound_Prep->Treatment Assay Downstream Assay (e.g., Viability, Western Blot) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis End Results Data_Analysis->End Var_Cell Cell Passage Number Contamination Authentication Var_Cell->Cell_Culture Var_Compound DMSO Quality Freeze-Thaw Cycles Solubility Var_Compound->Compound_Prep Var_Treatment Seeding Density Incubation Time Edge Effects Var_Treatment->Treatment Var_Assay Reagent Quality Pipetting Accuracy Instrument Calibration Var_Assay->Assay Var_Analysis Subjective Gating Incorrect Normalization Statistical Method Var_Analysis->Data_Analysis

Caption: Key sources of variability in a typical this compound experimental workflow.

References

Validation & Comparative

A Comparative Guide: PHA-793887 vs. Flavopiridol in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, PHA-793887 and flavopiridol, focusing on their performance in preclinical studies involving leukemia cell lines. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, efficacy, and cellular effects.

Introduction

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including leukemia. This has made CDKs attractive targets for therapeutic intervention. This compound and flavopiridol are both potent CDK inhibitors that have demonstrated significant anti-leukemic activity in vitro and in vivo. This guide aims to delineate the similarities and differences between these two compounds to aid researchers in their ongoing efforts to develop more effective cancer therapies.

Mechanism of Action

Both this compound and flavopiridol exert their anti-cancer effects by inhibiting multiple CDKs, leading to cell cycle arrest and apoptosis. However, their specificities and primary targets within the CDK family show some distinctions.

This compound is a potent, ATP-competitive pan-CDK inhibitor with strong activity against CDK2, CDK1, CDK4, and CDK9.[1] Its inhibition of these kinases disrupts the G1/S and G2/M cell cycle checkpoints. By targeting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cell cycle progression.[2]

Flavopiridol (also known as alvocidib) is also a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3] A primary mechanism of its potent anti-leukemic effect, particularly in non-proliferating cells like those in chronic lymphocytic leukemia (CLL), is the inhibition of the positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and cyclin T.[4] This inhibition leads to a shutdown of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis.[4]

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and flavopiridol in various leukemia cell lines as reported in the literature. It is important to note that the experimental conditions, such as incubation time and assay methodology, may vary between studies, which can influence the reported IC50 values.

Table 1: Cytotoxic Activity (IC50) of this compound in Leukemia Cell Lines

Cell LineIC50 (µM)Reference
K5620.3 - 7[5]
KU8120.3 - 7[5]
KCL220.3 - 7[5]
TOM10.3 - 7[5]
Mean (13 cell lines)2.9[2]
Colony Assay (mean)<0.1[2]

Table 2: Cytotoxic Activity (IC50/LC50) of Flavopiridol in Leukemia Cell Lines

Cell LineIC50/LC50 (µM)Incubation TimeReference
CLL (patient samples)1.154 hours[6][7]
CLL (patient samples)0.1824 hours[6][7]
CLL (patient samples)0.1696 hours[6][7]
K5620.13Not Specified[8]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Both compounds are effective inducers of cell cycle arrest and apoptosis in leukemia cells.

This compound has been shown to induce cell cycle arrest at low concentrations (0.2-1 µM) by inhibiting the phosphorylation of Rb and nucleophosmin.[2] At higher concentrations (5 µM), it predominantly triggers apoptosis.[2]

Flavopiridol is known to cause cell cycle arrest in either the G1 or G2 phase.[8] In chronic lymphocytic leukemia cells, flavopiridol induces apoptosis through the activation of caspase-3, a key executioner caspase.[6][7] This induction of apoptosis appears to be independent of p53 status, which is a significant advantage in treating cancers with p53 mutations.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a guide for researchers designing their own comparative studies.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Leukemia cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: A 100 µL solution of the test compound (this compound or flavopiridol) at twice the final desired concentration is added to each well. Control wells receive medium alone.

  • Incubation: The plates are incubated for a specified period (e.g., 4, 24, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS) is added to each well.

  • Incubation with MTT: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as the ratio of the absorbance of treated cells to that of control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Leukemia cells are treated with the desired concentrations of this compound or flavopiridol for a specified time.

  • Cell Harvesting: Cells are harvested and washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and flavopiridol, as well as a typical experimental workflow.

CDK_Inhibitor_Pathway cluster_0 This compound cluster_1 Flavopiridol cluster_2 Cell Cycle Progression cluster_3 Cellular Outcomes This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK9 CDK9 This compound->CDK9 Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis Flavopiridol Flavopiridol Flavopiridol->CDK1 Flavopiridol->CDK2 Flavopiridol->CDK4 CDK6 CDK6 Flavopiridol->CDK6 CDK7 CDK7 Flavopiridol->CDK7 Flavopiridol->CDK9 Flavopiridol->Cell_Cycle_Arrest Flavopiridol->Apoptosis G2_M_Transition G2/M Transition CDK1->G2_M_Transition G1_S_Transition G1/S Transition CDK2->G1_S_Transition Rb Rb CDK4->Rb phosphorylates CDK6->Rb phosphorylates Transcription Transcription CDK9->Transcription pRb pRb E2F E2F pRb->E2F releases E2F->G1_S_Transition

Caption: Simplified signaling pathway of this compound and flavopiridol.

Experimental_Workflow cluster_assays Downstream Assays Start Start Leukemia_Cell_Culture Leukemia Cell Culture Start->Leukemia_Cell_Culture Compound_Treatment Treat with this compound or Flavopiridol Leukemia_Cell_Culture->Compound_Treatment Incubation Incubate for Specified Time Compound_Treatment->Incubation Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Analysis Data_Analysis Data Analysis and IC50 Determination Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for comparing CDK inhibitors.

Conclusion

Both this compound and flavopiridol are potent inhibitors of cyclin-dependent kinases with significant activity against leukemia cell lines. While both induce cell cycle arrest and apoptosis, their efficacy can vary depending on the specific leukemia subtype and the genetic background of the cancer cells. Flavopiridol's well-documented activity in non-proliferating CLL cells through the inhibition of transcriptional regulation highlights a key aspect of its mechanism. The data for this compound suggests broad and potent cytotoxic activity across various leukemia cell lines.

Direct comparative studies under identical experimental conditions are needed to definitively establish the superior efficacy of one compound over the other in specific contexts. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting such studies in the ongoing effort to advance leukemia treatment.

References

A Head-to-Head Comparison of PHA-793887 and Palbociclib in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Cyclin-Dependent Kinase Inhibitors

In the landscape of breast cancer research, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a pivotal strategy to arrest the uncontrolled proliferation of cancer cells. This guide provides a detailed, data-driven comparison of two notable CDK inhibitors: PHA-793887, a pan-CDK inhibitor, and palbociclib, a selective CDK4/6 inhibitor that has gained FDA approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] This comparison aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

At a Glance: Key Differences

FeatureThis compoundPalbociclib
Target Profile Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK5, CDK7, CDK9)Selective CDK4/6 inhibitor
Clinical Status Phase I trial terminated due to hepatotoxicity[3][4]Approved for HR+/HER2- breast cancer[1][2]
Selectivity Broad-spectrumHigh selectivity for CDK4/6

Mechanism of Action: A Tale of Two Inhibition Strategies

Both this compound and palbociclib exert their anti-cancer effects by modulating the cell cycle. However, their distinct target profiles lead to different mechanisms of action.

Palbociclib , as a selective inhibitor of CDK4 and CDK6, specifically targets the G1-S phase transition of the cell cycle.[5] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D1. Cyclin D1 then complexes with and activates CDK4 and CDK6. This complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase, leading to DNA replication and cell division.[5][6] Palbociclib blocks this phosphorylation of Rb, effectively causing a G1 cell cycle arrest and halting proliferation.[5][7]

This compound , on the other hand, is a pan-CDK inhibitor, targeting a broader range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9. This broad inhibition profile suggests that this compound can impact multiple phases of the cell cycle. For instance, inhibition of CDK2 can also contribute to G1 arrest, while targeting CDK1 would affect the G2/M transition. This multi-pronged attack on the cell cycle machinery could potentially lead to a more profound anti-proliferative effect but also carries the risk of increased off-target effects and toxicity, as evidenced by the termination of its clinical trial.[3][4]

CDK_Inhibitor_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Inhibitor Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Estrogen Estrogen Estrogen->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds & Activates CDK2->Rb Phosphorylates p21/p27 p21/p27 p21/p27->CDK4/6 Inhibits p21/p27->CDK2 Inhibits E2F E2F Rb->E2F Sequesters G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits This compound This compound This compound->CDK4/6 Inhibits This compound->CDK2 Inhibits

Figure 1: Simplified signaling pathway of CDK4/6 and the points of intervention for palbociclib and this compound.

Quantitative Data Comparison: In Vitro Efficacy

The following tables summarize the available quantitative data for this compound and palbociclib in breast cancer cell lines. It is important to note that the data for this compound in breast cancer is limited.

Table 1: IC50 Values in Breast Cancer Cell Lines

CompoundCell LineSubtypeIC50 (µM)Citation(s)
This compound MCF-7ER+, PR+, HER2-1.284[8]
Palbociclib MCF-7ER+, PR+, HER2-~0.108 - 0.148[9][10]
MDA-MB-231ER-, PR-, HER2- (TNBC)~0.285 - 0.85[7][8][9]
T47DER+, PR+, HER2-Data available[11]
KPL-1ER+, PR-Data available[2]
MDA-MB-453ER-, PR-, HER2+0.106[8]

Table 2: Kinase Inhibitory Activity (IC50 in nM)

CompoundCDK1/CycBCDK2/CycACDK4/CycD1CDK5/p25CDK7/CycHCDK9/CycT1Citation(s)
This compound 60862510138[8]
Palbociclib >10,000>10,00011-->10,000[12]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Determination of IC50 Values (Cell Viability Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining IC50 values using a colorimetric cell viability assay such as the MTT or resazurin assay.

1. Cell Seeding:

  • Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested and counted.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13][14]

2. Compound Treatment:

  • A stock solution of the test compound (this compound or palbociclib) is prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is removed and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.[9]

4. Viability Assessment (MTT Assay Example):

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[1]

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are normalized to the control wells to determine the percentage of cell viability at each compound concentration.

  • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_IC50 A 1. Seed Breast Cancer Cells in 96-well plates B 2. Prepare Serial Dilutions of this compound & Palbociclib C 3. Treat Cells with Compounds (and vehicle control) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent and incubate for 2-4 hours D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and Determine IC50 G->H

Figure 2: General experimental workflow for determining IC50 values of CDK inhibitors in breast cancer cell lines.

Preclinical In Vivo Data

Palbociclib has demonstrated significant anti-tumor activity in various preclinical breast cancer xenograft models. Oral administration of palbociclib has been shown to induce tumor regression in vivo.[12][15] For instance, in MCF-7 xenograft models, palbociclib treatment led to a significant delay in tumor growth.[15]

This compound has shown therapeutic efficacy in vivo in leukemia xenograft models.[4] However, to date, there is a lack of publicly available data on the efficacy of this compound in preclinical breast cancer xenograft models. This represents a significant gap in the direct comparison of these two compounds in a breast cancer context.

Clinical Perspective and Future Outlook

The clinical development trajectories of this compound and palbociclib are markedly different. Palbociclib, in combination with endocrine therapy, is now a standard of care for patients with HR+/HER2- advanced breast cancer, having demonstrated a significant improvement in progression-free survival in large clinical trials.[1][2]

In contrast, the clinical development of this compound was halted in a Phase I trial in patients with solid tumors due to severe, dose-related hepatotoxicity.[3][4] This toxicity profile currently precludes its further clinical development for breast cancer or other indications.

Conclusion

This comparative guide highlights the distinct profiles of this compound and palbociclib. Palbociclib's high selectivity for CDK4/6 has translated into a successful clinical therapeutic with a manageable safety profile for a specific subset of breast cancer patients. This compound, with its broader CDK inhibition, demonstrated potent preclinical anti-leukemic activity but faced insurmountable toxicity hurdles in early clinical development.

For researchers in the field, this comparison underscores the critical importance of target selectivity in kinase inhibitor drug development. While pan-inhibition can offer a powerful anti-proliferative effect, the associated toxicity can limit clinical translation. The success of palbociclib serves as a testament to the value of a targeted approach in oncology drug discovery. Future research may focus on developing more refined pan-CDK inhibitors with improved safety profiles or exploring synergistic combinations to enhance the efficacy of selective CDK4/6 inhibitors like palbociclib.

References

A Comparative Guide to the Efficacy of PHA-793887 and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pan-CDK inhibitor PHA-793887 against other notable CDK inhibitors. The information is curated to assist researchers in understanding the relative potency and target spectrum of these compounds, supported by available preclinical data.

Introduction to CDK Inhibition and this compound

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of numerous CDK inhibitors as potential anti-cancer therapeutics. This compound is a potent, ATP-competitive, pan-CDK inhibitor that has demonstrated significant anti-proliferative activity in preclinical studies. It exerts its effect by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDKs, thereby inducing cell cycle arrest and apoptosis. However, its clinical development has been hampered by observations of severe hepatotoxicity in a Phase I clinical trial.

This guide compares the biochemical and cellular efficacy of this compound with other well-characterized CDK inhibitors, including both pan-CDK inhibitors and more selective CDK4/6 inhibitors.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activities of this compound and other CDK inhibitors against various CDK/cyclin complexes and in cellular assays. It is crucial to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Biochemical IC50 Values of Pan-CDK Inhibitors against Key CDK/Cyclin Complexes (nM)

InhibitorCDK1/cyclin BCDK2/cyclin ACDK2/cyclin ECDK4/cyclin D1CDK5/p25CDK7/cyclin HCDK9/cyclin T1Reference
This compound 608-62510138[1]
Flavopiridol (Alvocidib) 30170-100-30010[2]
Dinaciclib 31--1-4[3]
Roniciclib 79-11-255MedchemExpress

Table 2: Cellular IC50/LD50 Values of Pan-CDK Inhibitors in Cancer Cell Lines

InhibitorCell LineAssay TypeIC50/LD50 (µM)Reference
This compound Leukemia Cell Lines (mean)Cytotoxicity2.9[4]
This compound Leukemia Cell Lines (mean)Colony Formation0.08[4]
Dinaciclib SKOV-3 (Ovarian Cancer)Proliferation0.015[3]
Flavopiridol SKOV-3 (Ovarian Cancer)Proliferation0.18[3]

Table 3: Biochemical IC50 Values of Selective CDK4/6 Inhibitors (nM)

InhibitorCDK4/cyclin D1CDK6/cyclin D2Reference
Palbociclib 1116Pfizer
Ribociclib 1039Novartis
Abemaciclib 210Eli Lilly

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_inhibitors CDK Inhibitors Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Initiation E2F E2F Rb->E2F Inhibition E2F->Cyclin E Transcription p16 p16 p16->Cyclin D-CDK4/6 Inhibition This compound This compound This compound->Cyclin D-CDK4/6 This compound->Cyclin E-CDK2 Pan-CDK Inhibitors\n(Flavopiridol, Dinaciclib) Pan-CDK Inhibitors (Flavopiridol, Dinaciclib) Pan-CDK Inhibitors\n(Flavopiridol, Dinaciclib)->Cyclin D-CDK4/6 Pan-CDK Inhibitors\n(Flavopiridol, Dinaciclib)->Cyclin E-CDK2 CDK4/6 Inhibitors\n(Palbociclib, etc.) CDK4/6 Inhibitors (Palbociclib, etc.) CDK4/6 Inhibitors\n(Palbociclib, etc.)->Cyclin D-CDK4/6

Caption: Simplified CDK signaling pathway in G1/S transition and points of intervention for CDK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Biochemical Assay Biochemical Assay Enzyme_Prep Prepare CDK/Cyclin Complexes Biochemical Assay->Enzyme_Prep Cell-Based Assay Cell-Based Assay Cell_Culture Culture Cancer Cell Lines Cell-Based Assay->Cell_Culture Inhibitor_Dilution Prepare Serial Dilutions of Inhibitors Enzyme_Prep->Inhibitor_Dilution Kinase_Reaction Incubate Enzyme, Substrate, ATP, and Inhibitor Inhibitor_Dilution->Kinase_Reaction Detection Measure Kinase Activity (e.g., ADP-Glo) Kinase_Reaction->Detection IC50_Calc_Bio Calculate IC50 Values Detection->IC50_Calc_Bio Cell_Treatment Treat Cells with Inhibitors Cell_Culture->Cell_Treatment Proliferation_Assay Measure Cell Proliferation (e.g., CellTiter-Glo) Cell_Treatment->Proliferation_Assay IC50_Calc_Cell Calculate IC50 Values Proliferation_Assay->IC50_Calc_Cell Xenograft_Model Xenograft_Model Tumor_Implantation Implant Human Tumor Cells into Immunocompromised Mice Xenograft_Model->Tumor_Implantation Drug_Administration Administer CDK Inhibitors Tumor_Implantation->Drug_Administration Tumor_Measurement Measure Tumor Volume Over Time Drug_Administration->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: General experimental workflow for comparing the efficacy of CDK inhibitors.

Experimental Protocols

Detailed below are representative protocols for key experiments used to evaluate and compare the efficacy of CDK inhibitors. These are generalized methodologies and may require optimization for specific inhibitors, cell lines, or CDK complexes.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK4/cyclin D1)

  • Kinase-specific peptide substrate

  • ATP

  • CDK inhibitors (this compound and comparators)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the CDK inhibitors in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific CDK to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Dilute the CDK/cyclin enzyme to the desired concentration in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme solution to each well.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CDK inhibitors (this compound and comparators)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired density in culture medium.

    • Seed the cells into a 96-well plate (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the CDK inhibitors in culture medium.

    • Remove the medium from the wells and add the medium containing the various inhibitor concentrations.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of CDK inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line for implantation

  • CDK inhibitors formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the CDK inhibitors and vehicle control according to the desired dosing schedule and route (e.g., intravenous, oral gavage).

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Monitor animal body weight and overall health as indicators of toxicity.

Conclusion

This compound is a potent pan-CDK inhibitor with robust anti-proliferative activity in preclinical models. When comparing its biochemical potency, it shows high affinity for CDK2, CDK5, and CDK7. In cellular assays, it demonstrates significant cytotoxicity against leukemia cell lines.[4] Direct comparisons with other pan-CDK inhibitors like Dinaciclib and Flavopiridol from the limited available head-to-head studies suggest that Dinaciclib may be more potent in certain contexts.[3] It is important to reiterate that a definitive efficacy ranking requires direct comparative studies under identical experimental conditions. The severe hepatotoxicity observed with this compound in early clinical trials remains a significant hurdle for its therapeutic application. This guide provides a foundational comparison to aid researchers in the selection and evaluation of CDK inhibitors for further investigation.

References

Unveiling the Selectivity Profile of PHA-793887: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor PHA-793887's cross-reactivity profile. Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to anticipate potential off-target effects and to elucidate the true molecular mechanisms driving their biological activity. Here, we present quantitative data on this compound's inhibitory potency against its primary targets and key off-target kinases, detail the experimental methodologies used for such determinations, and visualize the relevant signaling pathways to provide a comprehensive overview for researchers.

Potency and Selectivity: A Quantitative Look

This compound is a potent inhibitor of several Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Its primary targets include CDK2, CDK1, CDK4, and CDK9, with IC50 values in the nanomolar range. Notably, this compound also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β), a crucial kinase involved in numerous cellular processes, highlighting a significant off-target interaction.

The table below summarizes the inhibitory activity (IC50) of this compound against a panel of selected kinases, offering a clear comparison of its on-target potency versus off-target effects.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Function
Primary Targets
CDK2/Cyclin A8CDKCell Cycle Progression (S phase)
CDK2/Cyclin E8CDKCell Cycle Progression (G1/S transition)
CDK5/p255CDKNeuronal function, Cell Cycle
CDK7/Cyclin H10CDKCDK-Activating Kinase, Transcription
CDK1/Cyclin B60CDKCell Cycle Progression (M phase)
CDK4/Cyclin D162CDKCell Cycle Progression (G1 phase)
CDK9/Cyclin T1138CDKTranscription Elongation
Key Off-Target
GSK3β79CMGCGlycogen metabolism, Cell signaling

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

While this compound exhibits high potency against its intended CDK targets, its activity against GSK3β is noteworthy and should be considered when interpreting experimental results. Broader kinase profiling studies, such as KINOMEscan, have revealed that at a concentration of 10 µM, this compound can interact with a larger panel of 37 kinases, although the specific IC50 values for all of these are not widely published. This underscores the importance of utilizing inhibitors at the lowest effective concentration to minimize off-target effects.

Experimental Protocols: How Kinase Inhibition is Measured

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible in vitro kinase assays. The most common methods employed are radiometric and luminescence-based assays.

Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)

This classic method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.

Workflow:

cluster_0 Reaction Incubation cluster_1 Separation & Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix This compound This compound This compound->Reaction_Mix [33P]-ATP [33P]-ATP [33P]-ATP->Reaction_Mix Stop_Reaction Stop Reaction (e.g., EDTA) Reaction_Mix->Stop_Reaction Incubate Filter_Binding Filter Binding (Capture Substrate) Stop_Reaction->Filter_Binding Washing Washing (Remove free [33P]-ATP) Filter_Binding->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting

Caption: Radiometric kinase assay workflow.

Methodology:

  • Reaction Setup: The kinase, its specific substrate, the inhibitor (this compound at varying concentrations), and radiolabeled [33P]-ATP are combined in a reaction buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding EDTA to chelate Mg2+, a necessary cofactor for kinase activity.

  • Separation: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate.

  • Washing: The filter is washed to remove unincorporated [33P]-ATP.

  • Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Workflow:

cluster_0 Kinase Reaction cluster_1 ADP to ATP Conversion & Detection Kinase Kinase Reaction_Mix Reaction Mixture (Kinase + Substrate + Inhibitor + ATP) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix This compound This compound This compound->Reaction_Mix ATP ATP ATP->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent (Deplete remaining ATP) Reaction_Mix->ADP_Glo_Reagent Incubate Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent Luciferase_Reaction Luciferase/Luciferin Reaction Kinase_Detection_Reagent->Luciferase_Reaction Luminescence_Reading Measure Luminescence Luciferase_Reaction->Luminescence_Reading

Caption: Luminescence-based kinase assay workflow.

Methodology:

  • Kinase Reaction: Similar to the radiometric assay, the kinase, substrate, inhibitor, and non-radiolabeled ATP are incubated together.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

  • Luminescence Generation: This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.

  • Detection: The intensity of the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Signaling Pathway Context

To fully appreciate the implications of this compound's cross-reactivity, it is essential to visualize the signaling pathways in which its primary targets and key off-target are involved.

Cell Cycle Regulation by CDKs

CDKs are the master regulators of the cell cycle, driving the progression through different phases by phosphorylating key substrate proteins. This compound's inhibition of multiple CDKs leads to cell cycle arrest at various checkpoints.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6_D CDK4/6-Cyclin D Rb Rb CDK4_6_D->Rb P E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes CDK2_E CDK2-Cyclin E G1_S_Genes->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication P CDK1_B CDK1-Cyclin B DNA_Replication->CDK1_B Mitosis Mitosis CDK1_B->Mitosis P This compound This compound This compound->CDK4_6_D This compound->CDK2_E This compound->CDK1_B

Caption: Simplified CDK-mediated cell cycle pathway.

GSK3β Signaling

GSK3β is a constitutively active kinase that is inhibited by upstream signaling pathways, such as the PI3K/Akt pathway. It plays a critical role in a multitude of cellular processes, and its off-target inhibition by this compound could lead to unintended biological consequences.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (P) Downstream_Targets Downstream Targets (e.g., Glycogen Synthase, β-catenin) GSK3b->Downstream_Targets Inhibits (P) This compound This compound This compound->GSK3b

Caption: Simplified GSK3β signaling pathway.

Western Blot Validation of CDK Inhibition by PHA-793887: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PHA-793887, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors. It includes supporting experimental data from Western blot analyses, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

Comparative Efficacy of CDK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against various CDK enzymes. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)Other Kinases (IC50, nM)
This compound 60[1]8[1]62[1]5[1]10[1]138[1]GSK3β: 79
Palbociclib (PD-0332991) --11----
Ribociclib (LEE011) --10----
Abemaciclib (LY2835219) --2--9.2-
Flavopiridol 3010020-1010-
Roscovitine (Seliciclib) 2700[2]100[2]>100,000[2]160500[2]800[2]-
AT7519 190[2]44[2]67[2]18[2]-<10[2]-

Mechanism of Action: CDK-Mediated Cell Cycle Progression

Cyclin-dependent kinases are crucial regulators of the cell cycle. The progression from the G1 to the S phase is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. This compound, as a pan-CDK inhibitor, targets multiple points in this pathway to arrest cell cycle progression.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb_E2F pRb-E2F Complex CDK4/6->pRb_E2F P p16 p16 p16->CDK4/6 Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb_E2F P p21/p27 p21/p27 p21/p27->CDK2 DNA_Synthesis DNA Synthesis Growth_Factors Growth Factors Growth_Factors->Cyclin D pRb_p p-pRb pRb_E2F->pRb_p Phosphorylation E2F E2F pRb_p->E2F Release E2F->Cyclin E E2F->CDK2 E2F->DNA_Synthesis This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 WB_Workflow cluster_protocol Western Blot Protocol A Cell Culture and Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF/Nitrocellulose Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-pRb, p-NPM, Cyclin E, Cdc6, Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

PHA-793887 vs. Alvocidib: A Comparative Guide on Potency as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to halt the uncontrolled proliferation of cancer cells. Among the numerous CDK inhibitors developed, PHA-793887 and alvocidib (formerly known as flavopiridol) have been subjects of significant research. This guide provides a detailed, data-driven comparison of the potency of these two pan-CDK inhibitors, intended for researchers, scientists, and drug development professionals.

At a Glance: Potency Comparison

Biochemical Potency: Inhibition of Cyclin-Dependent Kinases

The potency of a CDK inhibitor is fundamentally determined by its ability to inhibit the enzymatic activity of specific CDK-cyclin complexes. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency.

Based on available data, this compound demonstrates potent inhibition against several CDKs, with particularly strong activity against CDK2.[1] Alvocidib also exhibits broad-spectrum CDK inhibition, with notable potency against CDKs 1, 2, 4, and 9.[2]

Target EnzymeThis compound IC50 (nM)Alvocidib IC50 (nM)
CDK1/cyclin B60[1]30[2]
CDK2/cyclin A8[1]170[2]
CDK4/cyclin D162[1]100[2]
CDK9/cyclin T1138[1]8[3]

Note: The IC50 values presented are compiled from different sources and should be interpreted with caution due to potential variations in assay conditions.

Cellular Potency: Anti-proliferative Activity in Cancer Cell Lines

The ultimate measure of a cancer drug's potency lies in its ability to inhibit the growth of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of this compound and alvocidib in various human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Alvocidib IC50 (nM)
A2780Ovarian Carcinoma0.088[1]15[4]
HCT-116Colon Carcinoma0.15[1]13[4]
K562Chronic Myelogenous Leukemia0.3 - 7[5]130[4]
PC3Prostate Cancer0.29[1]10[4]
MCF-7Breast Cancer3.4[1]~300 (induces G1 arrest)[4]

Note: The IC50 values for cellular assays can be influenced by factors such as cell density, incubation time, and the specific assay method used.

Mechanism of Action: Targeting the Cell Cycle Engine

Both this compound and alvocidib are ATP-competitive inhibitors of CDKs.[1][4] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death).

CDK_Inhibition_Pathway Simplified Cell Cycle Regulation and Inhibition by this compound and Alvocidib Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb pRb CDK4_6->Rb phosphorylates CDK4_6->Rb releases E2F Cyclin_E Cyclin E CDK2_E CDK2 Cyclin_E->CDK2_E S_Phase S Phase CDK2_E->S_Phase Cyclin_A Cyclin A CDK2_A CDK2 Cyclin_A->CDK2_A G2_Phase G2 Phase CDK2_A->G2_Phase Cyclin_B Cyclin B CDK1 CDK1 Cyclin_B->CDK1 M_Phase M Phase CDK1->M_Phase E2F E2F Rb->E2F inhibits E2F->S_Phase promotes transcription G1_Phase G1 Phase G1_Phase->S_Phase S_Phase->G2_Phase G2_Phase->M_Phase M_Phase->G1_Phase Inhibitors This compound / Alvocidib Inhibitors->CDK4_6 Inhibitors->CDK2_E Inhibitors->CDK2_A Inhibitors->CDK1 Apoptosis Apoptosis Inhibitors->Apoptosis

Caption: CDK Inhibition Pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of potency data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the potency of CDK inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a specific CDK enzyme.

Kinase_Inhibition_Assay_Workflow General Workflow for a Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Add_Components Add to Assay Plate: 1. Kinase 2. Inhibitor Prepare_Reagents->Add_Components Incubate_1 Pre-incubation Add_Components->Incubate_1 Add_Substrate_ATP Add Substrate and ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubation Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of the Multi-Cyclin-Dependent Kinase Inhibitors: PHA-793887 and AT7519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two multi-cyclin-dependent kinase (CDK) inhibitors, PHA-793887 and AT7519. While no direct head-to-head studies have been published, this document collates and presents available preclinical data from various sources to offer an objective comparison of their performance. The information is intended to assist researchers in evaluating these compounds for further investigation.

Executive Summary

Both this compound and AT7519 are potent inhibitors of multiple CDKs, key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide summarizes their inhibitory activity against various kinases, their anti-proliferative effects on cancer cell lines, and available in vivo efficacy data. Detailed experimental protocols for key assays are also provided to aid in the replication and further exploration of these findings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and AT7519 against a panel of cyclin-dependent kinases and other kinases. It is important to note that the data for each compound were generated in separate studies and the assay conditions may have varied.

Kinase TargetThis compound IC50 (nM)AT7519 IC50 (nM)
CDK1/cyclin B60[1]210[2]
CDK2/cyclin A8[3]47[2]
CDK2/cyclin E8[3]-
CDK4/cyclin D162[1]100[2]
CDK5/p255[3]-
CDK5/p35-13[2]
CDK6/cyclin D3-170[2]
CDK7/cyclin H10[3]>10,000
CDK9/cyclin T1138[1]<10[2]
GSK3β79[1]89[4]
Table 2: In Vitro Anti-proliferative Activity

The following table presents the IC50 values for this compound and AT7519 in various human cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Cell LineCancer TypeThis compound IC50 (µM)AT7519 IC50 (µM)
A2780Ovarian Carcinoma0.088[3]-
HCT-116Colon Carcinoma0.12[3]-
COLO-205Colorectal Adenocarcinoma0.14[3]-
A375Malignant Melanoma0.28[3]-
PC3Prostate Adenocarcinoma0.32[3]-
MCF-7Breast Adenocarcinoma0.38[3]0.04
BX-PC3Pancreatic Adenocarcinoma3.4[3]-
K562Chronic Myelogenous Leukemia0.3 - 7[3]-
HL60Acute Promyelocytic Leukemia--
MM.1SMultiple Myeloma-0.5[5]
U266Multiple Myeloma-0.5[5]
MM.1RMultiple Myeloma->2[5]

Mandatory Visualization

CDK_Inhibitor_Signaling_Pathway Simplified Signaling Pathway of CDK Inhibition cluster_G1_S_Transition G1/S Phase Transition Control cluster_Transcription_Regulation Transcriptional Regulation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates CyclinT1 Cyclin T1 CyclinT1->CDK9 Activates pRNAPII p-RNA Pol II Transcription_Elongation Transcriptional Elongation pRNAPII->Transcription_Elongation Promotes Inhibitor This compound / AT7519 Inhibitor->CDK4_6 Inhibitor->CDK9

Caption: Simplified signaling pathway of CDK inhibition.

Experimental_Workflow General Experimental Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Target Modulation) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Proliferation_Assay->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis Tumor_Measurement->Pharmacodynamics

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of compounds against purified kinases.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds (this compound or AT7519) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats or SPA beads

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 30-90 minutes)[3].

  • Stop the reaction.

  • Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate, or add SPA beads.

  • Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound in a cancer cell line.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound or AT7519) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of the compounds.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy. For this compound, doses of 10-30 mg/kg have been shown to be effective in various xenograft models[3]. For AT7519, a dose of 15 mg/kg has demonstrated in vivo efficacy in a multiple myeloma xenograft model[5].

References

A Preclinical Guide to Assessing the Synergy of PHA-793887 and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data on the combined effects of PHA-793887 and paclitaxel has been identified in publicly available literature. This guide provides a hypothesized framework for assessing potential synergistic effects based on the known mechanisms of each compound and established methodologies for evaluating drug combinations.

The selective targeting of cancer cells while minimizing toxicity to normal tissues remains a central goal in oncology drug development. Combination therapies that exploit different cellular vulnerabilities offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic interaction between this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, and paclitaxel, a microtubule-stabilizing agent.

Understanding the Components: Mechanisms of Action

This compound: A Broad-Spectrum Cell Cycle Inhibitor

This compound is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK2, CDK5, and CDK7.[1] CDKs are key regulators of cell cycle progression. By inhibiting these kinases, this compound can induce cell cycle arrest, particularly at the G1/S and G2/M transitions, and in some cases, trigger apoptosis.[1][2] Preclinical studies have shown its cytotoxic effects against various cancer cell lines.[2][3] However, a phase I clinical trial was terminated due to severe hepatotoxicity at higher doses, suggesting that its therapeutic window may be narrow.[4][5]

Paclitaxel: A Mitotic Spindle Poison

Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, the cellular structures essential for cell division.[6][7][8] This stabilization prevents the dynamic assembly and disassembly of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6][9]

Hypothesized Synergistic Interaction

A potential synergistic effect between this compound and paclitaxel could arise from their complementary mechanisms of action on the cell cycle. This compound-induced arrest at the G1/S checkpoint could sensitize cells to the M-phase-specific effects of paclitaxel. Conversely, cells that escape the initial G1/S block by this compound might be more susceptible to mitotic catastrophe when subsequently treated with paclitaxel. This dual-front attack on cell cycle progression could lead to a greater-than-additive cytotoxic effect.

Synergistic_Cell_Cycle_Arrest Hypothesized Synergistic Cell Cycle Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Apoptosis Apoptosis G1->Apoptosis Induces Apoptosis G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 M->Apoptosis Mitotic Catastrophe PHA793887 This compound (pan-CDK Inhibitor) PHA793887->G1 Inhibits CDK2/4 (G1/S Arrest) Paclitaxel Paclitaxel (Microtubule Stabilizer) Paclitaxel->M Stabilizes Microtubules (G2/M Arrest)

Caption: Hypothesized dual blockade of the cell cycle by this compound and paclitaxel.

Quantitative Data Summary

As no direct comparative studies exist, the following tables summarize the known characteristics and in vitro activities of each compound individually.

Table 1: Characteristics of this compound and Paclitaxel

FeatureThis compoundPaclitaxel
Drug Class pan-Cyclin-Dependent Kinase (CDK) InhibitorTaxane, Microtubule-Stabilizing Agent
Primary Targets CDK2, CDK5, CDK7[1]β-tubulin subunit of microtubules[6][7]
Mechanism of Action Induces cell cycle arrest (primarily G1/S), inhibits phosphorylation of Rb and nucleophosmin, can induce apoptosis.[1][2]Promotes microtubule assembly and stabilization, preventing mitotic spindle formation and leading to G2/M phase arrest and apoptosis.[6][8]
Reported Side Effects Myelosuppression, gastrointestinal toxicity, peripheral neuropathy, severe hepatotoxicity.[4][10]Neutropenia, alopecia, peripheral neuropathy, heart problems.[11]

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Leukemic Cell Lines (mean)Leukemia~2.9[2]
A2780Ovarian0.088 - 3.4 (range across various lines)[1]
HCT-116Colon0.163[1]
COLO-205Colon0.188[1]

Table 3: In Vitro Activity of Paclitaxel in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical5-500 (effective concentration range for mitotic lock)[1]
BCap37Breast100 (concentration used in combination studies)[12]
KBEpidermoid CarcinomaNot specified[12]

Experimental Protocols for Synergy Assessment

To investigate the potential synergy between this compound and paclitaxel, a series of in vitro experiments are recommended.

1. Cell Viability Assay (MTT or MTS Assay)

  • Objective: To determine the cytotoxic effects of each drug alone and in combination across a range of concentrations.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, paclitaxel, and fixed-ratio combinations of both drugs for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.[13][14]

    • Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[13]

    • For MTT, a solubilizing agent is added to dissolve the formazan crystals.[13]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 590 nm for MTT) using a microplate reader.[13]

    • Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.

2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the individual drugs and their combination.

  • Methodology:

    • Treat cells with this compound, paclitaxel, and the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells and wash them with PBS.[15]

    • Resuspend the cells in Annexin V binding buffer.[16]

    • Add Annexin V-FITC (or another fluorescent conjugate) and Propidium Iodide (PI) to the cell suspension.[17]

    • Incubate the samples in the dark at room temperature for 15-30 minutes.[16]

    • Analyze the stained cells using a flow cytometer.[17]

      • Annexin V positive, PI negative cells are in early apoptosis.

      • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

      • Annexin V negative, PI negative cells are viable.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effects of the drug combination on cell cycle distribution.

  • Methodology:

    • Treat cells with the individual drugs and the combination for various time points (e.g., 12, 24, 48 hours).

    • Harvest and fix the cells in cold 70% ethanol.[18][19]

    • Wash the fixed cells with PBS to remove the ethanol.[19]

    • Treat the cells with RNase A to prevent staining of RNA.[20]

    • Stain the cellular DNA with Propidium Iodide.[20]

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][20]

Experimental_Workflow Workflow for Assessing Drug Synergy cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellCulture Cancer Cell Lines Treatment Treat with this compound, Paclitaxel, and Combination CellCulture->Treatment CellViability Cell Viability Assay (MTT/MTS) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay IC50 Calculate IC50 CellViability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycleAssay->CellCycleDist CI Determine Combination Index (CI) IC50->CI Conclusion Assess Synergy CI->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion

Caption: A proposed experimental workflow to evaluate the synergistic effects of this compound and paclitaxel.

Conclusion and Future Directions

While direct evidence is currently lacking, the distinct and complementary mechanisms of this compound and paclitaxel provide a strong rationale for investigating their potential synergistic effects in cancer therapy. The experimental framework outlined in this guide offers a systematic approach to test this hypothesis. Should synergy be demonstrated, further preclinical studies, including in vivo xenograft models, would be warranted to evaluate the therapeutic potential and toxicity profile of this combination. Given the previously observed hepatotoxicity of this compound, careful dose-escalation and toxicity studies would be critical in any future investigations.

References

Statistical Validation of PHA-793887 Efficacy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of PHA-793887, a pan-cyclin-dependent kinase (CDK) inhibitor, with alternative CDK inhibitors in the context of leukemia. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in research and development decisions.

Executive Summary

This compound has demonstrated significant preclinical in vivo activity in various leukemia models. As a pan-CDK inhibitor, it targets multiple kinases involved in cell cycle regulation, including CDK1, CDK2, CDK4, and CDK9. In vivo studies have shown its ability to inhibit tumor growth and induce regression in xenograft models of human leukemia. However, its clinical development was halted due to severe, dose-related hepatotoxicity observed in a Phase I clinical trial. This guide compares the in vivo efficacy of this compound with other pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, which have also been evaluated in similar preclinical and clinical settings.

Comparative In Vivo Efficacy of Pan-CDK Inhibitors in Leukemia

The following tables summarize the in vivo efficacy data for this compound and its alternatives in various leukemia models. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are based on data from individual studies.

DrugCancer ModelAnimal ModelDosing ScheduleKey Efficacy ResultsReference
This compound Human Ovarian, Colon, and Pancreatic Carcinoma XenograftsCD-1 nude mice15 mg/kg and 30 mg/kg, i.v.Tumor growth inhibition of 50% and 75%, respectively.[1][1]
This compound HL-60 (Acute Promyelocytic Leukemia) XenograftNot Specified20 mg/kg, i.v.Induced tumor regression.[1][1]
This compound K562 (Chronic Myelogenous Leukemia) XenograftNot Specified20 mg/kg, i.v.Significantly reduced tumor growth.[1][1]
This compound Primary Human Leukemia Disseminated ModelNot Specified20 mg/kg, i.v.Inhibited human primary leukemia growth.[1][1]
Flavopiridol Refractory Chronic Lymphocytic Leukemia (CLL)Human Clinical Trial (Phase I)30-minute IV bolus followed by a 4-hour continuous infusion45% of patients achieved a partial response.Not in search results
Dinaciclib Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)Human Clinical Trial (Phase I)Not SpecifiedApproximately 63% partial response rate.Not in search results
Dinaciclib Murine Xenograft ModelsNot SpecifiedNot SpecifiedExhibited a superior therapeutic index compared with flavopiridol.Not in search results

Mechanism of Action: Targeting the Cell Cycle

This compound and other pan-CDK inhibitors exert their anti-cancer effects by targeting multiple cyclin-dependent kinases, which are key regulators of cell cycle progression. By inhibiting these kinases, they induce cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway Simplified Cell Cycle Regulation and Inhibition by this compound cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A-CDK2 DNA_Replication->CyclinA_CDK2 CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis PHA793887 This compound PHA793887->CyclinD_CDK46 PHA793887->CyclinE_CDK2 PHA793887->CyclinA_CDK2 PHA793887->CyclinB_CDK1

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest.

Experimental Protocols

In Vivo Xenograft Studies in Leukemia Models

The following is a generalized protocol for establishing and evaluating the efficacy of anti-leukemic agents in a subcutaneous xenograft mouse model, based on common practices in the field.

Xenograft_Workflow General Workflow for In Vivo Efficacy Testing in Leukemia Xenograft Models cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Culture 1. Leukemia Cell Culture (e.g., HL-60, K562) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Injection Animal_Prep 3. Immunocompromised Mice (e.g., Nude, SCID) Animal_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin 7. Drug Administration (e.g., this compound, Vehicle) Randomization->Drug_Admin Tumor_Measurement 8. Tumor Volume Measurement Drug_Admin->Tumor_Measurement Survival_Monitoring 9. Survival Monitoring Drug_Admin->Survival_Monitoring Data_Analysis 10. Statistical Analysis of Tumor Growth & Survival Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for leukemia xenograft studies.

Detailed Methodologies:

  • Cell Lines and Culture: Human leukemia cell lines (e.g., HL-60, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of leukemia cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dose and schedule (e.g., intravenous injection). The control group receives a vehicle solution.

  • Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival is monitored daily, and the experiment is terminated when tumors reach a maximum allowable size or if the animals show signs of distress.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test for tumor volume comparison, Kaplan-Meier analysis for survival).

Discussion and Conclusion

This compound has demonstrated potent anti-leukemic activity in preclinical in vivo models, supporting its mechanism of action as a pan-CDK inhibitor. The available data indicates significant tumor growth inhibition and even regression in aggressive leukemia models.

When compared to other pan-CDK inhibitors like Flavopiridol and Dinaciclib, this compound shows a promising preclinical efficacy profile. However, the lack of direct comparative studies makes it difficult to definitively rank their in vivo potency. It is noteworthy that both Flavopiridol and Dinaciclib have progressed further in clinical trials for hematological malignancies, with Dinaciclib reportedly having a better therapeutic index than Flavopiridol in preclinical models.

The most significant differentiating factor for this compound is the severe hepatotoxicity observed in early clinical development.[2] This adverse effect ultimately led to the discontinuation of its clinical trials and remains a major hurdle for its potential therapeutic use. In contrast, while other CDK inhibitors also have toxicity profiles that require careful management, they have not demonstrated the same level of severe, dose-limiting liver injury.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PHA-793887

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of PHA-793887, a potent, ATP-competitive cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is vital to ensure personnel safety and environmental protection, reflecting our commitment to being your preferred partner in laboratory safety and chemical handling.

This compound has demonstrated cytotoxic properties against various cancer cell lines, underscoring the need for meticulous handling and disposal protocols.[1][2][3] The procedures outlined below are based on established best practices for the management of hazardous and cytotoxic chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Double-layered, chemotherapy-grade nitrile glovesPrevents skin contact
Lab Coat Disposable, solid-front gownProtects clothing and skin from contamination
Eye Protection Chemical splash goggles or face shieldPrevents eye exposure from splashes
Respiratory N95 respirator or higherProtects against inhalation of aerosolized particles

II. Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Experimental Protocol: Decontamination and Disposal

  • Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:

    • Unused or expired this compound powder or solutions.

    • Contaminated consumables (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, lab coats, etc.).

    • Spill cleanup materials.

  • Waste Collection:

    • Use designated, leak-proof, and puncture-resistant waste containers clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.

    • For liquid waste containing this compound, use a dedicated, sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • For solid waste, place all contaminated items into a designated cytotoxic waste bag or container.

  • Container Management:

    • Ensure waste containers are kept closed at all times, except when adding waste.

    • Do not overfill containers. Fill to a maximum of 75% capacity to prevent spills.

    • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste management company.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

III. Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to contain the contamination and mitigate exposure risks.

Table 2: Spill Cleanup and Decontamination Quantities

Spill Volume/MassDecontamination Procedure
Small Spill (<5 mL or <5 g) 1. Cover the spill with absorbent pads. 2. Gently apply a 1:10 bleach solution or other approved decontaminating agent, working from the outside in. 3. Allow a contact time of at least 15 minutes. 4. Wipe the area clean with fresh absorbent pads. 5. Clean the area again with a detergent solution, followed by 70% ethanol.
Large Spill (>5 mL or >5 g) 1. Evacuate the immediate area and restrict access. 2. Assemble a spill kit containing all necessary PPE and cleanup materials. 3. Follow the same decontamination procedure as for a small spill, using larger quantities of absorbent and decontaminating agents as needed. 4. All cleanup materials must be disposed of as cytotoxic waste.

IV. Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

PHA793887_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid unused_product Unused/Expired Product waste_type->unused_product Unused Product spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Material collect_solid Collect in Labeled Cytotoxic Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Cytotoxic Waste Container liquid_waste->collect_liquid unused_product->collect_solid If solid unused_product->collect_liquid If liquid spill_cleanup->collect_solid secure_storage Store in Secure, Designated Area collect_solid->secure_storage collect_liquid->secure_storage disposal_pickup Arrange for Professional Hazardous Waste Disposal secure_storage->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound waste materials.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.